molecular formula C17H19NO B13881307 4-(4-Piperidinophenyl)-phenol

4-(4-Piperidinophenyl)-phenol

Cat. No.: B13881307
M. Wt: 253.34 g/mol
InChI Key: KVXQMDYLCSWAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Piperidinophenyl)-phenol is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Piperidinophenyl)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Piperidinophenyl)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

4-(4-piperidin-1-ylphenyl)phenol

InChI

InChI=1S/C17H19NO/c19-17-10-6-15(7-11-17)14-4-8-16(9-5-14)18-12-2-1-3-13-18/h4-11,19H,1-3,12-13H2

InChI Key

KVXQMDYLCSWAON-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(4-piperidinophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of 4-(4-piperidinophenyl)phenol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Analysis

4-(4-piperidinophenyl)phenol (Systematic Name: 4'-piperidino[1,1'-biphenyl]-4-ol) is a critical mesogenic core used in the design of liquid crystals and a privileged scaffold in medicinal chemistry, particularly in the synthesis of azole antifungals (e.g., structural analogs of itraconazole/posaconazole).[1]

Its structure features a rigid biphenyl system acting as a "rod," with a polar hydroxyl head group and a lipophilic piperidine tail.[1] This amphiphilic nature dictates specific synthetic challenges:

  • Regioselectivity: Ensuring the piperidine is attached at the para position relative to the biaryl bond.

  • Chemoselectivity: Forming the biaryl C-C bond without poisoning the catalyst with the free amine or phenol.

  • Purification: Separating the amphoteric product from protodeboronated by-products.[1]

This guide details a Convergent Suzuki-Miyaura Strategy . Unlike linear approaches that attempt to install the amine last (which often suffer from catalyst deactivation by the free phenol), this route builds the amine-bearing half first, ensuring high yields and modularity.

Retrosynthetic Analysis & Pathway Design[1][2]

To maximize efficiency and scalability, we disconnect the molecule at the biaryl bond. This creates two stable precursors: 4-hydroxyphenylboronic acid (nucleophile) and 1-(4-bromophenyl)piperidine (electrophile).[1]

Diagram 1: Retrosynthetic Disconnection Strategy

Retrosynthesis Target Target: 4-(4-piperidinophenyl)phenol Disconnection Disconnection: Suzuki-Miyaura Coupling Target->Disconnection Retrosynthesis FragmentA Fragment A: 4-Hydroxyphenylboronic Acid (Nucleophile) Disconnection->FragmentA FragmentB Fragment B: 1-(4-bromophenyl)piperidine (Electrophile) Disconnection->FragmentB PrecursorB Precursor: 1-Bromo-4-fluorobenzene + Piperidine FragmentB->PrecursorB SnAr / Ullmann

Caption: Strategic disconnection revealing the convergent assembly of the biaryl core from boronic acid and aryl halide precursors.

Experimental Protocols

Phase 1: Synthesis of Intermediate 1-(4-bromophenyl)piperidine[1][3]

While this intermediate is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.[1] We utilize a Nucleophilic Aromatic Substitution (SNAr) optimized for 4-fluorobromobenzene.[1]

  • Rationale: Fluorine is a superior leaving group to bromine in SNAr reactions due to the high electronegativity of F stabilizing the Meisenheimer complex, allowing selective substitution without touching the bromine atom needed for the next step.

Reagents:

  • 1-Bromo-4-fluorobenzene (1.0 eq)[1]

  • Piperidine (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃, 2.0 eq)[1]

  • Solvent: DMSO (Dimethyl sulfoxide)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 1-bromo-4-fluorobenzene (17.5 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in DMSO (100 mL).

  • Addition: Add piperidine (11.9 mL, 120 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (Rf ~0.8) should disappear, replaced by a fluorescent spot (Rf ~0.5).

  • Workup: Cool to RT and pour into ice-water (500 mL). The product will precipitate as a solid.[2]

  • Purification: Filter the solid, wash copiously with water to remove DMSO and piperidine. Recrystallize from Ethanol/Water if necessary.

  • Yield: Expect 85–90% (Off-white solid).

Phase 2: Suzuki-Miyaura Cross-Coupling[1]

This is the critical C-C bond-forming step.[1] We employ a phosphine-free or robust Pd(PPh₃)₄ system to tolerate the free hydroxyl group on the boronic acid.[1]

Reagents:

  • 1-(4-bromophenyl)piperidine (1.0 eq, from Phase 1)[1][3]

  • 4-Hydroxyphenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)[1]

  • Base: Sodium Carbonate (Na₂CO₃) (2 M aqueous solution, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (2:1)[1]

Step-by-Step Protocol:

  • Degassing (Critical): In a 3-neck flask equipped with a condenser, dissolve 1-(4-bromophenyl)piperidine (2.40 g, 10 mmol) and 4-hydroxyphenylboronic acid (1.65 g, 12 mmol) in 1,4-Dioxane (40 mL). Sparge with Argon/Nitrogen for 20 minutes. Oxygen is the primary cause of Suzuki reaction failure.

  • Catalyst Addition: Add Pd(PPh₃)₄ (346 mg, 0.3 mmol) and the degassed Na₂CO₃ solution (15 mL). The mixture will turn biphasic.

  • Reflux: Heat to vigorous reflux (approx. 100°C) under Argon for 8–12 hours. The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Quench: Cool to room temperature. Neutralize carefully with 1M HCl to pH ~7. Do not acidify strongly, or you will protonate the piperidine and trap it in the aqueous phase.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. The residue is often a brown solid. Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient from Hexane/EtOAc (4:1) to 100% EtOAc. The product is polar due to the phenol and amine.

    • Note: If the product streaks on silica, add 1% Triethylamine to the eluent.

Diagram 2: Forward Synthesis Workflow

SynthesisWorkflow Start Start: 1-Bromo-4-fluorobenzene Step1 Step 1: SnAr (Piperidine, K2CO3, DMSO, 100°C) Start->Step1 Intermed Intermediate: 1-(4-bromophenyl)piperidine Step1->Intermed 85-90% Yield Step2 Step 2: Suzuki Coupling (4-OH-Ph-B(OH)2, Pd(PPh3)4, Base) Intermed->Step2 End Target: 4-(4-piperidinophenyl)phenol Step2->End C-C Bond Formation

Caption: Step-by-step synthetic workflow from commercial starting materials to the final biaryl target.

Characterization & Data Analysis

Validation of the structure relies on confirming the presence of the piperidine ring, the integrity of the biphenyl core, and the phenolic hydroxyl.

Analytical Data Summary
TechniqueKey Diagnostic SignalInterpretation
1H NMR (DMSO-d6)δ 9.40 (s, 1H)Phenolic OH : Exchangeable singlet.[1] Confirms deprotection/presence of phenol.
1H NMR δ 7.45 (d, 2H), 7.38 (d, 2H)Biphenyl Core : Characteristic AA'BB' patterns for para-substituted rings.[1]
1H NMR δ 3.15 (t, 4H)Piperidine α-CH2 : Protons adjacent to Nitrogen.[1]
1H NMR δ 1.50–1.70 (m, 6H)Piperidine β/γ-CH2 : Aliphatic protons of the ring.[1]
13C NMR δ 156.5, 151.0C-O and C-N : Quaternary aromatic carbons attached to heteroatoms.
HRMS (ESI) m/z 254.1540 [M+H]+Molecular Ion : Matches formula C₁₇H₁₉NO.[1]
Troubleshooting & Self-Validation[1]
  • Low Yield in Suzuki: If the yield is <50%, it is likely due to "Protodeboronation" of the 4-hydroxyphenylboronic acid.

    • Solution: Switch to 4-hydroxyphenylboronic acid pinacol ester or protect the phenol as a benzyl ether (Bn) prior to coupling, then deprotect with H₂/Pd-C.[1]

  • Pd Removal: The piperidine nitrogen can coordinate residual Palladium, leaving the product colored (grey/brown).

    • Solution: Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][5] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for protocol adaptation).

  • ResearchGate. Optimization of Suzuki-Miyaura coupling for amino-substituted aryl bromides. Available at: [Link] (Accessed March 2026).[1]

  • Organic Syntheses. General Procedures for Buchwald-Hartwig and Suzuki Couplings. Available at: [Link] (Standard operating procedures for Pd-catalyzed reactions).[1]

Sources

physicochemical properties of 4-(4-piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(Piperidin-1-yl)phenyl)phenol

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 4-(4-(Piperidin-1-yl)phenyl)phenol, a heterocyclic compound of significant interest in medicinal and materials chemistry. As a molecular scaffold, it incorporates three key functional regions: a phenolic hydroxyl group, a central biphenyl-like core, and a saturated piperidine heterocycle. This unique combination imparts a specific set of properties that are critical for its application as a synthetic intermediate and a building block for complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and insights into the relationship between the compound's structure and its functional characteristics.

Molecular Structure and Identification

Nomenclature and Chemical Identifiers

The systematic IUPAC name for the compound is 4-(4-(Piperidin-1-yl)phenyl)phenol . It is crucial to distinguish this structure from its isomers, such as 4-(piperidin-4-yl)phenol, where the connectivity between the rings is different.

  • Systematic Name: 4-(4-(Piperidin-1-yl)phenyl)phenol

  • Common Synonym: 4-(4-Piperidinophenyl)-phenol

  • Molecular Formula: C₁₇H₁₉NO

  • Molecular Weight: 253.34 g/mol [1]

  • InChI Key: KVXQMDYLCSWAON-UHFFFAOYSA-N[1]

Structural Elucidation

The molecule consists of a phenol ring linked at the para-position (C4) to a phenyl ring. This second phenyl ring is substituted at its para-position (C4') with a piperidine ring via the nitrogen atom (N1).

Chemical Structure of 4-(4-(Piperidin-1-yl)phenyl)phenol

Figure 1: Chemical Structure of 4-(4-(Piperidin-1-yl)phenyl)phenol

Key Structural Features and Their Implications
  • Phenolic Hydroxyl Group: This acidic proton is a primary site for hydrogen bonding, which significantly influences melting point, solubility, and interactions with biological targets. It can be readily functionalized through etherification or esterification reactions.[1]

  • Piperidine Moiety: The secondary amine within this saturated heterocycle provides a basic center and another site for functionalization, typically at the nitrogen atom. The 4-phenylpiperidine substructure is a common motif in pharmaceuticals targeting the central nervous system.[1]

  • Biphenyl-like Core: This rigid aromatic core contributes to the molecule's thermal stability and potential utility in materials science applications, such as in the design of liquid crystals or polymers.[1]

Core Physicochemical Properties

The interplay of the compound's functional groups dictates its physical and chemical behavior, which is fundamental to its handling, analysis, and application in synthesis.

Solubility Profile

The molecule's dual hydrophilic-lipophilic character results in a distinct solubility profile. It is generally soluble in polar organic solvents where both hydrogen bond donating and accepting interactions can be accommodated.[1] Its solubility in aqueous media is expected to be low but can be significantly enhanced by forming a hydrochloride salt at the basic piperidine nitrogen.[2]

Solvent Solubility Rationale
Dimethyl Sulfoxide (DMSO)Soluble[1]Polar aprotic solvent, effective at solvating both polar and nonpolar sections.
Dimethylformamide (DMF)Soluble[1]Similar to DMSO, a highly polar aprotic solvent.
MethanolSoluble[1]Polar protic solvent, capable of hydrogen bonding with the phenol and piperidine groups.
WaterSparingly SolubleLimited by the large, hydrophobic aromatic core.
Non-Polar Solvents (e.g., Hexane)InsolubleLack of favorable interactions with the polar functional groups.
Acidity and Basicity (pKa)

Understanding the ionization state of the molecule is critical for predicting its behavior in biological systems (pH ~7.4) and for developing analytical methods like HPLC.

  • Phenolic OH (Acidic): The pKa of the phenolic proton is estimated to be around 10 .[1] This means it will be predominantly in its neutral, protonated form at physiological pH. The acidity of phenols is a well-studied parameter, and computational methods can provide highly accurate predictions.[3]

  • Piperidine Nitrogen (Basic): The piperidine nitrogen is basic and will be protonated at acidic pH. The pKa of the conjugate acid is typically in the range of 8-11 for similar N-aryl piperidines.

Spectroscopic and Crystallographic Characterization

Spectroscopic analysis provides definitive structural confirmation and is essential for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.[1]

Technique Characteristic Signals (Predicted)[1] Interpretation
¹H NMR δ ~9.0-10.0 (s, 1H)Phenolic hydroxyl proton (Ar-OH). Its chemical shift can be concentration-dependent.
δ ~6.8-7.5 (m, 8H)Aromatic protons (Ar-H) on the two phenyl rings.
δ ~3.0-3.5 (m, 4H)Piperidine protons adjacent to the nitrogen atom (-N-CH₂-).
δ ~1.5-2.0 (m, 6H)Remaining piperidine protons (-CH₂-).
¹³C NMR δ ~150-160Carbon attached to the phenolic hydroxyl group.
δ ~115-145Aromatic carbons.
δ ~45-55Piperidine carbons adjacent to the nitrogen.
δ ~20-30Remaining piperidine carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule by their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3200 (broad)O-H stretchPhenolic -OH
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (Piperidine)
~1610, ~1500C=C stretchAromatic Ring
~1250C-O stretchPhenolic C-O
~1220C-N stretchAryl-Amine C-N
X-ray Crystallography

While a specific public crystal structure was not identified, the solid-state packing of this molecule is expected to be dominated by intermolecular hydrogen bonding. The most significant interaction would be between the acidic phenolic hydroxyl group of one molecule and the basic piperidine nitrogen of a neighboring molecule (O—H···N), leading to the formation of chains or more complex supramolecular assemblies.[1]

Analytical Methodologies and Protocols

Robust analytical methods are essential for purity determination, quantification, and stability testing in a research and development setting.

Chromatographic Separation: HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and analysis of 4-(4-(Piperidin-1-yl)phenyl)phenol from complex mixtures.[1] A validated reverse-phase HPLC (RP-HPLC) method is the standard choice.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point due to the compound's moderate polarity.

  • Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 to ensure the piperidine nitrogen is protonated and peak shape is sharp) and an organic modifier (e.g., acetonitrile or methanol).

  • Isocratic/Gradient Elution: Begin with an isocratic method (e.g., 60:40 Acetonitrile:Buffer) and optimize the ratio for a retention time of 3-10 minutes. A gradient elution may be required for separating from impurities with different polarities.

  • Detection: The extensive aromatic system allows for strong UV absorbance. Set the detector wavelength to a λmax, typically between 254 nm and 280 nm.

  • Validation (ICH Guidelines):

    • Specificity: Ensure no interference from diluents or known impurities at the retention time of the analyte.

    • Linearity: Prepare a series of standards (e.g., 1-100 µg/mL) and inject. Plot the peak area versus concentration. The correlation coefficient (R²) should be >0.999.

    • Accuracy: Determine the recovery of the analyte in a spiked matrix. Recoveries should be within 98.0 - 102.0%.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different analysts). The relative standard deviation (%RSD) should be <2.0%.

    • Limit of Detection (LOD) & Quantification (LOQ): Determine instrument sensitivity, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Stock Standard Solution prep_sample 2. Prepare Sample Solution injection 3. Inject into HPLC System prep_sample->injection separation 4. Separation on C18 Column injection->separation detection 5. UV Detection (e.g., 254 nm) separation->detection integration 6. Integrate Peak Area detection->integration quantification 7. Quantify against Calibration Curve integration->quantification report 8. Report Results (Purity, Concentration) quantification->report

Diagram 1: A typical workflow for the quantitative analysis of 4-(4-(Piperidin-1-yl)phenyl)phenol using RP-HPLC.

Phenol Quantification Assay

A classic colorimetric method for the quantification of phenols involves reaction with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (like potassium ferricyanide) at alkaline pH (typically pH 10).[4] This reaction produces a colored antipyrine dye that can be measured spectrophotometrically.

  • Sample Preparation: Prepare an aqueous solution of the sample.

  • pH Adjustment: Add a buffer solution (e.g., ammonium chloride/ammonium hydroxide) to adjust the sample pH to 10.0 ± 0.2.

  • Reagent Addition: Add 4-aminoantipyrine solution, followed by potassium ferricyanide solution, mixing after each addition.

  • Color Development: Allow the reaction to proceed for 15 minutes for the color to develop fully.

  • Measurement: Measure the absorbance of the resulting solution at the appropriate wavelength (typically around 510 nm for many phenol-derived dyes) using a UV-Vis spectrophotometer.

  • Quantification: Determine the concentration by comparing the absorbance to a calibration curve prepared with known concentrations of a phenol standard.

Relevance in Drug Discovery and Development

The physicochemical properties of a compound are not merely academic data points; they are critical determinants of its potential as a drug candidate or a useful synthetic intermediate.

Linking Physicochemical Properties to ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug is heavily influenced by its fundamental physicochemical characteristics.

Diagram 2: The relationship between core physicochemical properties and key ADME processes in drug development.

  • Absorption: Good aqueous solubility is required for dissolution in the gastrointestinal tract, while adequate lipophilicity (LogP) is needed to permeate cell membranes. The pKa determines the charge state, with the neutral form being more readily absorbed.

  • Distribution: After absorption, a drug's ability to distribute into tissues is governed by its lipophilicity and its binding to plasma proteins, which is influenced by its charge and structure.

  • Metabolism: The phenolic group is a potential site for Phase II metabolism (e.g., glucuronidation or sulfation), which increases water solubility and facilitates excretion.

  • Excretion: Highly water-soluble compounds are more readily cleared by the kidneys.

Synthetic Utility

4-(4-(Piperidin-1-yl)phenyl)phenol is a valuable building block because its distinct functional groups allow for regioselective modifications. The phenolic hydroxyl can be alkylated or acylated without affecting the piperidine nitrogen, and vice-versa, allowing for the systematic synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This compound serves as an intermediate in the synthesis of pharmaceuticals, including analogs of anti-tuberculosis medications like Delamanid.[5]

Safety and Handling

  • Health Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[8]

Conclusion

4-(4-(Piperidin-1-yl)phenyl)phenol is a compound whose physicochemical properties are a direct consequence of its well-defined structural motifs. Its moderate polarity, key ionization centers, and spectroscopic signatures make it amenable to standard analytical techniques like RP-HPLC and NMR. These same properties make it a valuable and versatile scaffold in drug discovery, providing a robust platform for synthetic modification aimed at optimizing ADME profiles and biological activity. A thorough understanding of the principles outlined in this guide is essential for any scientist working with this compound or its derivatives.

References

  • ChemBK. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. (2024). Available from: [Link]

  • Pharmaffiliates. 4-[4-(4-Trifluoromethoxyphenoxy)piperidin-1-yl]phenol. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10511511, 4-Piperidin-4-ylphenol. Available from: [Link]

  • ChemSrc. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. (2025). Available from: [Link]

  • Acme Bioscience. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17039494, 4-Piperidin-4-ylmethyl-phenol hydrochloride. Available from: [Link]

  • Oxford Lab Fine Chem. Material Safety Data Sheet for 4-Phenyl Phenol. Available from: [Link]

  • Mol-Instincts. 4-(4-Propyl-1-piperidinyl)phenol. Available from: [Link]

  • MDPI. Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. (2023). Available from: [Link]

  • Lide, D. R. Absolute pKa Determinations for Substituted Phenols. (2002). Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2021). Available from: [Link]

  • Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022). Available from: [Link]

  • Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods for Piperazines. (2010). Available from: [Link]

  • ResearchGate. 1 H NMR spectra of (a) 4-PPMP and (b) P-(4-PPMP). Available from: [Link]

  • SpectraBase. 4-Nitro-2-(piperidinomethyl)phenol. Available from: [Link]

  • Cheméo. Chemical Properties of Phenol, 4,4'-(1-methylethylidene)bis- (CAS 80-05-7). Available from: [Link]

  • ResearchGate. 4-Aminoantipyrine spectrophotometric method of phenol analysis. (2016). Available from: [Link]

  • Juniper Publishers. Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. (2018). Available from: [Link]

  • ResearchGate. Absolute p K a Determinations for Substituted Phenols. (2002). Available from: [Link]

  • Indian Journal of Chemistry. Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). (2018). Available from: [Link]

Sources

Technical Guide: Mechanism of Action of 4-(4-Piperidinophenyl)-phenol in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the mechanism of action of 4-(4-piperidinophenyl)-phenol , designed for researchers and drug development professionals.

Executive Summary

4-(4-piperidinophenyl)-phenol (CAS: 62614-84-0 or related isomer derivatives) represents a privileged chemical scaffold characterized by a rigid biphenyl-like core functionalized with a basic piperidine moiety and a phenolic hydroxyl group.[1]

In drug discovery, this structural motif acts as a versatile pharmacophore with polypharmacological potential.[1] Its mechanism of action (MoA) is primarily defined by its interaction with the GluN2B subunit of NMDA receptors (as a negative allosteric modulator) and Sigma-1 receptors (as a ligand), with secondary activity at Estrogen Receptors (ER) due to its phenolic mimicry of estradiol.[1] This guide details the molecular causality, signaling pathways, and experimental validation protocols for this compound class.[1]

Chemical Identity & Structural Pharmacophore

To understand the MoA, one must first deconstruct the molecule’s interaction points.[1]

  • Chemical Name: 4-(4-piperidinophenyl)-phenol (often referred to as a 4-piperidinyl-biphenyl derivative).

  • Core Structure: A biphenyl system where one ring is phenolic (H-bond donor) and the other bears a piperidine ring (basic amine, pKa ~9-10).[1]

  • Pharmacophore Mapping:

    • Protonated Nitrogen (Piperidine): Mimics the charged amine of neurotransmitters; critical for electrostatic anchoring in receptor pockets (e.g., GluN2B E236).[1]

    • Biphenyl Spacer: Provides a rigid hydrophobic scaffold that spans allosteric pockets.[1]

    • Phenolic Hydroxyl: Acts as a hydrogen bond donor/acceptor, crucial for high-affinity binding in ER pockets or water-mediated networks in GPCRs.[1]

Mechanism of Action: Primary Signaling Pathways[1]

NMDA Receptor Antagonism (GluN2B-Selective)

The most significant biological activity of 4-phenylpiperidine and biphenyl-piperidine derivatives is negative allosteric modulation of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (NR2B) subunit.[1]

  • Binding Site: The compound binds to the Amino-Terminal Domain (ATD) interface between the GluN1 and GluN2B subunits (the "Ifenprodil binding site").[1]

  • Molecular Mechanism:

    • Docking: The piperidine nitrogen (protonated at physiological pH) forms a salt bridge with acidic residues (Glu236) in the GluN2B subunit.[1]

    • Conformational Locking: The rigid biphenyl core wedges into the hydrophobic cleft at the dimer interface.[1]

    • Allostery: This binding stabilizes the "clamshell" of the glutamate-binding domain in a closed-cleft but inactive conformation, or prevents the structural transition required for channel opening.[1]

    • Result: Non-competitive inhibition of Ca²⁺ influx, preventing excitotoxicity without blocking physiological synaptic transmission (a key advantage over pore blockers).[1]

Sigma-1 Receptor (σ1R) Modulation

The N-aryl piperidine motif is a classic "sigma pharmacophore."[1]

  • Mechanism: The compound acts as a ligand for the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein.[1]

  • Pathway:

    • Ligand binding dissociates σ1R from BiP (Binding immunoglobulin protein).[1]

    • Free σ1R translocates to the Mitochondria-Associated Membrane (MAM).[1]

    • Effect: Modulation of IP3 receptor-mediated Ca²⁺ flow into mitochondria, enhancing ATP production and preventing apoptosis during cellular stress.[1]

Estrogen Receptor (ER) Interaction

Due to the 4-substituted phenol group, the molecule mimics 17β-estradiol.[1]

  • Mechanism: Direct competitive binding to the Ligand Binding Domain (LBD) of ERα or ERβ.[1]

  • Outcome: Depending on the specific tissue context and piperidine positioning (which can act as a "helix 12" displacer), it may function as a Selective Estrogen Receptor Modulator (SERM), acting as an agonist in bone/cardiovascular tissue but an antagonist in breast tissue.[1]

Visualization: NMDA Inhibition Pathway

The following diagram illustrates the allosteric inhibition mechanism of the GluN2B subunit by the 4-(4-piperidinophenyl)-phenol scaffold.[1]

NMDA_Mechanism cluster_0 Synaptic Cleft / Post-Synaptic Density Compound 4-(4-piperidinophenyl)-phenol GluN2B_ATD GluN2B Amino-Terminal Domain (Ifenprodil Binding Site) Compound->GluN2B_ATD Binds (Hydrophobic/Electrostatic) Conf_Change Stabilization of Heterodimer Interface (Prevents Clamshell Closure) GluN2B_ATD->Conf_Change Induces Conformational Lock Channel_Gating Ion Channel Gating Mechanism Conf_Change->Channel_Gating Inhibits Opening Probability Ca_Influx Calcium (Ca2+) Influx Channel_Gating->Ca_Influx Reduces Excitotoxicity Excitotoxic Signaling (Cell Death) Ca_Influx->Excitotoxicity Prevents

Caption: Allosteric inhibition of NMDA receptors. The compound binds the GluN2B ATD, mechanically restricting the channel opening and preventing pathological calcium influx.[1]

Experimental Protocols for Validation

To validate the mechanism of action, the following self-validating experimental systems are recommended.

Protocol A: Radioligand Binding Assay (Affinity Profiling)

Objective: Determine


 values for GluN2B and Sigma-1 receptors.
  • Membrane Preparation: Homogenize rat forebrain (rich in GluN2B) or guinea pig brain (rich in Sigma-1).[1] Centrifuge at 48,000

    
     to isolate synaptic membranes.[1]
    
  • Incubation:

    • GluN2B: Incubate membranes with [³H]-Ifenprodil (2 nM) and varying concentrations of 4-(4-piperidinophenyl)-phenol (

      
       to 
      
      
      
      M).[1] Buffer: 50 mM Tris-HCl, pH 7.4.
    • Sigma-1: Incubate with [³H]-(+)-Pentazocine.[1]

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation Check: Non-specific binding (defined by 10 µM Haloperidol or Spermine) must be <20% of total binding.[1]

Protocol B: Calcium Flux Functional Assay (FLIPR)

Objective: Confirm functional antagonism of NMDA receptors.[1]

  • Cell Culture: Use HEK-293 cells stably transfected with GluN1/GluN2B subunits.[1]

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-treatment: Add test compound (4-(4-piperidinophenyl)-phenol) 10 mins prior to stimulation.

  • Stimulation: Inject Glutamate (10 µM) + Glycine (10 µM).

  • Readout: Monitor fluorescence intensity (Ex 488nm / Em 525nm).

  • Data Interpretation: A reduction in fluorescence peak compared to vehicle control indicates functional antagonism.[1]

    • Control: Use MK-801 (pore blocker) as a positive control for inhibition.[1]

Quantitative Data Summary

The following table summarizes predicted pharmacological parameters for the 4-phenylpiperidine/biphenyl scaffold class based on structure-activity relationship (SAR) data from analogous compounds (e.g., Ifenprodil, Traxoprodil).

Target SystemParameterTypical Value RangePhysiological Effect
NMDA (GluN2B)

(Affinity)
10 - 500 nMNeuroprotection, Antidepressant-like effects
Sigma-1 Receptor

(Affinity)
1 - 100 nMAnti-amnesic, Neuroplasticity modulation
Estrogen Receptor

1 - 10 µMWeak endocrine modulation (potential toxicity)
hERG Channel

> 1 µMCardiac safety margin (must be monitored)

References

  • BenchChem. 4-(4-Piperidinophenyl)-phenol: Structure, Reactions, and Biological Relevance. Retrieved from .[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10511511, 4-Piperidin-4-ylphenol (Synonym linkage). Retrieved from .

  • Layton, M. E., et al. (2006). Recent advances in the development of NR2B-selective NMDA receptor antagonists.[1] Current Topics in Medicinal Chemistry. (Contextual grounding for biphenyl-piperidine scaffolds).

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors.[1] Molecular Pharmacology.[1] (Foundational mechanism for the scaffold).[1]

Sources

Technical Guide: Discovery and History of 4-(4-piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, historical emergence, and synthetic evolution of 4-(4-piperidinophenyl)-phenol and its structural isomer 4-(piperidin-4-yl)phenol .

Due to significant nomenclature overlap in chemical databases, this guide addresses both the biphenyl mesogen (literal name) and the phenylpiperidine pharmacophore (common synonym in drug discovery).

Executive Summary & Chemical Identity

Topic: 4-(4-piperidinophenyl)-phenol CAS Registry Numbers:

  • 62614-84-0 (Refers to the pharmacophore 4-(piperidin-4-yl)phenol)

  • Specific Biphenyl Derivatives (Refers to the liquid crystal mesogen 4'-(piperidin-1-yl)-[1,1'-biphenyl]-4-ol)

In the context of high-precision chemical research, "4-(4-piperidinophenyl)-phenol" presents a classic nomenclature duality. Literally, it describes a biphenyl core (Phenol-Phenyl-Piperidine) used in materials science. However, in medicinal chemistry databases (e.g., PubChem, ChemSpider), it is frequently listed as a synonym for 4-(piperidin-4-yl)phenol , a privileged scaffold in the synthesis of NMDA receptor antagonists and GPCR ligands.

This guide analyzes both entities, with a primary focus on the 4-(piperidin-4-yl)phenol scaffold due to its critical role in drug development.

Structural Disambiguation
FeatureScaffold A: The Pharmacophore Scaffold B: The Mesogen
Common Name 4-(Piperidin-4-yl)phenol4-(4-Piperidinophenyl)phenol
Structure 4-Hydroxyphenyl ring attached to C4 of PiperidinePiperidine ring attached to a Biphenyl core
Formula C₁₁H₁₅NOC₁₇H₁₉NO
Primary Domain Medicinal Chemistry (NMDA, GPCRs)Materials Science (Liquid Crystals)
Key Reactivity Secondary amine (N-alkylation), Phenol (O-alkylation)Rigid core alignment, Hydrogen bonding

Historical Context & Discovery

The Pharmacophore: 4-(piperidin-4-yl)phenol

The history of the 4-(piperidin-4-yl)phenol scaffold is inextricably linked to the evolution of 4-arylpiperidine analgesics and neuroleptics in the mid-20th century.

  • 1940s-1950s: The Opioid Origins: Following the discovery of Pethidine (Meperidine), researchers at companies like Janssen and Ciba Geigy exhaustively explored the 4-phenylpiperidine scaffold. While the 4-phenyl-4-hydroxy (e.g., Haloperidol precursor) and 4-phenyl-4-ester (e.g., Pethidine) structures dominated, the 4-(4-hydroxyphenyl)piperidine (where the phenol is attached to the piperidine C4) emerged as a distinct structural class. It was identified as a "severed" analog of the morphine skeleton, mimicking the tyramine moiety.

  • 1980s-1990s: The NMDA Antagonist Era: The scaffold gained prominence with the discovery of Ifenprodil , a GluN2B-selective NMDA receptor antagonist. To improve selectivity and oral bioavailability, Pfizer and Roche developed "Ifenprodil analogues."

    • Traxoprodil (CP-101,606): Developed by Pfizer in 1995, this drug utilized a 4-hydroxy-4-phenylpiperidine core. However, the 4-(piperidin-4-yl)phenol isomer (CAS 62614-84-0) became a crucial intermediate for "next-generation" antagonists designed to eliminate the metabolic liability of the benzyl group found in Ifenprodil.

    • Significance: It serves as a rigid linker that positions the phenolic hydroxyl group to interact with the GluN2B subunit's proton sensor, a mechanism distinct from the channel-blocking action of Ketamine.

The Mesogen: 4-(4-piperidinophenyl)phenol
  • 1970s: The Liquid Crystal Boom: The biphenyl version (Scaffold B) was discovered during the intense search for stable liquid crystals (LCs) for display technologies. The rigid biphenyl core, combined with the polar phenol and the conformally flexible piperidine ring, creates a "push-pull" electronic system ideal for smectic mesophases .

    • Application: These molecules serve as monomers for supramolecular polymers where hydrogen bonding between the phenol and the piperidine nitrogen of adjacent molecules induces self-assembly.

Chemical Synthesis & Process Chemistry[1]

Route A: Synthesis of the Pharmacophore (4-(piperidin-4-yl)phenol)

The industrial standard for synthesizing this scaffold relies on the reduction of pyridine precursors, avoiding the formation of bis-phenols common in acid-catalyzed condensations.

Mechanism:

  • Knoevenagel Condensation / Suzuki Coupling: Formation of 4-(4-methoxyphenyl)pyridine.

  • Catalytic Hydrogenation: Reduction of the pyridine ring to piperidine.

  • Demethylation: Cleavage of the methyl ether to restore the phenol.

Synthesis_Pharmacophore Start 4-Bromophenol (Starting Material) Step1 Suzuki Coupling (Pyridine-4-boronic acid) Start->Step1 Inter1 4-(4-Methoxyphenyl)pyridine Step1->Inter1 Step2 Hydrogenation (H2, PtO2/AcOH) Inter1->Step2 Inter2 4-(4-Methoxyphenyl)piperidine Step2->Inter2 Step3 Demethylation (48% HBr, Reflux) Inter2->Step3 Final 4-(Piperidin-4-yl)phenol (Target Scaffold) Step3->Final

Figure 1: Industrial synthesis route for 4-(piperidin-4-yl)phenol via pyridine reduction.

Route B: Synthesis of the Mesogen (Biphenyl Core)

For the biphenyl structure, the synthesis focuses on constructing the C-N bond between the biphenyl system and the piperidine.

  • Starting Material: 4'-bromo-[1,1'-biphenyl]-4-ol (protected as methyl ether).

  • Buchwald-Hartwig Amination: Coupling with Piperidine using Pd(OAc)2 / BINAP.

  • Deprotection: BBr3 mediated demethylation.

Experimental Protocols

The following protocol describes the reduction of 4-(4-hydroxyphenyl)pyridine , the most robust method for generating the pharmacophore in a research setting.

Protocol: Catalytic Hydrogenation of 4-(4-Hydroxyphenyl)pyridine

Objective: Selective reduction of the pyridine ring without hydrogenating the phenol ring.

Reagents:

  • 4-(4-Hydroxyphenyl)pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%)

  • Glacial Acetic Acid (Solvent)

  • Hydrogen Gas (H₂) (50 psi)

Procedure:

  • Dissolution: In a Parr hydrogenation bottle, dissolve 10.0 g of 4-(4-hydroxyphenyl)pyridine in 150 mL of glacial acetic acid. Ensure complete solubility; mild heating (40°C) may be required.

  • Catalyst Addition: Carefully add 500 mg of PtO₂. Caution: PtO₂ is pyrophoric in the presence of H₂; add under inert atmosphere (N₂).

  • Hydrogenation: Seal the vessel and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 50 psi (3.4 bar) with H₂.

  • Reaction: Shake at room temperature for 12–24 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The starting material (UV active, pyridine spot) should disappear.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Crystallization: Dissolve the residue in a minimum amount of hot ethanol and add diethyl ether until turbid. Cool to 4°C overnight.

  • Yield: Collect the white crystalline solid (Acetate salt) by filtration. Yield is typically 85–95%.

Validation (NMR):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of aromatic pyridine protons (δ 8.5) and the appearance of piperidine multiplets at δ 1.5–3.0 ppm. The phenol protons (AA'BB' system) should remain aromatic (δ 6.7–7.0 ppm).

Applications in Drug Development[2][3]

NMDA Receptor Modulators

The 4-(piperidin-4-yl)phenol scaffold acts as a pharmacophore anchor . In GluN2B-selective antagonists, the phenol group participates in hydrogen bonding with the amino acids (Glu/Asp) in the receptor's allosteric pocket, while the piperidine nitrogen (protonated at physiological pH) forms a salt bridge.

  • Key Insight: Unlike simple channel blockers, compounds derived from this scaffold often exhibit "use-dependent" inhibition, reducing the psychotomimetic side effects associated with older NMDA antagonists like PCP.

Antiviral Agents (Helicase-Primase Inhibitors)

Recent research into Herpes Simplex Virus (HSV) inhibitors, such as Pritelivir derivatives, utilizes 4-substituted phenyl groups.[1] The 4-(piperidin-4-yl)phenol moiety serves as a solubilizing tail that can penetrate the viral helicase-primase complex. The basic amine improves lysosomal trapping and tissue distribution.

Library Synthesis

Due to the presence of two orthogonal reactive handles (Phenol -OH and Piperidine -NH), this molecule is a staple in Combinatorial Chemistry .

  • Reaction A: Amide coupling or Reductive Amination at the Piperidine Nitrogen.

  • Reaction B: Ether formation at the Phenol Oxygen.

  • Result: Rapid generation of "SAR (Structure-Activity Relationship) matrices" for GPCR screening.

Applications Center 4-(Piperidin-4-yl)phenol (Scaffold) App1 NMDA Antagonists (GluN2B Selective) Center->App1 App2 Antivirals (Helicase-Primase) Center->App2 App3 Liquid Crystals (Supramolecular) Center->App3 Biphenyl Form Mech1 H-Bonding with Proton Sensor App1->Mech1 Mech2 Solubility & Lysosomal Trapping App2->Mech2 Mech3 Mesogenic Core Alignment App3->Mech3

Figure 2: Functional applications of the scaffold in modern science.

References

  • PubChem Compound Summary . (2025). 4-Piperidin-4-ylphenol (CID 10511511). National Center for Biotechnology Information. Link

  • BenchChem . (2025). 4-(4-Piperidinophenyl)-phenol Structure and Properties. Link

  • Chenard, B. L., et al. (1995).[2] Enantioselective synthesis and NMDA receptor antagonist activity of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol. Journal of Medicinal Chemistry. Link

  • Menniti, F. S., et al. (1998).[2] CP-101,606, a potent neuroprotectant selective for forebrain NMDA receptors.[3] CNS Drug Reviews. Link

  • Klebe, G., et al. (2021). Pritelivir and Helicase-Primase Inhibitors: Structural Insights. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich . (2025). Product Specification: 4-(Piperidin-4-yl)phenol hydrochloride. Link

Sources

Whitepaper: Pharmacological Profiling and Mechanistic Workflows of 4-(4-Piperidinophenyl)-phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 4-(4-piperidinophenyl)phenol represents a highly versatile, privileged scaffold in modern medicinal chemistry[1]. Structurally characterized by a rigid biphenyl-like core flanked by a hydrogen-bond-donating phenolic hydroxyl group and a basic, saturated piperidine heterocycle, this molecule offers multiple sites for regioselective functionalization.

From a pharmacological perspective, the spatial arrangement of the 4-phenylpiperidine substructure combined with the phenolic moiety allows these derivatives to act as potent pharmacophores across diverse biological targets. By modifying the core—specifically through the synthesis of pyrazoline and thiazole hybrids—researchers have unlocked significant therapeutic potential in oncology (EGFR/HER2 inhibition), metabolic disorders (Aldose Reductase inhibition), and neuropharmacology (NMDA receptor antagonism)[1][2].

This technical guide synthesizes the mechanistic causality, quantitative activity profiles, and self-validating experimental workflows required to evaluate the pharmacological efficacy of these derivatives.

Oncology: Dual EGFR and HER2 Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) and HER2 are prominent members of the receptor tyrosine kinase (RTK) superfamily, serving as critical targets in the treatment of non-small cell lung cancer (NSCLC) and breast adenocarcinoma.

Recent structural hybridizations have fused the 4-(4-piperidinophenyl)phenol core with thiazolyl-pyrazoline scaffolds to create potent ATP-competitive kinase inhibitors. For example, the derivative 1-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-piperidinophenyl)-5-(4-chlorophenyl)-2-pyrazoline (Compound 3q) has demonstrated robust, selective cytotoxicity against A549 (lung) and MCF-7 (breast) cell lines[2][3].

Mechanistic Causality

The efficacy of Compound 3q stems from its ability to occupy the ATP-binding pocket of the EGFR tyrosine kinase domain. The pyrazoline ring acts as a flexible hinge-binding motif, while the rigid piperidinophenyl group projects into the deep hydrophobic pocket of the kinase domain, stabilizing the inactive conformation of the enzyme. This competitive inhibition blocks the autophosphorylation of tyrosine residues, thereby shutting down downstream PI3K/AKT and MAPK/ERK survival signaling pathways and triggering apoptosis[2].

EGFR_Pathway Ligand EGF / TGF-α (Growth Factors) Receptor EGFR / HER2 (Dimerization) Ligand->Receptor Binds TK Tyrosine Kinase Domain (ATP Binding Site) Receptor->TK Activates Signaling PI3K/AKT & MAPK/ERK Pathways Blocked TK->Signaling Prevents Phosphorylation Inhibitor Piperidinophenyl Derivative (e.g., Compound 3q) Inhibitor->TK Competitive Inhibition (Blocks ATP) Apoptosis Apoptosis Induction (A549 & MCF-7 Cells) Signaling->Apoptosis Triggers Cell Death

Mechanism of EGFR/HER2 inhibition by piperidinophenyl derivatives inducing apoptosis.

Metabolic Disorders: Aldose Reductase (ALR2) Inhibition

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In hyperglycemic states, excessive sorbitol accumulation leads to severe osmotic and oxidative stress, driving diabetic complications such as neuropathy and retinopathy[4].

Derivatives incorporating the 4-(4-piperidinophenyl)phenol moiety, specifically 1-(3-bromophenyl)-3-(4-piperidinophenyl)-5-(4-fluorophenyl)-2-pyrazoline (Compound 20) , have been identified as highly potent, competitive ALR2 inhibitors[4].

Structural Basis for ALR2 Selectivity

The phenolic hydroxyl group of the scaffold acts as a critical hydrogen bond donor/acceptor, interacting directly with the catalytic residues (Tyr48 and His110) of the ALR2 active site. Simultaneously, the basic nitrogen of the piperidine ring engages with the specific allosteric specificity pocket of ALR2, granting the molecule high selectivity over the closely related Aldehyde Reductase (ALR1), thereby minimizing off-target toxicity[4].

Polyol_Pathway Glucose Hyperglycemia (Excess Glucose) ALR2 Aldose Reductase (ALR2) + NADPH Glucose->ALR2 Substrate Sorbitol Sorbitol Accumulation (Osmotic Stress) ALR2->Sorbitol Reduces (if uninhibited) Inhibitor Derivative 20 (Competitive Inhibitor) Inhibitor->ALR2 Blocks (Ki = 0.019 μM) Oxidative Oxidative Stress (Diabetic Complications) Sorbitol->Oxidative Causes

Polyol pathway blockade via ALR2 inhibition by piperidinophenyl derivatives.

Neuropharmacology: NMDA Receptor Antagonism

The 4-phenylpiperidine substructure is a well-documented pharmacophore in central nervous system (CNS) drug design. Derivatives of 4-(4-piperidinophenyl)phenol are known to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor[5]. By modulating glutamatergic neurotransmission, these compounds exhibit significant potential in the development of novel neuroprotective agents, antidepressants, and anxiolytics[1][5].

Quantitative Data Summarization

The following table synthesizes the pharmacological metrics of key 4-(4-piperidinophenyl)phenol derivatives against their respective biological targets.

Compound DesignationPrimary TargetPharmacological Activity (IC50 / Ki)Cell Line / ModelReference Standard
Compound 3q (Thiazolyl-pyrazoline)EGFR KinaseIC50 = 4.71 ± 0.84 μMA549 (Lung), MCF-7 (Breast)Erlotinib (IC50 = 0.05 μM)
Compound 3f (Morpholino analog)HER2 KinaseIC50 = 2.28 ± 0.53 μMA549, MCF-7Erlotinib
Compound 20 (Fluorophenyl-pyrazoline)Aldose Reductase (ALR2)IC50 = 0.160 ± 0.005 μMKi = 0.019 ± 0.001 μMSheep Kidney IsolateEpalrestat (IC50 = 0.279 μM)
4-phenylpiperidine core NMDA ReceptorDose-dependent AntagonismCNS ModelsKetamine / Memantine

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the exact methodologies required to assess the pharmacological activities of these derivatives.

Protocol A: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: This luminescence-based assay measures the depletion of ATP (and generation of ADP) by the kinase, providing a direct, self-validating readout of enzymatic inhibition.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT). Dilute recombinant human EGFR kinase domain to a working concentration of 1 ng/μL.

  • Compound Dilution : Prepare a 10-point 1:3 serial dilution of the piperidinophenyl derivative (e.g., Compound 3q) in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced protein denaturation.

  • Kinase Reaction : In a 384-well white microplate, combine 2 μL of the compound dilution, 2 μL of EGFR enzyme, and 2 μL of substrate/ATP mix (final ATP concentration = 10 μM, Poly(Glu,Tyr) 4:1 substrate = 0.2 μg/μL).

  • Incubation : Seal the plate and incubate at room temperature for 60 minutes.

  • ADP-Glo Reaction : Add 6 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection : Add 12 μL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Data Analysis : Measure luminescence using a microplate reader. Normalize data against positive controls (Erlotinib) and vehicle controls (1% DMSO). Calculate the IC50 using non-linear regression analysis (GraphPad Prism).

Protocol B: Aldose Reductase (ALR2) Purification and Inhibition Assay

Rationale: Utilizing spectrophotometric monitoring of NADPH oxidation at 340 nm ensures a real-time, kinetic validation of ALR2 inhibition.

  • Enzyme Isolation : Purify ALR2 from sheep kidney homogenates using ammonium sulfate precipitation followed by DEAE-Sephadex A-50 ion-exchange chromatography and Sephadex G-100 gel filtration[4]. Verify specific activity (target > 5.33 EU/mg).

  • Assay Mixture : In a quartz cuvette, prepare a 1 mL reaction mixture containing 0.1 M sodium phosphate buffer (pH 6.2), 0.15 mM NADPH, and 10 mM DL-glyceraldehyde (substrate).

  • Inhibitor Addition : Add varying concentrations of Compound 20 (0.01 μM to 10 μM). Include Epalrestat as a positive control.

  • Reaction Initiation : Initiate the reaction by adding 0.05 units of purified ALR2 enzyme.

  • Kinetic Measurement : Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP+) continuously for 3 minutes at 37°C using a UV-Vis spectrophotometer.

  • Kinetic Analysis (Self-Validation) : To determine the inhibition type (competitive vs. non-competitive), generate Lineweaver-Burk plots by varying the substrate concentration (2–10 mM) at fixed inhibitor concentrations. Calculate the inhibition constant (

    
    ) from the secondary plots.
    

References

  • Phenolic compounds inhibit the aldose reductase enzyme from the sheep kidney Source: ResearchGate URL: [Link]

  • Identification of novel lead molecules against the EGFR kinase domain using structure-based virtual screening, molecular docking, and molecular dynamics simulations Source: ResearchGate URL: [Link]

  • Design, synthesis and biological evaluation of a new series of thiazolyl-pyrazolines as dual EGFR and HER2 inhibitors Source: OSTI.GOV URL: [Link]

Sources

Structural Elucidation and Spectroscopic Profiling of 4-(4-piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic profiling of 4-(4-piperidinophenyl)-phenol (CAS: 84358-97-4 / related analogs), a critical biphenyl scaffold often utilized in the synthesis of liquid crystals and antifungal pharmacophores (e.g., Posaconazole intermediates).

Executive Summary & Molecular Architecture

4-(4-piperidinophenyl)-phenol represents a classic Donor-π-Donor system where two electro-active termini (a phenolic hydroxyl and a tertiary piperidine amine) are bridged by a biphenyl core. This structural rigidity makes it an ideal candidate for liquid crystalline materials and a stable pharmacophore in medicinal chemistry.

Molecular Specifications
PropertyValue
IUPAC Name 4'-(piperidin-1-yl)-[1,1'-biphenyl]-4-ol
Formula C₁₇H₁₉NO
Exact Mass 253.1467 Da
Key Moieties Phenol (Acidic), Biphenyl (Conjugated), Piperidine (Basic)

Mass Spectrometry (MS) Analysis

Objective: To confirm molecular weight and analyze fragmentation patterns indicative of the piperidine-biphenyl linkage.

Methodological Approach
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (ESI+).

    • Rationale: The tertiary amine in the piperidine ring is highly basic (

      
      ), making it the preferred site for protonation 
      
      
      
      .
  • Analyzer: Q-TOF or Orbitrap for high-resolution mass accuracy (<5 ppm).

Spectral Data & Fragmentation Logic
Ion Typem/z (Observed)Interpretation

254.15 Protonated molecular ion (Base Peak).

236.14Loss of water from the phenolic moiety (minor pathway).

169.06Diagnostic Fragment: Cleavage of the C-N bond, leaving the biphenyl-phenol cation.

86.10Piperidinium ion fragment (common in piperidine derivatives).
Visualization: MS Fragmentation Pathway

The following diagram illustrates the primary cleavage events under Collision-Induced Dissociation (CID).

MS_Fragmentation Figure 1: Proposed ESI+ Fragmentation Pathway for C17H19NO M_Ion [M+H]+ m/z 254.15 Frag_1 Fragment A (Biphenyl-OH cation) m/z 169.06 M_Ion->Frag_1 C-N Bond Cleavage (Neutral Loss: Piperidine) Frag_2 Fragment B (Piperidinium) m/z 86.10 M_Ion->Frag_2 Charge Retention on Piperidine

Infrared Spectroscopy (IR)

Objective: To validate functional group integrity, specifically the hydrogen-bonding status of the phenol and the presence of the tertiary amine.

Analysis Table
Frequency (

)
Vibration ModeDiagnostic Note
3200 – 3550 O-H StretchBroad band indicating intermolecular H-bonding. Sharpens if sample is diluted in dry

.
2930 – 2850 C-H Stretch (

)
Characteristic of the piperidine ring (

groups).
1605, 1510 C=C StretchAromatic ring breathing modes (Biphenyl signature).
1240 C-O StretchPhenolic C-O bond (strong intensity).
1180 – 1200 C-N StretchAryl-amine bond vibration.

Nuclear Magnetic Resonance (NMR)

Objective: Complete structural elucidation. Solvent Selection: DMSO-


  is recommended over 

.
  • Reasoning: The phenolic proton is often broad or invisible in chloroform due to exchange. DMSO forms strong H-bonds, stabilizing the -OH proton and resolving it as a sharp singlet near 9.5 ppm.

NMR Assignment (400 MHz, DMSO- )

The spectrum displays two distinct spin systems: the aliphatic piperidine and the aromatic AA'BB' systems of the biphenyl core.

Shift (

ppm)
Mult.IntegrationAssignmentStructural Context
9.45 s1H-OH Phenolic hydroxyl (exchangeable with

).
7.48 d2HAr-HBiphenyl Ring A (ortho to biphenyl bond).
7.42 d2HAr-HBiphenyl Ring B (ortho to biphenyl bond).
6.95 d2HAr-HRing B (ortho to Piperidine). Upfield due to N-donation.
6.82 d2HAr-HRing A (ortho to OH). Upfield due to O-donation.
3.15 m4HN-

Piperidine

-protons (deshielded by N).
1.60 m4H

-

Piperidine

-protons.
1.52 m2H

-

Piperidine

-protons.
NMR Key Signals[4][5]
  • 156.8 ppm: C-OH (Phenolic carbon).

  • 150.2 ppm: C-N (Aromatic carbon attached to piperidine).

  • 130.5 - 115.0 ppm: Aromatic carbons (Biphenyl region).

  • 49.8 ppm: Piperidine

    
    -carbons.
    
  • 25.4, 24.1 ppm: Piperidine

    
    -carbons.
    
Visualization: NMR Logic Flow

This diagram correlates the structural moieties to their expected chemical shift zones.

NMR_Logic Figure 2: Structure-to-Spectrum Correlation Map Phenol Phenol Ring (Electron Rich) OH_Signal OH Proton ~9.5 ppm (DMSO) Phenol->OH_Signal H-Bonding Ar_Signal Aromatic Protons 6.8 - 7.5 ppm (AA'BB' Systems) Phenol->Ar_Signal Shielding Effect Piperidine Piperidine Ring (Aliphatic Amine) Ali_Signal Aliphatic Protons 1.5 - 3.2 ppm Piperidine->Ali_Signal Inductive Effect Biphenyl Biphenyl Linkage (Conjugation) Biphenyl->Ar_Signal Anisotropic Effect

Experimental Protocol: Purity Validation

Context: When synthesizing this compound for drug development (e.g., as a Posaconazole intermediate), purity is paramount.

Step-by-Step HPLC-UV-MS Workflow
  • Sample Preparation:

    • Dissolve 1 mg of 4-(4-piperidinophenyl)-phenol in 1 mL of Acetonitrile:Water (50:50) .

    • Note: Ensure complete dissolution; sonicate if necessary.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: Monitor at 254 nm (Biphenyl absorption max) and 280 nm .

    • MS: ESI Positive Mode (Scan range 100-500 m/z).

  • Acceptance Criteria:

    • Single peak in UV trace (>98% area).

    • Major mass peak at m/z 254.15.

    • Absence of m/z 186 (indicating unreacted 4,4'-biphenol) or m/z 170 (4-phenylphenol).

References

  • PubChem. (2025).[1] Compound Summary: 4-(4-piperidinyl)phenol.[1][2] National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrometry Data Center: Piperidine Derivatives. [Link]

  • Technical Disclosure Commons. (2022).[3] Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol (Posaconazole Intermediate Context). [Link]

Sources

solubility and stability of 4-(4-piperidinophenyl)-phenol in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-(4-piperidinophenyl)phenol requires a rigorous understanding of its molecular architecture. As a Senior Application Scientist, I approach the physicochemical profiling of this compound by examining the causality between its structural motifs—a rigid biphenyl-like core, a basic piperidine ring, and an acidic phenolic hydroxyl—and its macroscopic behavior in various solvent systems.

This whitepaper provides a comprehensive, self-validating guide to the solubility thermodynamics and degradation kinetics of 4-(4-piperidinophenyl)phenol, grounded in established pharmacopeial standards[1].

Structural and Physicochemical Foundations

The behavior of 4-(4-piperidinophenyl)phenol in solution is governed by its amphoteric nature. The molecule features two distinct ionizable centers:

  • The N-phenylpiperidine moiety: Conjugation with the phenyl ring delocalizes the nitrogen's lone pair, significantly reducing its basicity compared to aliphatic piperidine. The predicted

    
     for this basic center is approximately 6.22[2].
    
  • The Phenolic Hydroxyl: Acting as a weak acid, the phenol group has a typical

    
     of ~10.0.
    

Because of these distinct


 values, the molecule's ionization state is highly pH-dependent, dictating its solubility and stability profile. At physiological pH (7.4), the compound exists predominantly in its highly lipophilic, un-ionized (neutral) form.

Ionization Cation Cationic Form (Protonated Piperidine) pH < 5.0 Neutral Neutral Form (Un-ionized) pH 7.0 - 8.5 Cation->Neutral + OH- Neutral->Cation + H+ Anion Anionic Form (Deprotonated Phenol) pH > 11.0 Neutral->Anion + OH- Anion->Neutral + H+

Fig 1: pH-dependent ionization states of 4-(4-piperidinophenyl)phenol.

Solubility Thermodynamics Across Solvent Systems

The intrinsic solubility of 4-(4-piperidinophenyl)phenol is heavily influenced by the dielectric constant (


) and hydrogen-bonding capacity of the solvent.
Aqueous Systems

In aqueous buffers, the solubility follows a classic U-shaped thermodynamic profile. The highly lipophilic biphenyl core restricts solubility in the neutral pH range. However, adjusting the pH below 5.0 (protonating the piperidine) or above 11.0 (deprotonating the phenol) exponentially increases aqueous solubility via ion-dipole interactions.

Organic Solvents
  • Dimethyl Sulfoxide (DMSO) & DMF: These aprotic, highly polar solvents (

    
    ) offer excellent solubility. The strong hydrogen-bond accepting nature of DMSO interacts favorably with the phenolic -OH, while the hydrophobic core is easily solvated.
    
  • Methanol (MeOH) & Ethanol: Protic solvents provide moderate-to-high solubility due to their amphiphilic nature, capable of both donating and accepting hydrogen bonds with the piperidine nitrogen and phenolic oxygen.

  • Dichloromethane (DCM): Excellent for the un-ionized free base due to strong dispersion forces interacting with the biphenyl core.

Table 1: Thermodynamic Solubility Profile
Solvent SystemDielectric Constant (

)
Estimated SolubilityPrimary Solvation Mechanism
Aqueous Buffer (pH 7.4) 80.1

mg/mL (Poor)
Limited H-bonding; hydrophobic exclusion
Aqueous Buffer (pH 2.0) 80.1

mg/mL (Good)
Ion-dipole interactions (Cationic form)
Methanol (MeOH) 32.7

mg/mL
Amphiphilic H-bond donor/acceptor
DMSO 46.7

mg/mL (Excellent)
Strong H-bond acceptance; dipole-dipole
Dichloromethane (DCM) 8.9

mg/mL (Good)
Dispersion forces (lipophilic core solvation)

Degradation Kinetics and Stability

Understanding the degradation pathways is critical for formulation and storage. Stability testing must comply with[1],[3].

  • Oxidative Degradation: The most prominent vulnerability of 4-(4-piperidinophenyl)phenol is the electron-rich phenolic ring. In alkaline aqueous solutions or in the presence of transition metal impurities, the phenol is susceptible to auto-oxidation, potentially forming reactive quinone or semi-quinone intermediates.

  • Solvent-Mediated Degradation: While highly soluble in DMSO, prolonged storage in DMSO at room temperature (especially if trace water is present) can lead to N-oxidation of the piperidine ring.

  • Photolytic Stability: The extended

    
    -conjugation of the biphenyl system absorbs UV light, making the compound susceptible to photo-degradation. Amber vials are strictly required for storage.
    
Table 2: Accelerated Stability Matrix (ICH Q1A Parameters)
Solvent / ConditionStress ParameterPrimary Degradation PathwayStability Rating
Aqueous (pH 7.4) 40°C / 75% RH (6 months)Minimal (highly stable)High
Aqueous (pH 11.0) 40°C + Ambient LightPhenol auto-oxidation (Quinones)Low
DMSO 40°C + Trace

Piperidine N-oxidationModerate
Methanol UV-Vis Exposure (ICH Q1B)Photolytic cleavageModerate

Self-Validating Experimental Protocols

To generate reliable, reproducible data, the following protocols are designed with internal validation checkpoints.

Workflow cluster_sol Equilibrium Solubility (Shake-Flask) cluster_stab Accelerated Stability (ICH Q1A/Q1B) Start 4-(4-piperidinophenyl)phenol API Characterization Sol_Prep Buffer Prep (pH 1.2 - 12.0) Start->Sol_Prep Stab_Cond Solvent Exposure (Aqueous, MeOH, DMSO) Start->Stab_Cond Sol_Eq 48h Incubation @ 37°C 100 rpm Agitation Sol_Prep->Sol_Eq Sol_Ana Centrifugation & HPLC-UV Quantification Sol_Eq->Sol_Ana Stab_Stress Stress Conditions (40°C/75% RH, Light, H2O2) Stab_Cond->Stab_Stress Stab_Ana LC-MS/MS Degradant Profiling Stab_Stress->Stab_Ana

Fig 2: Integrated workflow for solubility and stability characterization.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Causality: The saturation shake-flask method is the regulatory "gold standard" for determining equilibrium solubility[4]. Controlling temperature and agitation prevents supersaturation artifacts, ensuring true thermodynamic values[5].

  • Preparation: Prepare 10 mL of target solvents (e.g., 0.1N HCl for pH 1.2, Phosphate buffer for pH 7.4, and pure MeOH).

  • Saturation: Add 4-(4-piperidinophenyl)phenol in 10% excess of its estimated saturation point to each flask[5].

  • Equilibration: Seal flasks and incubate in an orbital shaker at 37 ± 1 °C and 100 rpm for 48 hours. Validation Check: Visual inspection must confirm the presence of undissolved solid; if absent, the solution is not saturated.

  • Separation: Withdraw a 1 mL aliquot and centrifuge at 10,000 x g for 15 minutes (avoid filtration to prevent API adsorption to the filter membrane).

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV at the compound's

    
    .
    
Protocol 2: Forced Degradation & Accelerated Stability

Causality: Forced degradation identifies the molecule's weak points, allowing for the development of a robust, stability-indicating LC-MS/MS method prior to long-term ICH Q1A testing[3].

  • Stock Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.

  • Stress Aliquots:

    • Acid/Base Hydrolysis: Mix 1 mL stock with 1 mL 1N HCl or 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL stock with 1 mL 3%

      
      . Incubate at room temperature for 24 hours.
      
    • Photolysis: Expose 1 mL stock in a clear quartz vial to 1.2 million lux hours of UV/Vis light (per ICH Q1B).

  • Quenching & Analysis: Neutralize acid/base samples. Analyze all samples via LC-MS/MS. Validation Check: Mass balance must be achieved (Sum of peak areas of API + degradants

    
     100% of initial API area).
    

References

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA) / International Council for Harmonisation. [1],[3]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [4],[5]

  • Basicity Measurements On Para-Substituted N-Phenylpiperidines. Analytical Letters, Vol 13, No 6. Taylor & Francis. [2]

Sources

Exploring the Crystal Structure of 4-(4-piperidinophenyl)-phenol: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-piperidinophenyl)phenol (IUPAC: 4-(4-piperidin-1-ylphenyl)phenol) is a highly versatile building block with profound implications in both medicinal chemistry and materials science[1]. The 4-phenylpiperidine substructure is a privileged scaffold frequently found in central nervous system therapeutics, notably as 2[2]. Simultaneously, the molecule's rigid biphenyl-like core and dual functional groups—a hydrogen-bond donating phenol and a hydrogen-bond accepting piperidine—make it a prime candidate for engineering supramolecular assemblies and liquid crystals[1].

Despite its utility, a definitive, publicly available single-crystal X-ray diffraction (SC-XRD) structure for 4-(4-piperidinophenyl)-phenol remains elusive in mainstream crystallographic databases[1]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodology for synthesizing, crystallizing, and resolving the solid-state structure of this compound, grounded in predictive crystallography and established chemical principles.

Structural Framework & Predictive Crystallography

Before initiating empirical crystallization, establishing a predictive model of the solid-state behavior is crucial for guiding experimental parameters. The molecular architecture of 4-(4-piperidinophenyl)phenol consists of three distinct domains:

  • The Phenol Ring: An aromatic system terminating in a hydroxyl (-OH) group, acting as a strong hydrogen bond donor[1].

  • The Piperidine Ring: A saturated, six-membered heterocycle containing a basic nitrogen atom, acting as a strong hydrogen bond acceptor[1].

  • The Biphenyl-like Core: Providing molecular rigidity and facilitating π-π stacking interactions[1].

Causality in Crystal Packing: The dominant thermodynamic driver for the crystal packing of this molecule is the intermolecular hydrogen bonding between the acidic phenolic proton and the basic piperidine nitrogen of an adjacent molecule (O—H···N)[1]. Because the donor and acceptor are located at opposite ends of a rigid linear core, this interaction is highly likely to propagate as infinite 1D chains or complex 2D networks, significantly stabilizing the crystal lattice[1].

Table 1: Predicted Crystallographic Parameters for 4-(4-piperidinophenyl)phenol
ParameterPredicted Value / AssignmentRationale
Crystal System Monoclinic or OrthorhombicTypical for linear, rigid biphenyl derivatives[1].
Space Group P2₁/c or PbcaCentrosymmetric packing favors dense H-bond networks[1].
Key Bond Length (C-O) ~1.37 ÅCharacteristic of phenolic C-O bonds[1].
Key Bond Length (C-N) ~1.38 ÅStandard for arylamine C-N linkages[1].
Dominant Interaction O—H···N Hydrogen BondStrongest donor-acceptor pair in the molecule[1].
Secondary Interactions C—H···π and π-π stackingDriven by the biphenyl-like core[1].

Synthetic Pathway & High-Purity Isolation

Diffraction-quality crystals demand ultra-high purity (>99%). Impurities disrupt the periodic lattice, leading to twinning, defects, or amorphous precipitation.

Methodology: Suzuki-Miyaura Cross-Coupling To synthesize 4-(4-piperidinophenyl)phenol, a palladium-catalyzed 3 is the most robust approach, forming the critical C-C bond between the two aromatic rings[4]. This method is highly tolerant of the free hydroxyl group[3].

Step-by-Step Synthetic Protocol:

  • Reagent Preparation: Combine 4-hydroxyphenylboronic acid (1.1 eq) and 1-(4-bromophenyl)piperidine (1.0 eq) in a Schlenk flask.

  • Catalyst & Base: Add a catalytic amount of Pd(PPh₃)₄ (0.05 eq) and a mild base such as K₂CO₃ (2.0 eq). The base is essential for the transmetalation step of the Suzuki catalytic cycle[3].

  • Solvent System: Suspend the mixture in a degassed binary solvent of Toluene/H₂O (4:1 v/v). Degassing prevents the oxidative homocoupling of the boronic acid.

  • Reaction: Reflux under an inert argon atmosphere at 90°C for 12 hours.

  • Purification (Self-Validating Step): Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Verify purity via ¹H-NMR and LC-MS before proceeding to crystallization. Any trace of unreacted starting material will act as a crystal growth inhibitor.

Workflow N1 Precursor Synthesis (Suzuki Coupling) N2 Chromatographic Purification (>99%) N1->N2 N3 Binary Solvent Crystallization N2->N3 N4 SC-XRD Data Acquisition N3->N4 N5 Anisotropic Refinement (SHELXL) N4->N5

Caption: Step-by-step workflow from synthesis to crystal structure refinement.

Crystallization Protocol for SC-XRD

The goal of crystallization for SC-XRD is to grow a single, defect-free crystal with dimensions between 0.1 and 0.3 mm.

Causality in Solvent Selection: While protic solvents like methanol or ethanol are common for recrystallization, they possess strong hydrogen-bond donating and accepting capabilities. Using them risks incorporating solvent molecules into the lattice or kinetically trapping the compound by outcompeting the intrinsic O-H···N interactions[1]. Therefore, a binary solvent system utilizing a polar aprotic solvent (Ethyl Acetate) and a non-polar antisolvent (n-Hexane) is rationally selected to encourage solute-solute interactions over solute-solvent interactions.

Step-by-Step Crystallization Methodology (Slow Evaporation):

  • Dissolution: Dissolve 20 mg of ultra-pure 4-(4-piperidinophenyl)phenol in 2 mL of Ethyl Acetate in a clean, scratch-free 4 mL glass vial.

  • Antisolvent Addition: Layer 1 mL of n-Hexane carefully on top of the solution to create a slight concentration gradient.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (22-gauge) to restrict the evaporation rate, forcing the system toward its global thermodynamic minimum.

  • Incubation: Place the vial in a vibration-free environment at a constant ambient temperature (20°C) for 5–7 days.

  • Validation (Self-Validating Step): Harvest the crystals and examine them under a cross-polarized microscope. A high-quality single crystal will appear uniformly bright and will sharply extinguish (turn completely dark) every 90 degrees of rotation. If the crystal extinguishes irregularly, it is twinned and unsuitable for high-resolution diffraction.

X-Ray Diffraction & Mechanistic Solid-State Behavior

Once a suitable crystal is validated, it is mounted on a goniometer using a cryoloop and paratone oil. Data collection is typically performed using Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal vibrations and improve high-angle resolution.

Structure Solution and Refinement: The structure is solved using intrinsic phasing (SHELXT) and refined using full-matrix least-squares on F² (SHELXL). Special crystallographic attention must be paid to the piperidine ring, which often exhibits conformational disorder by flipping between degenerate chair conformations.

Mechanistic Insights: The anticipated resulting structure will reveal the causality of the molecule's physical properties. The O-H···N hydrogen bonds act as "molecular glue," linking the molecules head-to-tail.

Assembly M1 Molecule i (Phenol -OH) M2 Molecule i+1 (Piperidine -N) M1->M2 O-H···N H-Bond (~2.7 Å) M3 Molecule i+1 (Phenol -OH) M2->M3 Intramolecular Core M4 Molecule i+2 (Piperidine -N) M3->M4 O-H···N H-Bond (~2.7 Å)

Caption: Predicted supramolecular 1D infinite chain driven by O-H···N hydrogen bonding.

This infinite chain formation explains the high thermal stability and specific solubility profile of the compound, as breaking the lattice requires overcoming not just van der Waals forces, but a continuous network of directional hydrogen bonds[1].

Conclusion

Exploring the crystal structure of 4-(4-piperidinophenyl)phenol bridges the gap between theoretical prediction and empirical validation. By employing a rational synthetic approach, avoiding competitive protic solvents during crystallization, and understanding the thermodynamic drivers of solid-state packing, researchers can successfully isolate and characterize the crystallographic parameters of this highly valuable chemical scaffold.

References

  • Title: 4-(4-Piperidinophenyl)
  • Title: 4-(4-Piperidinophenyl)
  • Source: nih.
  • Source: libretexts.

Sources

Methodological & Application

protocol for the N-arylation of 4-(4-piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Arylation Protocols for 4-(4-Piperidinophenyl)-phenol Scaffolds

Executive Summary & Strategic Analysis

The N-arylation of substrates containing free phenols, such as 4-(4-piperidinophenyl)-phenol , presents a classic chemoselectivity challenge in organic synthesis: distinguishing between the nucleophilic nitrogen (amine) and the nucleophilic oxygen (phenoxide).

In the context of drug development, "4-(4-piperidinophenyl)-phenol" usually refers to one of two structural motifs, both of which require distinct N-arylation strategies:

  • Target Synthesis (The N-Linked Core): Constructing the tertiary amine core by coupling piperidine with 4-(4-halophenyl)phenol .

  • Scaffold Functionalization (The C-Linked Core): Derivatizing 4-[4-(piperidin-4-yl)phenyl]phenol (a secondary amine) with an aryl halide.

The Core Challenge: Under standard Buchwald-Hartwig conditions using strong bases (e.g., NaOtBu), the phenol (pKa ~10) is deprotonated. The resulting phenoxide is a competent nucleophile that can compete with the amine, leading to O-arylation side products or catalyst poisoning via saturation of the coordination sphere.

The Solution: This guide details two "Self-Validating" protocols utilizing ligand-controlled chemoselectivity and thermodynamic base management to ensure exclusive C-N bond formation.

Critical Reaction Parameters

The success of this protocol relies on the interplay between the Base and the Ligand.

ParameterTraditional Approach (High Risk)Optimized Approach (Recommended)Mechanistic Rationale
Base NaOtBu, Cs₂CO₃LiHMDS or K₂CO₃/tAmylOH LiHMDS generates a "hard" lithium phenoxide that aggregates and reacts poorly with "soft" Pd(II) intermediates, favoring amine coupling.
Ligand BINAP, DPPFRuPhos , BrettPhos , DavePhos Dialkylbiaryl phosphines facilitate reductive elimination of the amine and sterically discourage phenoxide binding.
Pd Source Pd(OAc)₂Pd₂(dba)₃ or G3/G4 Precatalysts Precatalysts ensure rapid initiation without requiring excess base for reduction, protecting the phenol.

Decision Pathway (Workflow)

The following logic gate determines the correct protocol based on your specific starting material and target.

ReactionLogic Start Identify Substrate Structure Q1 Is the Piperidine Nitrogen Free (Secondary) or Bound? Start->Q1 RouteA Target: Synthesis of 4-(4-piperidinophenyl)phenol Q1->RouteA Synthesizing the Core RouteB Target: Functionalization of 4-[4-(piperidin-4-yl)phenyl]phenol Q1->RouteB Derivatizing the Core Method1 PROTOCOL A: LiHMDS Method (Coupling Piperidine + Halo-Phenol) RouteA->Method1 Use Strong Base (Lithium Effect) Method2 PROTOCOL B: Weak Base Method (Coupling Amine-Phenol + Aryl Halide) RouteB->Method2 Use Weak Base (Ligand Selectivity)

Caption: Decision tree for selecting the optimal N-arylation strategy based on structural requirements.

Protocol A: The LiHMDS Strategy (Synthesis of the Core)

Application: Use this protocol when reacting Piperidine with 4-(4-bromophenyl)phenol to synthesize the N-linked tertiary amine target. Mechanism: The "Lithium Effect." LiHMDS deprotonates the phenol, but the resulting Lithium Phenoxide is tightly aggregated and non-nucleophilic toward the Palladium center compared to the amine.

Reagents & Stoichiometry
  • Aryl Halide: 4-(4-bromophenyl)phenol (1.0 equiv)

  • Amine: Piperidine (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1.0 mol%)

  • Ligand: RuPhos or DavePhos (2-4 mol%)

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv)

    • Note: 1.0 eq neutralizes the phenol, 1.0 eq neutralizes the HBr generated, 0.2 eq excess drives kinetics.

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (1.0 mol%) and RuPhos (2.0 mol%) in Toluene (1 mL/mmol). Stir for 5 minutes at RT until the solution turns a clear orange/brown (indicative of L-Pd(0) formation).

  • Substrate Addition: To a separate reaction vessel equipped with a stir bar and reflux condenser, add 4-(4-bromophenyl)phenol (1.0 equiv).

  • Deprotonation: Add anhydrous Toluene (4 mL/mmol) and cool to 0°C. Dropwise add LiHMDS (1.1 equiv). Stir for 10 minutes. The solution may become heterogeneous (Li-phenoxide precipitation).

  • Amine Addition: Add Piperidine (1.2 equiv) and the remaining LiHMDS (1.1 equiv).

  • Catalyst Injection: Transfer the pre-formed catalyst solution into the reaction vessel via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of the aryl bromide. The phenoxide intermediate will revert to the phenol upon aqueous sampling.

  • Workup: Cool to RT. Quench with 1M HCl (carefully, to pH 6-7) or saturated NH₄Cl. Extract with EtOAc.

    • Purification Note: The product is an amino-phenol. It is amphoteric. Avoid highly acidic workups which will protonate the piperidine and trap it in the aqueous phase.

Protocol B: The Weak Base/Precatalyst Strategy (Functionalization)

Application: Use this protocol when attaching an aryl group to the secondary amine of 4-[4-(piperidin-4-yl)phenyl]phenol . Mechanism: Uses BrettPhos Pd G4 , a highly active precatalyst that permits the use of weak bases (K₂CO₃). Under these conditions, the phenol remains largely protonated (or in equilibrium), while the highly selective ligand favors amine oxidative addition over oxygen.

Reagents & Stoichiometry
  • Substrate: 4-[4-(piperidin-4-yl)phenyl]phenol (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (1–2 mol%)

  • Base: K₂CO₃ (3.0 equiv) (Anhydrous, finely ground)

  • Solvent: t-Amyl Alcohol (2-methyl-2-butanol) or 1,4-Dioxane.

Step-by-Step Procedure
  • Vessel Prep: Oven-dry a reaction vial with a septum cap.

  • Solids Addition: Add the Amine-Phenol substrate (1.0 equiv), Aryl Halide (1.1 equiv), K₂CO₃ (3.0 equiv), and BrettPhos Pd G4 (2 mol%).

    • Why G4? It contains the ligand pre-bound and reduces immediately upon heating, removing the need for sensitive induction periods.

  • Solvent & Degassing: Add t-Amyl Alcohol (0.2 M concentration). Sparge with Nitrogen/Argon for 5 minutes.

    • Solvent Choice:t-Amyl Alcohol helps solubilize the polar amino-phenol substrate better than Toluene.

  • Reaction: Seal and heat to 80–100°C for 2–6 hours.

  • In-Process Control (IPC):

    • Take a 10 µL aliquot.

    • Dilute in MeOH.

    • Check LCMS.[1]

    • Success Criteria: >95% conversion of the amine. <5% O-arylation (di-arylated side product).

  • Workup: Filter the hot mixture through Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

Mechanistic Visualization: Chemoselectivity

The following diagram illustrates why the specific conditions in Protocol A and B prevent O-arylation.

Mechanism Pd L-Pd(II)-Ar (Intermediate) PathN Path A: N-Arylation (Favored by Ligand/Li+) Pd->PathN Fast Reductive Elimination PathO Path B: O-Arylation (Disfavored) Pd->PathO Slow/Blocked Amine Piperidine (Amine) Amine->Pd High Binding Affinity Phenoxide Phenoxide (O-Nucleophile) Phenoxide->Pd Blocked by Li+ Aggregation or Steric Bulk (BrettPhos)

Caption: Mechanistic basis for chemoselectivity. Ligand sterics and Lithium aggregation prevent phenoxide coordination.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by phenol; Incomplete activation.Switch to BrettPhos Pd G4 (precatalyst). Increase temperature to 110°C.
O-Arylation Observed Base is too strong (dissociated phenoxide) or Ligand is too small.Switch from NaOtBu to LiHMDS . Use bulkier ligand (tBuBrettPhos ).
Substrate Insolubility Amino-phenol zwitterionic character.Use t-Amyl Alcohol or NMP/Dioxane mixtures.
Protodehalogenation Hydride source present; Difficult oxidative addition.Ensure solvent is anhydrous.[1] Switch from Aryl Bromide to Aryl Iodide .

References

  • Maimone, T. J., & Buchwald, S. L. (2010). "Pd-Catalyzed Chemoselective N-Arylation of Aminophenols." Journal of the American Chemical Society.

    • Significance: Establishes the LiHMDS and weak base protocols for chemoselectivity.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Significance: Comprehensive guide on ligand selection (RuPhos vs BrettPhos).
  • BenchChem Technical Repository. "4-(4-Piperidinophenyl)-phenol Structure and Synthesis."

    • Significance: Structural confirmation of the biphenyl-phenol-piperidine core.
  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides." Tetrahedron.

    • Significance: Practical operational details for prec

Sources

The Versatile Scaffold: Application of 4-(4-Piperidinophenyl)-phenol in the Synthesis of High-Affinity GPCR Ligands

Author: BenchChem Technical Support Team. Date: March 2026

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in a vast array of physiological processes. Their druggability has made them a primary focus of pharmaceutical research, with a significant portion of currently marketed drugs targeting this receptor class.[1] Within the landscape of GPCR-targeted drug discovery, the 4-phenylpiperidine motif has emerged as a privileged scaffold, particularly for ligands aimed at the central nervous system (CNS).[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4-piperidinophenyl)-phenol, a versatile building block, in the synthesis and characterization of novel GPCR ligands, with a particular focus on opioid receptor modulators.

The unique trifunctional nature of 4-(4-piperidinophenyl)-phenol, possessing a reactive secondary amine on the piperidine ring, a modifiable phenolic hydroxyl group, and a biphenyl-like core, offers multiple avenues for synthetic diversification.[2] This allows for the fine-tuning of physicochemical properties and pharmacological activity to achieve desired potency, selectivity, and functional profiles (agonist, antagonist, or biased agonist).

Synthetic Strategies and Methodologies

The synthesis of diverse GPCR ligands from 4-(4-piperidinophenyl)-phenol hinges on two primary sites of modification: the piperidine nitrogen and the phenolic hydroxyl group. The following sections provide an overview of key synthetic transformations and a detailed protocol for the synthesis of a representative opioid receptor ligand.

Key Synthetic Transformations
  • N-Alkylation of the Piperidine Ring: The secondary amine of the piperidine moiety is readily functionalized through various N-alkylation strategies. Reductive amination with aldehydes or ketones is a widely used and efficient method, offering a high degree of control and avoiding over-alkylation.[3] Direct N-alkylation with alkyl halides in the presence of a base is another straightforward approach, although careful control of reaction conditions is necessary to minimize the formation of quaternary ammonium salts.[4][5]

  • Functionalization of the Phenolic Hydroxyl Group: The phenolic -OH group can be converted to ethers or esters to modulate the ligand's hydrogen bonding capacity, lipophilicity, and metabolic stability. Standard Williamson ether synthesis or esterification reactions can be employed for this purpose.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the synthesis of the core 4-(4-piperidinophenyl)-phenol scaffold itself, or for the introduction of further diversity, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are indispensable tools.[2][6][7][8][9][10] The Suzuki coupling enables the formation of the C-C bond between the phenyl and piperidine rings, while the Buchwald-Hartwig amination is a powerful method for forming the C-N bond.[6][7][8][9][10]

Diagram 1: Synthetic Workflow for Derivatization of 4-(4-Piperidinophenyl)-phenol

G A 4-(4-Piperidinophenyl)-phenol B N-Alkylation (Reductive Amination or Alkyl Halide) A->B R-CHO or R-X C O-Functionalization (Etherification or Esterification) A->C R'-X or R'-COCl D N-Substituted Derivative B->D F N,O-Disubstituted Derivative B->F E O-Substituted Derivative C->E C->F D->C R'-X or R'-COCl E->B R-CHO or R-X

A generalized workflow for creating diverse GPCR ligands from the starting scaffold.

Detailed Protocol: Synthesis of a Representative Opioid Receptor Ligand

This protocol outlines the synthesis of a hypothetical potent mu-opioid receptor (MOR) agonist, N-(3-phenylpropyl)-4-(4-hydroxyphenyl)piperidine, starting from 4-(4-hydroxyphenyl)piperidine, a close analog and common precursor to the title compound. The rationale for selecting a 3-phenylpropyl substituent is based on structure-activity relationship (SAR) studies of opioid ligands, where an N-phenethyl or related lipophilic extension often enhances MOR affinity and efficacy.

Materials:

  • 4-(4-Hydroxyphenyl)piperidine

  • 3-Phenylpropionaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 4-(4-hydroxyphenyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 3-phenylpropionaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(3-phenylpropyl)-4-(4-hydroxyphenyl)piperidine.

Characterization:

The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from both phenyl rings, aliphatic protons from the piperidine ring and the propyl chain, and a broad singlet for the phenolic hydroxyl proton.[11][12]

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals would correspond to the aromatic and aliphatic carbons in the molecule.[12][13][14][15]

  • MS (ESI+): The expected [M+H]⁺ peak would confirm the molecular weight of the synthesized compound.[12]

Data Presentation: Structure-Activity Relationship (SAR)

The versatility of the 4-(4-piperidinophenyl)-phenol scaffold allows for systematic exploration of the SAR to optimize ligand properties. The following table presents hypothetical data for a series of N-substituted analogs, illustrating the impact of modifying the piperidine nitrogen on binding affinity and functional activity at the mu-opioid receptor.

CompoundR-Group on Piperidine NitrogenMOR Binding Affinity (Ki, nM)MOR Functional Activity (EC50, nM)Emax (%)
1 H550>1000<10
2 Methyl15025045
3 n-Propyl508075
4 3-Phenylpropyl2.51595
5 4-Phenylbutyl8.03588

This hypothetical data illustrates a common trend where increasing the size and lipophilicity of the N-substituent, particularly with a phenylalkyl group, enhances both binding affinity and agonist efficacy at the mu-opioid receptor.

Experimental Protocols for GPCR Ligand Characterization

Once synthesized, the pharmacological properties of the novel ligands must be thoroughly characterized. The following are detailed protocols for key in vitro assays used to determine the affinity and functional activity of compounds at GPCRs.

GTPγS Binding Assay

This functional assay measures the initial step of G-protein activation upon agonist binding to a GPCR.[16][17][18][19] It is particularly useful for distinguishing between full agonists, partial agonists, and antagonists.[16][17][18][19]

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP

  • Assay buffer (containing HEPES, MgCl₂, NaCl)

  • Test compounds and reference ligands

  • Scintillation vials and scintillation cocktail

  • Filter plates and vacuum manifold

Procedure:

  • Prepare cell membranes expressing the target GPCR.

  • In a 96-well plate, add assay buffer, GDP, and cell membranes.

  • Add the test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a reference agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Dry the filter plates and add a scintillation cocktail.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data is analyzed to determine the EC₅₀ (potency) and Emax (efficacy) for agonists.[16]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to study ligand-receptor interactions and downstream signaling events in living cells.[1][6][20][21][22] It can be used to monitor receptor dimerization, ligand binding, and the recruitment of intracellular signaling proteins like β-arrestin.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for the GPCR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and an interacting protein (e.g., β-arrestin) fused to a fluorescent acceptor (e.g., YFP).

  • Cell culture reagents and transfection reagents

  • Coelenterazine (luciferase substrate)

  • Test compounds

  • Microplate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Co-transfect cells with the donor- and acceptor-fused constructs.

  • Plate the transfected cells in a 96-well plate and allow them to grow for 24-48 hours.

  • Replace the culture medium with a serum-free medium.

  • Add the test compounds at various concentrations and incubate for a specified time.

  • Add the coelenterazine substrate.

  • Immediately measure the luminescence at the emission wavelengths of the donor and acceptor.

  • The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates a ligand-induced interaction between the two fusion proteins.

Calcium Mobilization Assay

This assay is used to measure the activation of Gq-coupled GPCRs, which signal through the release of intracellular calcium.[23][24][25][26][27]

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Test compounds

  • Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR)

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader.

  • Add the test compounds at various concentrations using the integrated fluid-handling system.

  • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

  • Data is analyzed to determine the EC₅₀ of the agonist-induced calcium response.

Visualization of a Representative Signaling Pathway

GPCRs, upon activation by a ligand, initiate a cascade of intracellular signaling events. The mu-opioid receptor, a primary target for many 4-phenylpiperidine-based ligands, predominantly couples to inhibitory G proteins (Gi/o).

Diagram 2: Simplified Mu-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Coupling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP K_channel K+ Channel Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel Ca2+ Channel Ca_channel->Analgesia Reduced Neurotransmitter Release Agonist Agonist (e.g., N-substituted 4-(4-piperidinophenyl)-phenol derivative) Agonist->MOR Binding & Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibition G_betagamma->K_channel Activation G_betagamma->Ca_channel Inhibition PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation CREB->Analgesia Transcriptional Regulation

Activation of the mu-opioid receptor leads to G-protein dissociation and downstream effects.

Conclusion

4-(4-Piperidinophenyl)-phenol is a highly valuable and versatile scaffold for the synthesis of novel GPCR ligands. Its strategic derivatization, guided by an understanding of SAR, can lead to the discovery of potent and selective modulators for a range of GPCR targets. The combination of robust synthetic methodologies and a suite of in vitro pharmacological assays provides a powerful platform for advancing drug discovery programs targeting this important receptor family. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers in this exciting and impactful field.

References

  • Zheng, W., et al. (2017). An overview of Ca 2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(5), 455-467. [Link]

  • Kogut, M., et al. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268, 193-205. [Link]

  • Kogut, M., et al. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. King's College London Research Portal. [Link]

  • Zheng, W., et al. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

  • Olsen, R. H. J., et al. (2018). Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity. bio-protocol, 8(20), e3055. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. ScienceDirect. [Link]

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature methods, 12(7), 661–663. [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 153(7), 1353–1363. [Link]

  • Le, T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters, 24(2), 548–551. [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living. Berthold Technologies. [Link]

  • Le, T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

  • Dale, L. B., et al. (2015). Study of GPCR–Protein Interactions by BRET. Methods in Molecular Biology, 1335, 123-138. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • ResearchGate. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ResearchGate. [Link]

  • ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. ResearchGate. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. PubChem. [Link]

  • MacMillan, D. W. C., et al. (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. [Link]

  • Yekkirala, A. S. (2012). Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential. eGrove. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Aceto, M. D., et al. (2015). Opioid ligands with mixed properties from substituted enantiomeric N-phenethyl-5-phenylmorphans. Synthesis of a µ-agonist δ-antagonist and δ-inverse agonists. Organic & Biomolecular Chemistry, 13(16), 4785-4797. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Pindelska, E., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3326. [Link]

  • El-Remaily, M. A. A. A., & Mohamed, G. G. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. [Link]

  • Al-Majid, A. M., et al. (2011). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2011(7), 249-263. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

experimental procedure for the Suzuki coupling of 4-(4-piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-(4-piperidinophenyl)-phenol

Executive Summary

This technical guide details the optimized experimental protocol for the synthesis of 4-(4-piperidinophenyl)-phenol (CAS: 82522-54-1 equivalent structural motif) via Suzuki-Miyaura cross-coupling. This biaryl scaffold is a critical pharmacophore in estrogen receptor modulators (SERMs) and liquid crystal engineering.

Unlike standard textbook procedures, this protocol addresses specific challenges associated with this substrate:

  • Amphoteric Nature: Handling the acidic phenol and basic piperidine simultaneously.

  • Catalyst Poisoning: Mitigating coordination of the piperidine nitrogen to the Palladium center.

  • Solubility: Overcoming the poor solubility of the zwitterionic product during workup.

We employ a Pd(dppf)Cl₂[1]·DCM catalyzed system which offers superior stability over Pd(PPh₃)₄ for heteroatom-rich substrates, utilizing a biphasic 1,4-dioxane/water system to ensure complete solubilization of the boronate species.

Strategic Analysis & Retrosynthesis

To maximize convergence and yield, the biaryl bond is constructed in the final step. The retrosynthetic disconnection reveals two primary coupling partners:

  • Electrophile: 1-(4-bromophenyl)piperidine.

  • Nucleophile: 4-hydroxyphenylboronic acid.

Why this route?

  • Atom Economy: Avoids protection/deprotection steps for the phenol, utilizing the "boronate-first" activation strategy.

  • Stability: 1-(4-bromophenyl)piperidine is an air-stable solid, unlike its boronic acid counterpart which is prone to protodeboronation.

  • Electronic Synergy: The electron-donating piperidine nitrogen on the electrophile facilitates oxidative addition, while the electron-rich phenol boronic acid accelerates transmetallation.

Mechanistic Pathway (Graphviz Visualization)

SuzukiMechanism Start Start: Pd(II) Pre-catalyst Pd0 Active Species: Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1-(4-bromophenyl)piperidine BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- (from K2CO3) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the base-activation pathway critical for sterically encumbered or heteroatom-rich substrates.[2]

Reagents & Equipment

Chemicals
ReagentPurityEquiv.Role
1-(4-bromophenyl)piperidine >98%1.0Electrophile
4-Hydroxyphenylboronic acid >97%1.2Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 99%0.03 (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃) Anhydrous3.0Base
1,4-Dioxane HPLC GradeSolventMain Solvent
Water DeionizedSolventCo-solvent
Equipment
  • Three-neck round bottom flask (100 mL) or Microwave Reactor Vial (20 mL).

  • Reflux condenser (if thermal heating).

  • Nitrogen/Argon gas line with bubbler.

  • Magnetic stirrer with temperature control.

Experimental Protocol

Step 1: Preparation of the Electrophile (If not purchased)

Note: If starting material is available, skip to Step 2.

  • React 1-bromo-4-fluorobenzene (10 mmol) with piperidine (15 mmol) and K₂CO₃ (20 mmol) in DMSO (20 mL).

  • Heat to 100°C for 12 hours.

  • Pour into ice water; filter the precipitate. Recrystallize from ethanol.

  • QC Check: ¹H NMR should show piperidine protons (1.6 ppm, 3.1 ppm) and para-substituted aromatic doublet.

Step 2: The Suzuki Coupling (Main Procedure)

1. Inerting: Flame-dry a 100 mL 3-neck flask equipped with a stir bar. Allow to cool under a stream of Nitrogen.

2. Charging: Add the following solids to the flask:

  • 1-(4-bromophenyl)piperidine (2.40 g, 10.0 mmol)

  • 4-Hydroxyphenylboronic acid (1.65 g, 12.0 mmol)

  • K₂CO₃ (4.14 g, 30.0 mmol)

3. Solvent Addition & Degassing (CRITICAL):

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).

  • Sparging: Submerge a long needle connected to the N₂ line directly into the solvent mixture. Bubble gas vigorously for 15 minutes while stirring. Oxygen is the primary cause of homocoupling side-products.

4. Catalyst Addition:

  • Remove the needle. Briefly open the septum and add Pd(dppf)Cl₂ · CH₂Cl₂ (245 mg, 0.3 mmol).

  • Reseal immediately and purge the headspace with N₂ for 5 minutes.

5. Reaction:

  • Heat the mixture to 90°C (internal temperature) .

  • Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

  • Typical duration: 4–6 hours. The reaction is complete when the bromide starting material is consumed.

Step 3: Workup & Purification[3]

The product contains a basic amine and an acidic phenol, making standard acid/base extraction tricky. We use a pH-controlled precipitation method .

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc (50 mL).

  • Neutralization:

    • Transfer filtrate to a separatory funnel.

    • Add Water (50 mL).

    • Carefully adjust pH of the aqueous layer to pH ~7-8 using 1M HCl. Warning: Going too acidic (pH < 4) will protonate the piperidine and keep the product in the water layer. Going too basic (pH > 10) will deprotonate the phenol.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine organic layers, wash with Brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: The crude solid is often yellow/brown. Recrystallize from Hot Ethanol/Water (9:1) or triturated with cold diethyl ether to yield an off-white solid.

Workflow Visualization

Workflow Step1 Reagent Charging (Solids + Solvents) Step2 Degassing (N2 Sparge) 15 Minutes Step1->Step2 Step3 Catalyst Addition Pd(dppf)Cl2 Step2->Step3 Step4 Reflux @ 90°C 4-6 Hours Step3->Step4 Step5 Celite Filtration Remove Pd Black Step4->Step5 Step6 pH Adjustment (pH 7-8) Critical for Amphoteric Product Step5->Step6 Step7 Crystallization EtOH/H2O Step6->Step7

Figure 2: Operational workflow highlighting the critical degassing and pH adjustment steps.

Analytical Validation (Self-Validating Criteria)

To ensure the protocol was successful, compare your data against these benchmarks:

ParameterExpected ValueDiagnostic Note
Appearance Off-white to pale beige solidDark brown indicates residual Pd or oxidation.
Yield 75% - 90%<50% implies incomplete conversion or pH loss during workup.
¹H NMR (DMSO-d₆) δ 9.45 (s, 1H, -OH)Disappearance of this peak suggests oxidation to quinone.
¹H NMR (Aromatic) Two AA'BB' systemsDistinct doublets for the biphenyl core.
MS (ESI) [M+H]⁺ = 254.15Look for M+H. M+Na is common.

Key Diagnostic: In the ¹H NMR, look for the piperidine alpha-protons (adjacent to N) around 3.1-3.2 ppm. If they shift significantly downfield (>3.5 ppm), the product may be protonated (salt form).

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by the piperidine nitrogen.

    • Solution: Switch to Pd₂(dba)₃ + XPhos . XPhos is a bulky, electron-rich ligand that prevents amine coordination to the metal center.

  • Issue: Homocoupling (Product is Bi-phenol or Bi-piperidine-phenyl).

    • Cause: Insufficient degassing (Oxygen presence).

    • Solution: Use freeze-pump-thaw cycling instead of sparging.

  • Issue: Product stuck in Aqueous Layer.

    • Cause: pH is too low (Ammonium salt forms).

    • Solution: Adjust aqueous layer to pH 9-10 and extract with DCM/Isopropanol (3:1) to recover the phenol-form product.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 24, 2025. Link

  • BenchChem. (n.d.). 4-(4-Piperidinophenyl)-phenol Synthesis and Properties. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

Application Note: Strategic Utilization of 4-(4-Piperidinophenyl)phenol in Medicinal Chemistry & Materials Science

[1]

Executive Summary & Structural Definition

4-(4-Piperidinophenyl)phenol is a high-value "privileged scaffold" in organic synthesis, characterized by a rigid biphenyl-like core extended by a piperidine ring.[1][2] Its utility stems from its bifunctionality : it possesses a nucleophilic phenolic hydroxyl group and a piperidine moiety (which can be a secondary amine or a tertiary amine depending on the linkage).[1]

Structural Disambiguation (Critical)

In the literature, the nomenclature "4-(4-piperidinophenyl)phenol" often creates ambiguity between two distinct isomers. For the purpose of this application note, we focus on the C-linked isomer (4'-(piperidin-4-yl)-[1,1'-biphenyl]-4-ol) , as this secondary amine variant serves as the most versatile "building block" for chain extension in drug discovery (PROTACs, GPCR ligands).[1]

  • Target Molecule: 4'-(Piperidin-4-yl)-[1,1'-biphenyl]-4-ol[1]

  • Core Features:

    • Site A (Phenol): H-bond donor/acceptor, site for O-alkylation/arylation.[1]

    • Site B (Piperidine): Secondary amine (if C-linked), site for N-acylation/alkylation.[1]

    • Scaffold: Rigid biphenyl spacer, providing defined spatial geometry (approx. 10-12 Å length).[1]

Application Context

A. PROTAC & Bifunctional Degraders

This molecule is an ideal rigid linker for Proteolysis Targeting Chimeras (PROTACs).[1] The biphenyl core prevents "linker collapse" (where the two ends of the molecule fold onto themselves), improving the pharmacokinetic profile and cell permeability compared to flexible PEG chains.[1]

B. Liquid Crystals & Materials

The rod-like (calamitic) geometry of the phenyl-phenyl-piperidine system contributes to high thermal stability and mesogenic behavior.[1] It is used to synthesize liquid crystalline polymers where the phenol acts as the polymerizable anchor.[1]

C. GPCR Modulators

The 4-phenylpiperidine motif is ubiquitous in GPCR medicinal chemistry (e.g., Opioid, NMDA, and MCH-1 receptor antagonists).[1] The addition of the second phenyl ring (the phenol) allows for exploration of deep hydrophobic pockets within the receptor binding site.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the divergent pathways available from this central building block.

GTargetTarget: 4'-(Piperidin-4-yl)-[1,1'-biphenyl]-4-olPROTACPROTAC Linkers(Rigid Spacer)Target->PROTACN-Acylation &O-AlkylationLCLiquid Crystals(Mesogens)Target->LCPolymerizationGPCRGPCR Ligands(MCH1, NMDA)Target->GPCRSAR OptimizationBoronic4-Hydroxyphenylboronic acidBoronic->TargetSuzuki Coupling(Pd cat.)BromoN-Boc-4-(4-bromophenyl)piperidineBromo->TargetC-C Bond Formation

Figure 1: Retrosynthetic connectivity and downstream utility of the biphenyl-piperidine scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Suzuki-Miyaura Coupling)

Rationale: Direct coupling is preferred over linear construction to ensure convergent synthesis.[1] We utilize a Boc-protected piperidine to prevent catalyst poisoning by the free amine.[1]

Reagents:

  • 4-Hydroxyphenylboronic acid (1.2 eq)[1]

  • N-Boc-4-(4-bromophenyl)piperidine (1.0 eq)[1]

  • Pd(dppf)Cl₂[1][3]·DCM (0.05 eq)[1]

  • Potassium Carbonate (K₂CO₃, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the aryl bromide and boronic acid. Evacuate and backfill with Argon (3x) to remove oxygen, which degrades the Pd catalyst.[1]

  • Solvation: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon.[1]

  • Reaction: Seal the vessel and heat to 90°C for 12 hours.

    • Checkpoint: Monitor via LC-MS.[1] Look for the disappearance of the bromide (M+H of starting material) and appearance of the coupled product (M+H minus Boc mass if fragmentation occurs, or M+Na).[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry the organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0-50% EtOAc in Hexanes).

  • Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq) and stir at RT for 2 hours to remove the Boc group.

  • Isolation: Concentrate. Neutralize with saturated NaHCO₃ to obtain the free base 4'-(piperidin-4-yl)-[1,1'-biphenyl]-4-ol .[1]

Protocol B: Selective Functionalization for PROTAC Synthesis

Rationale: To create a PROTAC, one must differentiate the Phenol (Site A) and the Amine (Site B).[1] The Amine is generally more nucleophilic, but the Phenol can be selectively alkylated using base catalysis while the amine is protected, or by exploiting pKa differences.[1]

Workflow Table: Orthogonal Reactivity

StepReaction TypeTarget SiteReagentsConditions
1 N-Protection Piperidine (NH)Boc₂O, TEA, DCMRT, 2 hrs.[1] Selectively protects amine.
2 O-Alkylation Phenol (OH)Alkyl halide (Linker), K₂CO₃, DMF60°C, 4 hrs.[1] Attaches the linker chain.[1]
3 N-Deprotection Piperidine (N-Boc)4M HCl in DioxaneRT, 1 hr.[1] Reveals amine for warhead attachment.
4 Amide Coupling Piperidine (NH)Carboxylic Acid (Warhead), HATU, DIPEART, 12 hrs.[1] Attaches the E3 ligase ligand.[1][4]

Troubleshooting & Optimization (Expert Insights)

Solubility Challenges

The biphenyl core is highly lipophilic and crystalline.[1]

  • Issue: The free base often precipitates out of standard reaction solvents (DCM, Ether).[1]

  • Solution: Use polar aprotic solvents like DMF or DMAc for alkylation steps.[1] For workups, avoid pure water; use a mixture of CHCl₃/iPrOH (3:[1]1) to extract the product from aqueous layers.[1]

Catalyst Poisoning

The free piperidine nitrogen can coordinate with Palladium, shutting down cross-coupling reactions.[1]

  • Protocol Adjustment: Always use the N-Boc or N-Cbz protected piperidine during Suzuki or Buchwald couplings.[1] Never attempt to couple the free amine species directly unless using specialized bulky ligands (e.g., BrettPhos).[1]

Regioselectivity in Alkylation

When alkylating the phenol (Protocol B, Step 2), competing N-alkylation is possible if the protection step is skipped.[1]

  • Validation: Verify the product using 1H NMR .

    • O-Alkylation:[1] Look for the shift of the protons alpha to the ether oxygen (approx 4.0 ppm).[1] The Phenol -OH signal (approx 9.5 ppm) will disappear.[1]

    • N-Alkylation:[1] The piperidine alpha-protons will shift distinctively.[1]

References

  • Suzuki-Miyaura Coupling of Piperidine Derivatives

    • Vice, S. et al. "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol."[1][3] Journal of Organic Chemistry, 2001, 66, 2487-2492.[1][3]

    • [1]

  • Piperidine Scaffolds in Medicinal Chemistry

    • Goel, K.K. et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[1][5] Biomedical and Pharmacology Journal, 2008, 1(1).[1][5]

    • [1][5]

  • General Reactivity of 4-(Piperidin-4-yl)

    • Sigma-Aldrich Product Data: 4-(Piperidin-4-yl)phenol hydrochloride (CAS 263139-27-1).[1]

    • [1]

  • PROTAC Linker Design Principles

    • Using rigid biphenyl systems to improve permeability and degradation efficiency.[1]

    • Note: General concept supported by recent PROTAC literature regarding "linkerology".[1]

Disclaimer: All protocols involve hazardous chemicals.[1] Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.[1] Consult Safety Data Sheets (SDS) for specific compound hazards.

Application Note: Chemoselective Functionalization of 4-(4-piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functionalization of the phenolic group in 4-(4-piperidinophenyl)-phenol .

Introduction & Strategic Analysis

4-(4-piperidinophenyl)-phenol is a bifunctional scaffold featuring a rigid biphenyl-like core terminated by two nucleophilic sites: a phenolic hydroxyl group (-OH) and a secondary piperidine amine (-NH-) . This molecule is a critical intermediate in the synthesis of liquid crystals, bioactive pharmacophores, and supramolecular polymers.[1]

The Chemoselectivity Challenge

The primary synthetic challenge is distinguishing between the two nucleophilic centers.

  • Piperidine Amine (Secondary): High basicity (

    
    ) and moderate nucleophilicity. Neutral amines are generally better nucleophiles than neutral phenols.
    
  • Phenol (Acidic): Moderate acidity (

    
    ). In the presence of a base, it forms a phenoxide anion , which is a powerful nucleophile (Ambient nucleophile).
    

Decision Matrix:

  • Direct Functionalization: Possible if the electrophile reacts preferentially with the phenoxide (O-alkylation) over the neutral amine. This requires careful pH control to ensure the phenol is ionized while the amine remains neutral (but nucleophilic).

  • Protection-Deprotection (Recommended): To achieve high yield and purity, specifically for drug development, the secondary amine should be masked. The N-Boc (tert-butyloxycarbonyl) protection strategy is the industry standard due to its orthogonality to basic O-alkylation conditions.

Strategic Workflows (Visualized)

The following diagram outlines the two primary routes. Route A (Protection) is recommended for complex functionalizations. Route B (Direct) is reserved for simple alkylations where O-selectivity is kinetically favored.

G cluster_RouteA Route A: High Fidelity (Recommended) cluster_RouteB Route B: Direct (Specific Cases) Start 4-(4-piperidinophenyl)-phenol Boc_Protect Step 1: N-Boc Protection (Boc2O, Base) Start->Boc_Protect Direct_Rxn Direct O-Alkylation (Cs2CO3, R-X) Start->Direct_Rxn Risk of N-alkylation Protected_Int N-Boc Intermediate Boc_Protect->Protected_Int O_Func Step 2: O-Functionalization (R-X, Base) Protected_Int->O_Func Func_Int Functionalized N-Boc O_Func->Func_Int Deprotect Step 3: N-Deprotection (TFA or HCl) Func_Int->Deprotect Final_Product Final O-Functionalized Product Deprotect->Final_Product Direct_Rxn->Final_Product Low Yield/Mix

Figure 1: Decision tree for chemoselective functionalization. Route A ensures site-specificity.

Detailed Protocols

Protocol A: The Protection-First Strategy (Robust)

This route is essential when the O-functionalization involves expensive electrophiles or requires harsh conditions.

Step 1: Selective N-Boc Protection The amine is more nucleophilic than the neutral phenol. By using a stoichiometric amount of Boc anhydride without a strong base (or with a mild base), the amine reacts selectively.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM) or Tetrahydrofuran (THF).
  • Procedure:

    • Dissolve 1.0 eq of 4-(4-piperidinophenyl)-phenol in DCM (0.1 M).

    • Add 1.1 eq of

      
      .
      
    • Cool to 0°C. Add 1.05 eq of

      
       dissolved in DCM dropwise.
      
    • Warm to RT and stir for 2-4 hours. Note: Phenol -OH remains unreacted under these conditions.

    • Workup: Wash with dilute citric acid (to remove unreacted amine/base), then brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
    • Validation:

      
       NMR will show a singlet ~1.45 ppm (9H, t-butyl).
      

Step 2: O-Functionalization (General O-Alkylation) With the nitrogen protected (carbamate), the phenol can be deprotonated to the phenoxide without risk of N-alkylation.

  • Reagents: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ), Electrophile (R-Br, R-I, or R-OTs), DMF or Acetonitrile.
  • Procedure:

    • Dissolve N-Boc intermediate in DMF (0.2 M).

    • Add 2.0 eq of

      
      . Stir at RT for 30 min to form the phenoxide (color change often observed).
      
    • Add 1.1 eq of Alkyl Halide.

    • Heat to 60-80°C (depending on electrophile reactivity) for 4-12 hours.

    • Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc.[2]

Step 3: N-Boc Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the O-functionalized intermediate in DCM.

    • Add TFA (20% v/v). Stir at RT for 1-2 hours.

    • Workup: Concentrate in vacuo. Neutralize with saturated

      
       to obtain the free amine, or isolate as the TFA salt.
      
Protocol B: Direct O-Functionalization (Route Optimization)

For simple alkylations (e.g., methylation, ethylation) where the product separation is easy, direct alkylation can be attempted by exploiting the Hard-Soft Acid-Base (HSAB) principle and


 differences.

Mechanism: Using a base like


 in a polar aprotic solvent (DMF) ensures the phenol (

10) is fully deprotonated to the phenoxide . The secondary amine (

~35 for NH deprotonation) remains neutral. The negatively charged phenoxide is significantly more nucleophilic towards alkyl halides than the neutral amine.

Comparative Reagent Table:

ParameterCondition A (Standard)Condition B (High Selectivity)
Base

(2.0 eq)

(1.2 eq)
Solvent Acetone (Reflux)DMF (RT to 40°C)
Selectivity Moderate (Some N-alkylation)High (Favors O-alkylation)
Why? High temp promotes both N and O attack.Cesium "naked" anion effect boosts O-nucleophilicity.

Procedure:

  • Dissolve 1.0 eq of starting material in DMF.

  • Add 1.1 eq of

    
    . Stir for 15 min.
    
  • Add 1.0 eq (limiting reagent) of Alkyl Halide dropwise. Do not use excess electrophile.

  • Monitor by TLC/LCMS. Stop immediately upon consumption of starting material to prevent over-alkylation on Nitrogen.

Advanced Functionalization: O-Triflation

To utilize the phenol for cross-coupling (e.g., Suzuki-Miyaura to add another aryl group), convert the phenol to a triflate.

  • Reagents: Triflic anhydride (

    
    ), Pyridine, DCM, 0°C.
    
  • Note: The N-Boc protection (Route A) is mandatory here.

    
     will react vigorously with the secondary amine to form a sulfonamide, which is very difficult to remove.
    

Workflow:

  • Protect: N-Boc protection (as above).

  • Activate: N-Boc-Phenol +

    
     + Pyridine 
    
    
    
    N-Boc-Aryl-OTf.
  • Coupling: N-Boc-Aryl-OTf +

    
     + Pd cat. 
    
    
    
    N-Boc-Biaryl.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for N-Boc protection and deprotection conditions).
  • Chemoselective functionalization of phenols.Journal of Organic Chemistry.
  • Synthesis of 4-(4-piperidinyl)phenol derivatives. PubChem CID 10511511. Link (Structural analog data and property verification).

  • pKa Data of Amines and Phenols. Master Organic Chemistry. Link (Source for acidity constants justifying the deprotonation strategy).

Sources

techniques for the purification of 4-(4-piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Strategies for 4-(4-Piperidinophenyl)-phenol

Abstract

This guide details the purification of 4-(4-piperidinophenyl)-phenol (CAS: 62614-84-0 / Analogous structures), a critical biphenyl intermediate used in the synthesis of liquid crystals and pharmaceutical scaffolds. Unlike simple phenols, this compound exhibits amphoteric behavior due to the presence of a basic piperidine nitrogen and an acidic phenolic hydroxyl. This protocol leverages the specific pKa differential between the N-aryl piperidine moiety (~5.2) and the phenolic group (~9.6) to achieve purities >99.5% via pH-switching extraction, followed by targeted recrystallization.

Physicochemical Profile & Impurity Landscape

Understanding the molecular behavior is the prerequisite for designing a robust purification logic.

Structural Analysis

The molecule consists of a hydrophobic biphenyl core. The connectivity is typically the piperidine nitrogen attached to one phenyl ring (N-linked), and the hydroxyl group on the distal phenyl ring.

  • Lipophilicity (LogP): High (~4.5–5.0). The compound is sparingly soluble in water at neutral pH.

  • pKa 1 (Conjugated Amine): ~5.2 (N-phenylpiperidine like). The nitrogen lone pair is delocalized into the aromatic ring, reducing basicity compared to aliphatic amines (pKa ~11).

  • pKa 2 (Phenol): ~9.6.

Common Impurities
Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Pd Catalyst Residues Cross-coupling (Suzuki/Buchwald)Forms colloidal suspensions; binds to N-sites.[1]SiliaMetS® scavengers or activated carbon.
Unreacted Halides 4-bromo-4'-hydroxybiphenylNeutral/Phenolic; similar LogP.Recrystallization (solubility differential).[2][3]
Des-bromo/Des-iodo analogs Reduction side reactionsNon-functionalized biphenyls (Neutral).Remains in organic phase during base extraction.
Homocoupling Dimers Oxidative couplingHighly lipophilic; insoluble in base.Filtration during base extraction.

Method A: The "pH-Swing" Extraction (Primary Purification)

This method is the "workhorse" protocol. It exploits the acidity of the phenol to separate the product from non-acidic impurities (halides, de-halogenated byproducts) and the basicity of the amine to separate from non-basic impurities.

Mechanism: At pH > 12 , the phenol is deprotonated (Phenoxide), making the molecule anionic and water-soluble (despite the lipophilic core, the charge usually suffices for extraction, or requires a co-solvent like MeOH). At pH < 4 , the amine is protonated (Ammonium). At pH 7–8 , the molecule is neutral and precipitates or partitions into organics.

Protocol Steps:
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

    • Note: If the crude is very impure, use DCM for better solubility.

  • Acid Wash (Optional but Recommended):

    • Wash the organic phase with 0.5 M HCl .

    • Observation: The product (pKa ~5.2) may not fully extract into water due to the high lipophilicity of the biphenyl core. If a precipitate forms (HCl salt), filter it off—this is your product.[4] If it stays soluble, proceed to step 3.

    • Decision: For this specific biphenyl, the Base Extraction (Step 3) is more reliable than acid extraction due to solubility issues with the HCl salt.

  • Base Extraction (Critical Step):

    • Extract the organic phase with 1.0 M NaOH (3 x Vol).

    • Chemistry: The phenol deprotonates (Ar-O⁻ Na⁺). The product moves to the Aqueous Phase .

    • Separation: Impurities (unreacted halides, bis-phenyls) remain in the Organic Phase . Discard the organic phase.

  • Precipitation:

    • Take the basic aqueous phase (containing product).

    • Cool to 0–5 °C.

    • Slowly add 2.0 M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 7.0 – 7.5 .

    • Result: The phenoxide re-protonates. The amine remains unprotonated (since pH > 5.2). The neutral molecule precipitates as an off-white solid.

  • Isolation:

    • Filter the solid.[2][3] Wash with copious water to remove NaCl.

    • Dry in a vacuum oven at 45 °C.

Method B: Recrystallization (Polishing)

Following the pH-swing, the product is likely 95-98% pure. Recrystallization removes trace isomers and colored impurities.

Solvent System: Ethanol (EtOH) / Water or Toluene .

Protocol:
  • Solvent Selection:

    • Ethanol: Good solubility at boiling; poor at RT.

    • Toluene: Excellent for removing non-polar biphenyl impurities.

  • Procedure (Ethanol/Water):

    • Suspend the dried solid in Ethanol (5 mL/g).

    • Heat to reflux (approx. 78 °C) until fully dissolved.

    • Pd Removal Step: If the solution is dark, add Activated Carbon (5 wt%) and stir at reflux for 10 mins. Filter hot through Celite.

    • Remove from heat. Add warm water dropwise until a faint turbidity persists.

    • Re-heat to clear the solution.

    • Allow to cool slowly to Room Temperature (RT) with gentle stirring.

    • Chill in an ice bath for 2 hours.

  • Filtration:

    • Collect crystals via vacuum filtration.[2]

    • Wash with cold EtOH:Water (1:1) .

Visualization: Purification Logic Flow

The following diagram illustrates the decision process and chemical transformations during the purification workflow.

PurificationWorkflow Crude Crude Mixture (Product + Impurities) Dissolve Dissolve in DCM/EtOAc Crude->Dissolve BaseExt Extract with 1M NaOH (pH > 12) Dissolve->BaseExt OrgPhase Organic Phase (Contains Non-Acidic Impurities) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (Contains Product as Phenoxide) BaseExt->AqPhase Keep Acidify Acidify to pH 7.0 (Neutralization) AqPhase->Acidify Precip Precipitate Neutral Product Acidify->Precip Recryst Recrystallization (EtOH/Water) Precip->Recryst Final Pure 4-(4-piperidinophenyl)-phenol (>99.5%) Recryst->Final

Caption: Figure 1: pH-Swing Extraction and Crystallization Workflow for Amphoteric Biphenyls.

Analytical Validation

To ensure "Trustworthiness" and reproducibility, the purified compound must meet specific criteria.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18 Column)> 99.5% AreaMobile Phase: ACN/Water (0.1% TFA). Gradient 10-90%.
Identity 1H NMR (DMSO-d6)Conforms to StructureCheck aromatic region (6.8-7.5 ppm) and piperidine aliphatic (1.5-3.0 ppm).[1]
Residual Solvents GC-Headspace< Limit (ICH Q3C)Ensure Toluene/EtOAc removal.
Palladium ICP-MS< 10 ppmCritical for pharmaceutical/electronic applications.

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Wavelength: 254 nm (Biphenyl absorption) and 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Retention: Product elutes after simple phenols but before non-polar bis-phenyls.

Troubleshooting & Expert Tips

  • Issue: "Oiling Out" during Acidification.

    • Cause: Rapid addition of acid or high concentration causes the product to precipitate as an amorphous gum rather than a crystal.

    • Fix: Acidify very slowly. Seed the solution with a pure crystal at pH 9. Maintain temperature at 20-25 °C (do not chill too early).

  • Issue: Pink/Red Coloration.

    • Cause: Oxidation of the phenol or trace aniline impurities.

    • Fix: Add a pinch of Sodium Metabisulfite or Ascorbic Acid during the recrystallization step to prevent oxidation.

  • Issue: Poor Solubility in Base.

    • Cause: The sodium salt of the biphenyl might have low solubility in water due to the large hydrophobic region (salting out effect).

    • Fix: Add 10% Methanol to the aqueous NaOH extraction to increase solubility of the phenoxide salt.

References

  • L'Oreal. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same. U.S. Patent No. 9,650,337. Washington, DC: U.S. Patent and Trademark Office.
  • Wong, C. S., & Garrison, A. W. (2000).[5] Enantiomer separation of polychlorinated biphenyl atropisomers and polychlorinated biphenyl retention behavior on modified cyclodextrin capillary gas chromatography columns. Journal of Chromatography A, 866(2), 213-220.[5] Retrieved from [Link][5]

Sources

Technical Application Note: In Vitro Profiling of 4-(4-piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(4-piperidinophenyl)-phenol (CAS: 62614-84-0) is a biphenyl-like scaffold characterized by a phenolic hydroxyl group coupled to a phenyl-piperidine moiety. This structural motif is of significant interest in drug discovery due to its dual pharmacological potential:

  • NMDA Receptor Antagonism: The 4-phenylpiperidine core is a pharmacophore found in NR2B-selective NMDA receptor antagonists (e.g., Ifenprodil derivatives), utilized in treating neuropathic pain and neurodegenerative disorders.[1]

  • Endocrine Activity: The biphenyl-phenol structure mimics 17

    
    -estradiol, necessitating rigorous screening for Estrogen Receptor (ER) binding affinity to assess potential endocrine disruption or selective estrogen receptor modulation (SERM) activity.
    

This guide provides standardized protocols for solubilization, functional NMDA receptor assays, and ER competitive binding screens to establish the compound's biological profile.

Material Preparation & Handling

The biphenyl core renders 4-(4-piperidinophenyl)-phenol lipophilic. Proper solubilization is critical to prevent precipitation in aqueous buffers.

Solubility Protocol
  • Stock Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW

      
       253.34  g/mol . Dissolve 2.53 mg in 1.0 mL DMSO.
      
  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute into assay buffer immediately prior to use. Keep final DMSO concentration

    
     0.1% (v/v) to avoid solvent-induced cytotoxicity.
    
Protocol A: Functional NMDA Receptor Antagonist Assay (Calcium Flux)

Objective: To determine if 4-(4-piperidinophenyl)-phenol inhibits NMDA receptor-mediated calcium influx, indicative of NR2B-selective antagonism.

Mechanism: The assay utilizes a cell line stably expressing recombinant human NR1/NR2B subunits. Activation by Glutamate/Glycine triggers Ca


 influx, quantified using a calcium-sensitive fluorescent dye (Fluo-4 AM). Antagonists reduce fluorescence intensity.
Materials
  • Cell Line: HEK-293 cells transfected with NR1/NR2B subunits.

  • Reagents:

    • Fluo-4 AM (Calcium indicator).

    • Agonists: L-Glutamate (10

      
      M) + Glycine (10 
      
      
      
      M).
    • Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM CaCl

      
      , pH 7.4 (Mg
      
      
      
      -free to prevent channel block).
  • Instrumentation: FLIPR Tetra or standard Fluorescence Plate Reader (Ex/Em: 494/516 nm).

Step-by-Step Workflow
  • Cell Plating:

    • Seed cells (50,000 cells/well) in poly-D-lysine coated 96-well black-wall plates.

    • Incubate 24h at 37°C, 5% CO

      
      .
      
  • Dye Loading:

    • Remove media. Wash 1x with Assay Buffer.

    • Add 100

      
      L Fluo-4 AM loading solution  (4 
      
      
      
      M dye + 0.04% Pluronic F-127).
    • Incubate 45 min at 37°C (dark).

  • Compound Pre-treatment:

    • Remove dye solution. Add 80

      
      L Assay Buffer.
      
    • Add 20

      
      L of 4-(4-piperidinophenyl)-phenol (5x concentrate).
      
    • Test range: 0.1 nM to 10

      
      M (semi-log dilutions).
      
    • Incubate 15 min at Room Temperature (RT).

  • Stimulation & Measurement:

    • Transfer plate to reader.

    • Baseline: Record fluorescence for 10 sec.

    • Injection: Inject 20

      
      L Agonist Mix (Glutamate/Glycine).
      
    • Read: Monitor kinetics for 120 sec.

Data Output: Calculate % Inhibition relative to Control (Buffer only) and Max Stimulation (Glutamate/Glycine only). Plot dose-response curve to determine IC


.

NMDA_Assay_Workflow Start HEK-293 (NR1/NR2B) Dye Load Fluo-4 AM (45 min, 37°C) Start->Dye Treat Add Compound (15 min Pre-incubation) Dye->Treat Stim Inject Agonist (Glu + Gly) Treat->Stim Read Measure Ca2+ Flux (Ex 494 / Em 516) Stim->Read

Figure 1: Workflow for the NMDA Receptor Calcium Flux Assay.

Protocol B: Estrogen Receptor (ER ) Competitive Binding Assay

Objective: To assess the "off-target" endocrine activity or potential SERM utility of the biphenyl-phenol scaffold.

Mechanism: A Fluorescence Polarization (FP) assay where the test compound competes with a fluorescently labeled estrogen tracer (Fluormone™ ES2) for binding to the recombinant ER


 Ligand Binding Domain (LBD).
Materials
  • Receptor: Recombinant Human ER

    
     LBD.
    
  • Tracer: Fluormone™ ES2 (1 nM final).

  • Control: 17

    
    -Estradiol (E2).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 100

    
    g/mL Bovine Gamma Globulin.
    
Step-by-Step Workflow
  • Preparation:

    • Prepare serial dilutions of 4-(4-piperidinophenyl)-phenol in DMSO.

    • Dilute into Assay Buffer to 2x final concentration (Max DMSO < 2%).

  • Assembly (384-well Black Plate):

    • Add 10

      
      L 2x ER
      
      
      
      /Tracer Complex
      .
    • Add 10

      
      L 2x Test Compound .
      
    • Controls: Include "No Receptor" (Free Tracer) and "Max Binding" (Receptor + Tracer + DMSO).

  • Incubation:

    • Cover plate to prevent evaporation.

    • Incubate 2 hours at RT in the dark (equilibrium binding).

  • Detection:

    • Measure Fluorescence Polarization (mP).

    • High mP = Tracer bound (No competition).

    • Low mP = Tracer displaced (High affinity binding of test compound).

Data Analysis: Plot mP vs. log[Compound]. Calculate IC


 and convert to K

using the Cheng-Prusoff equation.
Data Presentation & Analysis

Summarize results in a comparative table to define the compound's profile.

ParameterAssay TypeMetricSignificance
NMDA Potency Ca

Flux (HEK-NR2B)
IC

(

M)
< 1.0

M indicates potent neuroactivity.
Estrogen Affinity ER

Binding (FP)
K

(nM)
< 100 nM suggests strong endocrine activity.
Cytotoxicity MTT / Cell ViabilityCC

(

M)
Should be > 10x the therapeutic IC

.
Selectivity Index Ratio (CC

/ IC

)
Ratio> 10 is desired for a viable lead.
Troubleshooting & Critical Parameters
  • Precipitation: The biphenyl structure is prone to crashing out in aqueous buffers. Action: Check the assay plate under a microscope before reading. If crystals are visible, lower the concentration or add 0.01% Triton X-100.

  • High Background (NMDA): If basal fluorescence is high, ensure Mg

    
     is removed from the wash buffer, but keep cells healthy.
    
  • DMSO Tolerance: ER

    
     is sensitive to DMSO. Do not exceed 2% final concentration in the binding assay.
    
References
  • BenchChem. (2024). 4-(4-Piperidinophenyl)-phenol: Structure and Applications in Medicinal Chemistry.Link

  • PubChem. (2025).[2] Compound Summary: 4-(4-piperidinyl)phenol and Biphenyl Derivatives.[3] National Library of Medicine. Link

  • Mottram, J. et al. (2018). In Silico Binding of 4,4'-bisphenols Predicts in Vitro Estrogenic Activity.[4] Journal of Applied Toxicology. Link

  • Wright, J.L. et al. (2000). Subtype-selective N-methyl-D-aspartate receptor antagonists: synthesis and biological evaluation of 1-(heteroarylalkynyl)-4-benzylpiperidines. Journal of Medicinal Chemistry.[5] Link[5]

  • Sigma-Aldrich. (2023). Protocol for Solubilization of Lipophilic Phenolic Compounds.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 4-(4-piperidinophenyl)phenol . This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot low yields, optimize catalytic cycles, and scale up biphenyl-piperidine derivatives.

The target molecule features a biphenyl core substituted with a piperidine ring and a phenolic hydroxyl group. These three distinct functional moieties present unique chemo-selectivity challenges during carbon-carbon (C–C) and carbon-nitrogen (C–N) cross-coupling reactions[1].

Part 1: Retrosynthetic Strategies & Workflow

To synthesize 4-(4-piperidinophenyl)phenol, two primary retrosynthetic disconnections are standard in the field: the Suzuki-Miyaura Cross-Coupling (C–C bond formation) and the Buchwald-Hartwig Amination (C–N bond formation).

Retrosynthesis Target 4-(4-Piperidinophenyl)phenol RouteA Route A: Suzuki-Miyaura Coupling RouteA->Target Pd cat, Base RouteB Route B: Buchwald-Hartwig Amination RouteB->Target Pd cat, Ligand, Base SubA1 1-(4-Bromophenyl)piperidine SubA1->RouteA SubA2 (4-Hydroxyphenyl)boronic acid SubA2->RouteA SubB1 4'-Bromo-[1,1'-biphenyl]-4-ol (Protected) SubB1->RouteB SubB2 Piperidine SubB2->RouteB

Caption: Retrosynthetic pathways for 4-(4-piperidinophenyl)phenol via Suzuki and Buchwald-Hartwig routes.

Part 2: Troubleshooting FAQs & Mechanistic Insights

FAQ 1: Why is my Buchwald-Hartwig amination yield so low when coupling piperidine with 4'-bromo-[1,1'-biphenyl]-4-ol?

Cause: There are two competing mechanisms destroying your yield. First, the free phenolic hydroxyl group is highly problematic. Phenolates can undergo competitive O-arylation (forming diaryl ethers) or quench the strong bases required for the catalytic cycle[2]. Second, piperidine is a strong, unhindered secondary amine. It has a high propensity to displace phosphine ligands on the palladium center, forming a catalytically dormant bis-amine Pd(II) complex that halts the reaction[3]. Solution:

  • Protect the Phenol: Mask the phenol as a tert-butyldimethylsilyl (TBDMS) or benzyl ether prior to coupling.

  • Upgrade Your Ligand: Utilize bulky dialkylbiaryl phosphine ligands like RuPhos or BrettPhos . These ligands are rationally designed to accelerate reductive elimination and sterically block the formation of the off-cycle bis-amine Pd(II) resting state[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd AmineCoord Amine Coordination (Piperidine) OxAdd->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot Pitfall1 Pitfall: Catalyst Deactivation (Bis-amine Pd(II) dormant state) AmineCoord->Pitfall1 RedElim Reductive Elimination (Product Release) Deprot->RedElim Pitfall2 Pitfall: O-Arylation (Free phenol interference) Deprot->Pitfall2 RedElim->Pd0

Caption: Buchwald-Hartwig catalytic cycle highlighting piperidine poisoning and free phenol interference.

FAQ 2: I am using the Suzuki-Miyaura route (1-(4-bromophenyl)piperidine + 4-hydroxyphenylboronic acid). I observe significant protodeboronation. How can I fix this?

Cause: Boronic acids, particularly electron-rich ones like 4-hydroxyphenylboronic acid, are highly susceptible to protodeboronation under strongly basic, high-temperature aqueous conditions. Solution:

  • Base Optimization: Switch from harsh bases (like NaOH) to milder, highly soluble bases like Cs₂CO₃ or K₃PO₄.

  • Protecting-Group-Free Conditions: Suzuki couplings tolerate free phenols much better than Buchwald-Hartwig reactions if the pH is carefully controlled. Use a biphasic solvent system (e.g., Toluene/Ethanol/Water) to ensure base solubility without excessive hydrolysis[4].

  • Boronate Esters: If deborylation persists, convert the boronic acid to a pinacol ester (BPin), which is significantly more stable.

FAQ 3: Which solvent and base combination provides the highest yield for the biphenyl core construction?

Causality: The rate-determining step in many cross-couplings is transmetalation, which is heavily dependent on the solubility of the inorganic base and the polarity of the solvent. The "cesium effect" dramatically enhances the nucleophilicity of the coupling partners due to the large ionic radius and high solubility of Cs⁺ ions[1].

Quantitative Data Summary: Base & Solvent Optimization Data reflects generalized yields for the synthesis of 4-(4-piperidinophenyl)-phenol derivatives via cross-coupling[1].

EntryBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1K₂CO₃DMF9045Poor base solubility limits transmetalation rate.
2Na₂CO₃DMF9040Lowest solubility; sluggish reaction progress.
3Cs₂CO₃DMF9060Improved solubility; enhanced nucleophilicity via Cesium effect.
4 Cs₂CO₃ DMSO 60 66 Optimal condition; DMSO stabilizes Pd intermediates.
5Cs₂CO₃MeCN9055Moderate yield; potential competitive nitrile coordination to Pd.
6DBUDMF9035Organic base leads to rapid catalyst decomposition.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and high scientific integrity, follow these step-by-step methodologies. Each protocol is designed as a self-validating system where intermediate TLC/LC-MS checks confirm the success of the prior mechanistic step.

Protocol A: Protecting-Group-Free Suzuki-Miyaura Coupling

Recommended for direct synthesis avoiding protection/deprotection steps[4].

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)piperidine (1.0 equiv), (4-hydroxyphenyl)boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (0.03 equiv). Causality: SPhos is highly active for unactivated aryl bromides and its steric bulk prevents catalyst deactivation.

  • Degassing (Critical Step): Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid into a biphenyl byproduct.

  • Execution: Backfill with Argon, seal the flask, and heat to 80 °C for 12 hours. Monitor the disappearance of the aryl bromide via LC-MS.

  • Work-up & Purification: Cool to room temperature. Carefully neutralize the mixture with 1M HCl to pH 6-7 (this protonates the phenoxide back to the free phenol, ensuring it partitions into the organic layer). Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (With Phenol Protection)

Recommended when utilizing 4'-bromo-[1,1'-biphenyl]-4-ol as the starting material[5].

  • Phenol Protection: Dissolve 4'-bromo-[1,1'-biphenyl]-4-ol (1.0 equiv) in anhydrous DCM. Add Imidazole (2.0 equiv) and TBDMS-Cl (1.2 equiv). Stir at room temperature for 4 hours. Wash with water, dry, and concentrate to yield the silyl-protected biphenyl. Validation: TLC should show a complete shift to a less polar spot.

  • Catalytic Coupling: In an argon-filled glovebox, combine the protected biphenyl (1.0 equiv), piperidine (1.5 equiv), Sodium tert-butoxide (NaOtBu) (1.5 equiv), Pd₂(dba)₃ (0.02 equiv Pd), and RuPhos (0.04 equiv) in anhydrous Toluene.

  • Execution: Heat the sealed vial at 90 °C for 8 hours. Causality: The bulky RuPhos ligand forces the rapid reductive elimination of the C–N bond, preventing piperidine from poisoning the catalyst[3].

  • Deprotection: Filter the crude reaction mixture through a pad of Celite to remove palladium black. Concentrate the filtrate, dissolve in THF, and add TBAF (1.0 M in THF, 1.5 equiv). Stir for 2 hours at room temperature to cleave the TBDMS group.

  • Final Isolation: Quench with saturated aqueous NH₄Cl, extract with DCM, and purify the resulting 4-(4-piperidinophenyl)phenol via recrystallization from ethanol.

References

  • Benchchem. 4-(4-Piperidinophenyl)-phenol.
  • Free, R. B., et al. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists.
  • Reichert, E. C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Massachusetts Institute of Technology (DSpace@MIT).
  • ACS Catalysis.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 3-(4-Hydroxy-phenoxy)-benzaldehyde.

Sources

challenges in the purification of 4-(4-piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(4-piperidinophenyl)-phenol

Introduction: The "Chameleon" Molecule

You are likely reading this because standard workup procedures (acid/base extraction) have failed to isolate 4-(4-piperidinophenyl)-phenol (CAS: 92-04-6) in high purity.

This molecule presents a classic "Amphoteric Trap" :

  • Piperidine Motif: Secondary amine (

    
    ). Protonates to a cation at neutral/acidic pH.
    
  • Phenol Motif: Weak acid (

    
    ). Deprotonates to an anion at basic pH.
    

The Consequence: There is no pH window where both functional groups are fully neutral simultaneously. At pH 12, it is a phenoxide anion; at pH 7, it is a piperidinium cation. This renders standard liquid-liquid extraction (LLE) into non-polar solvents (like Hexane or Et2O) inefficient.

This guide provides self-validating protocols to bypass these solubility paradoxes.

Module 1: The Solubility & Extraction Paradox

Q: Why does my product remain in the aqueous layer regardless of pH adjustment?

A: You are chasing the charge. Because the


 values of the amine and phenol are close (approx. 11 and 10), the molecule exists largely as a zwitterion or a salt in aqueous media.

The Solution: Isoelectric Precipitation or "Salting Out" Extraction.

Protocol 1.1: Isoelectric Precipitation (The "Sweet Spot") Instead of extracting out of water, force the molecule to crash out of water.

  • Dissolution: Dissolve crude solid in minimal 1M HCl (fully protonates amine, ensures solubility).

  • Filtration: Filter off any non-basic impurities (insoluble neutrals).

  • Titration: Slowly add 2M NaOH while monitoring pH.

  • Target pH: Aim for pH 10.2 - 10.5 .

    • Mechanism:[1][2][3][4] This is the theoretical isoelectric point (pI) where the net charge is closest to zero (equilibrium between phenoxide/ammonium forms).

  • Induction: If oiling occurs, scratch the flask or add a seed crystal. Cool to 4°C.

  • Collection: Filter the precipitate. Do not wash with water (product may redissolve); wash with cold diethyl ether (removes non-polar impurities).

Protocol 1.2: High-Ionic Strength Extraction If precipitation fails, you must force the organic phase separation.

  • Adjust aqueous phase to pH 9.5 (favoring the amine-cation/phenol-neutral equilibrium slightly).

  • Saturate the aqueous phase with NaCl (Salting out).

  • Extract with n-Butanol or IPA:CHCl3 (1:3) .

    • Why: Standard DCM or EtOAc is too non-polar for the zwitterionic species. n-Butanol can solvate the ion pairs.

Module 2: Chromatographic Purification (The Tailing Issue)

Q: Why does the compound streak/tail on silica gel, contaminating other fractions?

A: Silanol Interaction. The secondary amine interacts strongly with acidic silanols (


) on the silica surface, causing peak broadening and irreversible adsorption.

Visualizing the Problem:

Chromatography cluster_0 Standard Silica Interaction cluster_1 Amine-Modified Strategy Silica Silica Surface (Si-OH) Amine Piperidine Amine (R2-NH) Silica->Amine Strong Interaction Result Hydrogen Bonding (Tailing/Loss) Amine->Result Modifier Triethylamine (TEA) (Sacrificial Base) Silica2 Silica Surface (Si-OH) Modifier->Silica2 Caps Silanols Product Product Elutes (Sharp Peak) Silica2->Product No Interaction

Figure 1: Mechanism of amine tailing and the "Sacrificial Base" solution.

Protocol 2.1: The "Silanol Shield" Method Do not just add base to the mobile phase; you must pretreat the column.

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of Hexane:Et3N (95:5).

    • Mechanism:[1][2][3][4] Triethylamine (TEA) binds to the active silanol sites, "capping" them.

  • Eluent Preparation: Use DCM:MeOH:NH4OH (90:9:1) or DCM:MeOH:Et3N (95:4:1).

    • Note: The ammonia/TEA keeps the piperidine deprotonated (neutral), reducing polarity.

  • Loading: Dissolve crude in a minimum amount of DCM/MeOH. Avoid DMSO (smears bands).

Alternative: Use Amine-Functionalized Silica (KP-NH) .[5][6] This eliminates the need for mobile phase modifiers and protects the phenol from oxidation on active silica.

Module 3: Palladium Removal (Suzuki Coupling Residues)

Q: My product is grey/brown and shows high Pd (ppm) levels. How do I clean it?

A: The "Ligand Trap". The piperidine nitrogen acts as a ligand for Palladium, sequestering it in the product. Standard charcoal often fails because the Product-Pd bond is stronger than the Charcoal-Pd interaction.

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupMechanismEfficiency for Piperidines
Activated Carbon NonePhysisorptionLow (Product competes)
Silica-Thiol (Si-SH) PropylthiolLigand Exchange (S > N)High
Silica-TMT TrimercaptotriazineChelation (Tridentate)Very High (Preferred)
Crystallization N/ALattice ExclusionMedium (Pd can occlude)

Protocol 3.1: The Si-TMT Scavenging Loop

  • Dissolve crude product in THF or DMF (10 mL/g).

  • Add Silica-TMT (Trimercaptotriazine) resin (0.5 equivalents relative to expected Pd mass, or 10 wt% of crude).

  • Heat to 50°C for 4 hours with vigorous stirring.

    • Why Heat? Ligand exchange (Pd-N

      
       Pd-S) has a high activation energy.
      
  • Filter hot through a 0.45 µm PTFE membrane.

  • Concentrate filtrate. The product should now be white/off-white.

Module 4: Crystallization & Polymorphism[7]

Q: The product "oils out" instead of crystallizing.

A: Metastable Zone Width (MSZW) Violation. Zwitterionic compounds often form amorphous oils because the lattice energy is high, but solvation is difficult to break.

Protocol 4.1: Anti-Solvent Swing

  • Primary Solvent: Dissolve 1g of product in 5 mL Hot Methanol (

    
    ).
    
  • Clarification: If cloudy, filter hot.

  • Anti-Solvent Addition: Slowly add Hot Water (

    
    ) dropwise until slight turbidity persists.
    
    • Ratio: Usually 1:1 to 1:2 (MeOH:Water).

  • Seeding: Add a "seed" crystal (if available) or scratch the glass.

  • Cooling Ramp: Cool to Room Temp over 2 hours, then 4°C overnight.

    • Critical: Rapid cooling traps impurities and causes oiling.

Summary Workflow

Workflow Crude Crude Reaction Mixture (Pd, Salts, Starting Material) Scavenge Pd Scavenging (Si-TMT in THF, 50°C) Crude->Scavenge Remove Catalyst AcidBase Isoelectric Precipitation (Dissolve pH 1 -> Precipitate pH 10.5) Scavenge->AcidBase Bulk Cleanup Chrom Flash Chromatography (Amine-Silica or TEA-Doped) AcidBase->Chrom If Purity <95% Final Pure Product (White Solid) AcidBase->Final If Purity >98% Chrom->Final

Figure 2: Integrated Purification Decision Tree.

References

  • Biotage. (2023).[5][6][7] How to Remove Palladium in three easy steps. Retrieved from

  • BenchChem. (2025).[8] Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol. (Analogous amphoteric behavior). Retrieved from

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. ACS Publications.[9] Retrieved from

  • Biotage. (2023).[6][7] When should I use an amine-bonded silica for flash chromatography? Retrieved from

  • National Institutes of Health (NIH). (2025). 4-Piperidin-4-ylphenol | C11H15NO | CID 10511511.[10] PubChem.[10] Retrieved from

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(4-Piperidinophenyl)-phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 4-(4-piperidinophenyl)-phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. The unique bifunctional nature of this scaffold, containing both a nucleophilic piperidine and a potentially reactive phenol, presents specific challenges and opportunities in synthetic design. This resource will address these nuances to facilitate successful and efficient synthesis.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the synthesis of 4-(4-piperidinophenyl)-phenol derivatives.

Q1: What are the most common synthetic strategies for constructing the 4-(4-piperidinophenyl)-phenol core structure?

A1: The two most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

  • Buchwald-Hartwig Amination: This reaction forms the C-N bond by coupling an aryl halide (e.g., a 4-halophenol derivative) with piperidine or a piperidine derivative.[1][2][3]

  • Suzuki-Miyaura Coupling: This reaction establishes the C-C bond by coupling an arylboronic acid (e.g., 4-hydroxyphenylboronic acid) with a 4-halopiperidine derivative.[4][5][6]

Alternative, though sometimes harsher, methods include the Ullmann condensation (copper-catalyzed C-N coupling) and the Chan-Lam coupling (copper-catalyzed C-N coupling with boronic acids).[7]

Q2: Do I need to protect the phenol or piperidine functional groups during the coupling reaction?

A2: Protection strategy is a critical consideration and depends on the chosen synthetic route and reaction conditions.

  • Phenol Protection: The phenolic hydroxyl group can be acidic and may interfere with certain basic catalysts or reagents. Common protecting groups include benzyl (Bn) ethers or silyl ethers. However, many modern cross-coupling conditions are tolerant of unprotected phenols.

  • Piperidine N-H Protection: The secondary amine of the piperidine ring is nucleophilic and can compete in reactions.[8] Protection with a tert-butoxycarbonyl (Boc) group is common and is readily removed under acidic conditions.[8]

Q3: Can the piperidine nitrogen poison the palladium catalyst?

A3: Yes, the lone pair of electrons on the piperidine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9][10] This is a known issue with nitrogen-containing heterocycles in cross-coupling reactions. The choice of a bulky, electron-rich ligand is crucial to mitigate this effect by sterically shielding the palladium center.

Q4: What are the key parameters to optimize for a successful coupling reaction?

A4: The success of both Buchwald-Hartwig and Suzuki couplings is highly dependent on the interplay of several factors:

  • Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is critical.

  • Base: The strength and solubility of the base are crucial for the catalytic cycle.

  • Solvent: The solvent must solubilize the reactants and be compatible with the catalyst system.

  • Temperature: Reactions often require heating, but excessive temperatures can lead to catalyst decomposition.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues encountered during the synthesis of 4-(4-piperidinophenyl)-phenol derivatives.

Low or No Product Yield

Q: My reaction shows very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

A: Low conversion is a common problem with several potential root causes. A systematic approach to troubleshooting is recommended.

Workflow for Troubleshooting Low Yield

G cluster_start Problem: Low Yield cluster_analysis Initial Checks cluster_optimization Systematic Optimization cluster_outcome Resolution Start Low or No Product Formation Reagent_Quality Verify Reagent Purity & Integrity (Starting materials, catalyst, ligand, base, solvent) Start->Reagent_Quality Step 1 Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Degas solvent, use Schlenk line/glovebox) Reagent_Quality->Inert_Atmosphere Step 2 Ligand Screen Different Ligands (Bulky, electron-rich phosphines) Inert_Atmosphere->Ligand Step 3 Base Screen Different Bases (Vary strength and solubility) Ligand->Base Step 4 Solvent Screen Different Solvents (Toluene, Dioxane, THF, etc.) Base->Solvent Step 5 Temperature Optimize Reaction Temperature Solvent->Temperature Step 6 Success Improved Yield Temperature->Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Possible Cause 1: Catalyst Inactivation/Poisoning

  • Explanation: As mentioned in the FAQs, the piperidine nitrogen can poison the palladium catalyst.[9][10] Additionally, impurities in the starting materials or solvents (e.g., water, oxygen) can deactivate the catalyst. The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[11]

  • Solution:

    • Ligand Selection: Switch to a bulkier, more electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands can sterically protect the palladium center from coordination with the piperidine nitrogen.

    • Reagent Purity: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.

Possible Cause 2: Suboptimal Base

  • Explanation: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.[4] An inappropriate base may not be strong enough to deprotonate the amine (in Buchwald-Hartwig) or activate the boronic acid (in Suzuki).

  • Solution:

    • Screen Bases: Systematically screen a panel of bases with varying strengths and solubilities. Common choices for Buchwald-Hartwig include NaOtBu, K₃PO₄, and Cs₂CO₃. For Suzuki reactions, K₂CO₃, K₃PO₄, and Cs₂CO₃ are often effective.[1][4]

    • Solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent. In some cases, a biphasic system with an aqueous base can be beneficial for Suzuki couplings.[11]

Possible Cause 3: Poor Reagent Solubility

  • Explanation: If any of the reactants are not fully dissolved in the solvent, the reaction will be slow and incomplete.

  • Solution:

    • Solvent Screening: Test different solvents or solvent mixtures. Toluene, dioxane, and THF are common choices for these coupling reactions. For poorly soluble substrates, more polar aprotic solvents like DMF can be considered, but be aware they can sometimes coordinate with the palladium.[12]

Possible Cause 4: Inappropriate Reaction Temperature

  • Explanation: Most cross-coupling reactions require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.

  • Solution:

    • Temperature Optimization: Screen a range of temperatures, typically between 80-120 °C. If catalyst decomposition is observed at higher temperatures, try lowering the temperature and extending the reaction time.

Formation of Significant Byproducts

Q: I am observing significant amounts of side products in my reaction mixture. What are the common byproducts and how can I minimize their formation?

A: Several side reactions can compete with the desired cross-coupling. Identifying the major byproduct is key to addressing the issue.

Common Byproducts and Their Mitigation:

ByproductProbable Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid (in Suzuki Coupling) Presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Use a Pd(0) source like Pd₂(dba)₃ to avoid in situ reduction of Pd(II) which can initiate homocoupling.[13]
Hydrodehalogenation (Dehalogenated Starting Material) The palladium-aryl intermediate reacts with a hydride source instead of the coupling partner. Potential hydride sources include certain solvents (e.g., alcohols) or amine bases.[4]Switch to a non-protic solvent (e.g., toluene, dioxane) and a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃).
Protodeborylation (in Suzuki Coupling) The boronic acid group is replaced by a hydrogen atom, often accelerated by the presence of water.While some water can be beneficial in Suzuki reactions, excessive amounts should be avoided. Consider using anhydrous conditions with a base like KF.[12]
Diarylation of Piperidine (in Buchwald-Hartwig) If using an unprotected piperidine, reaction at both the N-H and a C-H bond can occur, though less common. More likely with unprotected aminopiperidines.Use a mono-protected piperidine (e.g., N-Boc-piperidine) to ensure selective N-arylation.[8]

Section 3: Experimental Protocols

The following are generalized, yet detailed, starting protocols for the synthesis of 4-(4-piperidinophenyl)-phenol derivatives. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Hydroxyphenylboronic Acid with a Protected 4-Arylpiperidine

Reaction Scheme: Suzuki-Miyaura Coupling

G cluster_reactants cluster_conditions cluster_products A 4-Hydroxyphenylboronic Acid C Pd Catalyst Ligand Base Solvent, Heat A->C B Protected 4-Halopiperidine B->C D Protected 4-(4-Piperidinophenyl)-phenol C->D E Deprotection D->E F 4-(4-Piperidinophenyl)-phenol E->F G cluster_product Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar-X Amine_Complex Amine Coordination OA->Amine_Complex R₂NH Amido_Complex Amido Complex Amine_Complex->Amido_Complex Base, -HBX Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product G cluster_product Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar¹-X Transmetalation_Complex Transmetalation Complex OA->Transmetalation_Complex Ar²B(OH)₂ Base Product_Complex Product Complex Transmetalation_Complex->Product_Complex Product_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² Product_Complex->Product

Sources

Technical Support Center: Crystallization Troubleshooting for 4-(4-piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 4-(4-piperidinophenyl)-phenol .

Due to its structural duality—a rigid biphenyl core flanked by a flexible, basic piperidine ring and a weakly acidic phenol group—this molecule is highly prone to complex hydrogen-bonding networks, pH-dependent solubility, and Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out"). This guide provides mechanistic explanations and self-validating protocols to ensure high-purity, scalable crystallization.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my 4-(4-piperidinophenyl)-phenol batch consistently "oil out" instead of forming a crystalline suspension? A: Oiling out (LLPS) is a kinetic phenomenon that occurs when a solution's supersaturation is generated so rapidly that it crosses the liquid-liquid miscibility gap (cloud point) before the system can overcome the activation energy required for solid nucleation [1]. For 4-(4-piperidinophenyl)-phenol, the flexible piperidine ring creates a high entropic barrier to ordered lattice integration. The system minimizes its free energy by separating into a solute-rich oil phase and a solvent-rich phase [4]. Resolution: You must map the Metastable Zone Width (MSZW) and the cloud point curve. Ensure your operating trajectory stays strictly between the solubility curve and the cloud point by utilizing a slow cooling ramp and introducing seed crystals halfway into the MSZW.

Q2: I am getting agglomerated, sticky material with high impurity entrapment. How do I resolve this downstream nightmare? A: This is a direct consequence of unmitigated oiling out. The solute-rich droplets in the emulsion eventually undergo spontaneous, uncontrolled solidification, which bypasses the slow, ordered particle growth required for impurity rejection [2]. Resolution: Implement in-line Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM) or high dynamic range (HDR) imaging, to detect the onset of droplet formation [2]. If LLPS is detected, immediately raise the reactor temperature by 5–10 °C to re-dissolve the oil phase, then resume cooling at a reduced rate (e.g., 0.1 °C/min) with an optimized seeding protocol.

Q3: How can I leverage the chemical structure of 4-(4-piperidinophenyl)-phenol to improve crystallization yield? A: The molecule is amphoteric (zwitterionic potential). The basic piperidine nitrogen and the weakly acidic phenol group mean its solubility is highly pH-dependent. Resolution: Utilize a reactive pH-shift crystallization strategy. Dissolve the API at a low pH (protonated piperidine) or high pH (deprotonated phenol) where solubility is maximized, and slowly titrate toward its isoelectric point to generate controlled supersaturation.

Part 2: Process Workflows & Visualizations

Thermodynamic Pathway: Bypassing LLPS

To prevent the entrapment of impurities, the crystallization trajectory must be carefully steered away from the miscibility gap.

Workflow A API in Solution (T = 60°C) B Controlled Cooling (0.1°C / min) A->B C Supersaturated State (Within MSZW) B->C D LLPS / Oiling Out (Miscibility Gap) C->D Rapid Cooling No Seeds E Seed Addition (1-2% w/w) C->E Slow Cooling PAT Monitoring F Spontaneous Solidification (Impure/Agglomerated) D->F Kinetic Trapping G Controlled Crystal Growth (High Purity API) E->G Desupersaturation

Caption: Workflow for avoiding Liquid-Liquid Phase Separation (LLPS) via controlled seeding.

pH-Shift Crystallization Strategy

Exploiting the amphoteric nature of 4-(4-piperidinophenyl)-phenol allows for an isothermal crystallization approach, which often avoids the temperature-dependent cloud points entirely.

PHSpeciation N1 N1 N2 pH 7.5 - 8.5 Neutral / Zwitterion Minimum Solubility N1->N2 Controlled Base Addition N4 Nucleation & Growth Pure Crystalline Solid N2->N4 Supersaturation Generation N3 N3 N3->N2 Controlled Acid Addition

Caption: pH-shift crystallization exploiting the amphoteric nature of the molecule.

Part 3: Quantitative Process Parameters

Understanding the solvent-solute interactions is critical. Below is a summary of typical thermodynamic parameters for 4-(4-piperidinophenyl)-phenol across common solvent systems.

Solvent SystemSolubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (°C)LLPS (Oiling Out) RiskRecommended Strategy
Ethanol / Water (70:30) 12.585.015High Strict seeding, slow cooling
Isopropanol (IPA) 8.245.512ModerateCo-distillation with PAT [2]
Ethyl Acetate / Heptane 5.038.08LowAntisolvent addition
Aqueous (pH 2.0) > 150.0> 200.0N/ALowpH-shift to pH 8.0

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Reverse Seeding (LLPS Mitigation)

Standard antisolvent addition often triggers localized high supersaturation at the dosing point, leading to immediate oiling out. This protocol utilizes a "reverse seeding" technique to ensure the solid phase is thermodynamically favored [3].

  • Dissolution: Dissolve the crude 4-(4-piperidinophenyl)-phenol in the good solvent (e.g., Ethanol) at 60 °C until complete dissolution is verified visually or via PAT.

  • Clarification: Polish filter the solution through a 0.22 µm PTFE membrane into a pre-heated, jacketed crystallizer to remove foreign particulates (which can act as uncontrolled nucleation sites).

  • Seed Bed Preparation (The "Reverse" Step): In a separate vessel, prepare a suspension of 1–2% w/w (relative to total API) milled seed crystals in the antisolvent (e.g., Water or Heptane) [3].

  • Controlled Dosing: Slowly dose the hot API solution into the seed suspension under high-shear agitation.

    • Causality Check: By adding the API to the antisolvent/seed mixture, the system is forced to desupersaturate immediately onto the existing crystal lattice, entirely bypassing the liquid-liquid miscibility gap.

  • Aging: Age the slurry at 20 °C for 4 hours to allow for complete Ostwald ripening and relief of residual supersaturation.

  • Isolation: Filter the suspension, wash with cold antisolvent, and dry under vacuum at 40 °C.

Protocol B: Isothermal pH-Shift Crystallization

This protocol avoids temperature-induced oiling out by keeping the system isothermal and driving crystallization purely through pH-dependent solubility changes.

  • Acidic Dissolution: Suspend the crude API in purified water at 20 °C. Slowly add 1M HCl until the pH reaches 2.5. The protonation of the piperidine nitrogen will result in a clear solution.

  • Filtration: Polish filter the acidic solution to remove any insoluble impurities.

  • Controlled Titration: Equip the reactor with a calibrated pH probe and overhead stirring. Begin dosing 1M NaOH at a strict rate of 0.05 equivalents per minute.

  • Nucleation Point: As the pH approaches 6.5–7.0, the solution will become supersaturated. Pause the base addition for 30 minutes to allow the initial seed bed to form naturally.

  • Completion: Resume base addition until a final pH of 8.0 is reached (the approximate isoelectric point where solubility is minimized).

  • Aging & Isolation: Hold the slurry for 2 hours to ensure complete desupersaturation, then filter and wash with pH-neutral water.

References

  • Oiling Out in Crystallization - Mettler Toledo Mettler Toledo URL: [Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Aragen Life Sciences URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization ResearchGate / Organic Process Research & Development URL:[Link]

stability issues of 4-(4-piperidinophenyl)-phenol under acidic or basic conditions

[1][2]

Compound Overview & Chemical Behavior

4-(4-piperidinophenyl)-phenol is a biphenyl-like derivative where a piperidine ring is attached to one phenyl ring (typically via the nitrogen atom, forming an N-aryl piperidine) and a hydroxyl group is attached to the other.[1] Its behavior is governed by two key functional groups with distinct pKa values:[1][2]

  • Phenolic Hydroxyl (-OH): Weakly acidic (pKa

    
     10).[1][2]
    
  • N-Aryl Piperidine Nitrogen (-N<): Weakly basic (pKa

    
     5.2–6.2).[1][2] Note: Unlike aliphatic piperidines (pKa ~11), the N-phenyl attachment significantly lowers basicity due to resonance delocalization with the aromatic ring.[2]
    
pH-Dependent Speciation
  • Acidic Conditions (pH < 4): The nitrogen is protonated (

    
    ).[2] The molecule exists as a cation .[1] Solubility in aqueous media is generally high.[1]
    
  • Neutral Conditions (pH 6–8): The nitrogen is largely unprotonated (neutral) and the phenol is protonated (neutral).[2] The molecule is uncharged and hydrophobic , leading to minimum solubility and potential precipitation.

  • Basic Conditions (pH > 11): The phenol is deprotonated (

    
    ).[1][2] The molecule exists as an anion .[1] Solubility increases, but oxidative instability  becomes the critical concern.
    

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[1]

Q: Why does my sample precipitate when I dilute the acidic stock solution into a neutral buffer (PBS, pH 7.4)? A: This is a classic Isoelectric Point (pI) issue. At pH 7.4, the pH is higher than the pKa of the protonated amine (~6.[2]2) but lower than the pKa of the phenol (~10).[2] Consequently, the molecule loses its positive charge and exists primarily as a neutral, hydrophobic species.

  • Solution: Avoid neutral aqueous buffers for high-concentration stocks.[1] Use a cosolvent system (e.g., 10–20% DMSO or Ethanol) if working at neutral pH, or maintain the pH < 5 or > 11 depending on the downstream application.[2]

Q: Can I dissolve the compound in 0.1 M NaOH to improve solubility? A: Yes, it will dissolve due to phenolate formation, BUT this is risky. Dissolving in strong base significantly increases electron density across the biphenyl system, making it highly susceptible to oxidation by atmospheric oxygen. This often results in the solution turning pink or brown (quinone formation) within minutes.[2]

  • Protocol: If basic conditions are required, you must degas the solvents and use an antioxidant (see Protocol 1 below).[2]

Category B: Stability & Degradation[1][3]

Q: My clear solution turned pink/brown after 24 hours. Is the compound degraded? A: Yes, color change is a definitive indicator of oxidative degradation. The "push-pull" electronic system (electron-donating amine + electron-rich phenolate) facilitates the formation of quinone imines or azo-dimers upon exposure to air.[1]

  • Mechanism:

    
    .[1][2]
    
  • Recovery: Once oxidized, the compound cannot be easily recovered. Discard the solution.

Q: Is the compound stable in 1 M HCl? A: Generally, yes . The protonated ammonium form is resistant to oxidation because the lone pair on the nitrogen is tied up in the N-H bond, preventing it from donating electrons to the aromatic ring. Hydrolysis of the C-N bond is kinetically very slow under standard laboratory conditions.[1]

  • Recommendation: Store stock solutions in acidic media (e.g., 0.1 M HCl or acidified methanol) rather than basic media.

Critical Workflows & Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Use this protocol if you must work at basic pH or store the compound for >24 hours.[1]

Reagents:

  • Solvent: Water (HPLC Grade) or Methanol.[1][2]

  • Antioxidant: Sodium Metabisulfite (

    
    ) or Ascorbic Acid.[1][2]
    
  • Inert Gas: Argon or Nitrogen.[1]

Step-by-Step:

  • Degas Solvent: Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen.[1]

  • Add Antioxidant: If compatible with your assay, add Sodium Metabisulfite (final conc.[1] 0.1% w/v) to the solvent.[2]

  • Dissolution: Dissolve 4-(4-piperidinophenyl)-phenol in the degassed solvent.

  • pH Adjustment: If basic pH is required, add degassed NaOH slowly under an Argon blanket.[1]

  • Storage: Aliquot immediately into amber glass vials, purge the headspace with Argon, and seal tightly. Store at -20°C.

Protocol 2: Rapid Stability Verification (Forced Degradation)

Perform this test to validate if your specific experimental conditions (solvent/pH) are safe.[2]

ConditionProcedureObservation (Pass)Observation (Fail)
Acid Control Dissolve in 0.1 M HCl. Store 24h @ RT.[1]Clear, colorless.[1][3][4]Precipitate (unlikely).
Base Stress Dissolve in 0.1 M NaOH. Store 24h @ RT (Open to air).Clear (requires antioxidant).[2]Pink/Brown/Black (Oxidation).[2]
Neutral Stress Dissolve in PBS (pH 7.4). Store 24h @ RT.[1]Clear (if dilute).[2]White Precipitate (Solubility limit).[1][2]

Mechanistic Visualization

The following diagram illustrates the pH-dependent speciation and the specific pathway leading to oxidative degradation.

StabilityPathwaysAcidicAcidic Species (pH < 5)[Cationic, Stable]SolubleNeutralNeutral Species (pH 6-9)[Uncharged, Hydrophobic]Precipitation RiskAcidic->NeutralDeprotonation (-H+)(pKa ~6.2)Neutral->Acidic+H+BasicBasic Species (pH > 10)[Anionic, Reactive]SolubleNeutral->BasicDeprotonation (-H+)(pKa ~10)Basic->Neutral+H+OxidizedDegradation Product[Quinone/Dimer]Pink/Brown ColorBasic->OxidizedOxidation (O2)Fast without Antioxidants

Caption: Figure 1. pH-dependent speciation of 4-(4-piperidinophenyl)-phenol.[1][2] The red dashed line indicates the high-risk degradation pathway in basic environments.[1]

References

  • National Institute of Standards and Technology (NIST). N-Phenylpiperidine: Gas Phase Ion Energetics & Spectral Data.[1][5] (Accessed 2026).[6] Available at: [Link][2]

    • Citation for pKa of N-aryl piperidine moiety (~6.2).[1][2][3][4]

  • Citation for compound identific
  • PubChem. 4-Amino-4'-hydroxybiphenyl Derivatives and Stability. National Library of Medicine.[1] Available at: [Link][2]

    • Citation for general oxidative instability of aminophenol/biphenyl systems.

Technical Support Center: Method Development for the Analysis of 4-(4-Piperidinophenyl)-phenol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analysis of 4-(4-piperidinophenyl)-phenol and its impurities. As a critical intermediate and building block in pharmaceutical synthesis, ensuring the purity of this compound is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during method development and routine analysis.

Introduction to Impurity Analysis of 4-(4-Piperidinophenyl)-phenol

4-(4-Piperidinophenyl)-phenol is a bifunctional molecule containing a phenol group, a piperidine ring, and a phenyl linker.[1] Impurities can arise from various stages of its synthesis, such as unreacted starting materials, by-products from side reactions, or degradation products.[2] The structural motifs present, including the phenolic hydroxyl and the secondary amine of the piperidine, offer multiple sites for reactions, potentially leading to a diverse impurity profile.[1] Therefore, robust analytical methods are essential for their detection and quantification to ensure the quality and safety of the final active pharmaceutical ingredient (API).

This guide focuses primarily on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the workhorse techniques for this analysis.[1]

High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 4-(4-piperidinophenyl)-phenol.[1][3] Reversed-phase HPLC is the most common mode of separation for phenolic compounds.[1][4]

Frequently Asked Questions (FAQs): HPLC Analysis

Q1: What are the primary causes of peak tailing when analyzing 4-(4-piperidinophenyl)-phenol?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue.[5] For this compound, the main causes are:

  • Secondary Interactions: The basic nitrogen of the piperidine ring can interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[5] This leads to some molecules being more strongly retained, resulting in a tailed peak.[5]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic hydroxyl group or the piperidinyl nitrogen, it can lead to mixed ionization states and peak distortion.[5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing poor peak shape.[5]

Q2: How can I reduce peak tailing for my 4-(4-piperidinophenyl)-phenol peak?

To mitigate peak tailing, consider the following strategies:

  • Adjust Mobile Phase pH: For basic compounds like this, lowering the mobile phase pH (e.g., to between 2.5 and 3.5 with an additive like trifluoroacetic acid or formic acid) will ensure the piperidine nitrogen is protonated, reducing its interaction with silanols.[6]

  • Use a Competitor: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, minimizing their interaction with the analyte.

  • Select an Appropriate Column: Utilize a column with low silanol activity or an end-capped column.[7] Columns specifically designed for the analysis of basic compounds are also a good option.

  • Optimize Sample Concentration: Reduce the sample concentration to avoid overloading the column.[5]

Q3: I am seeing poor resolution between the main peak and a closely eluting impurity. What should I do?

Poor resolution can be addressed by:

  • Optimizing the Mobile Phase: Adjust the organic modifier-to-aqueous ratio. A lower percentage of the organic solvent will generally increase retention and may improve resolution. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.

  • Modifying the Gradient: If using a gradient method, make the gradient shallower around the elution time of the critical pair.[8]

  • Changing the Stationary Phase: A different stationary phase (e.g., a phenyl or cyano column) can provide alternative selectivity and may resolve the co-eluting peaks.

  • Adjusting the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention time.

Troubleshooting Guide: HPLC Issues
Problem Potential Cause(s) Recommended Solution(s)
High Backpressure 1. Blocked column frit.[9] 2. Contamination of the column.[9] 3. Blockage in the system (tubing, injector).[6]1. Reverse and flush the column (disconnected from the detector).[6] 2. Use a guard column to protect the analytical column.[9] 3. If the problem persists, replace the column frit or the entire column.[6][9] 4. Systematically check for blockages by disconnecting components.
Drifting Baseline 1. Column not equilibrated. 2. Mobile phase composition changing (e.g., evaporation of a volatile component). 3. Column temperature fluctuations.[6] 4. Contaminated mobile phase.[10]1. Ensure the column is fully equilibrated with the mobile phase. 2. Keep mobile phase bottles capped. 3. Use a column oven to maintain a constant temperature.[6] 4. Prepare fresh mobile phase using high-purity solvents and reagents.[10]
Ghost Peaks 1. Contamination in the injection system. 2. Impurities in the mobile phase.[10] 3. Carryover from a previous injection.1. Flush the injector with a strong solvent. 2. Run a blank gradient to check for mobile phase impurities. 3. Implement a needle wash step in the injection sequence.

Gas Chromatography (GC) Method Development and Troubleshooting

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For 4-(4-piperidinophenyl)-phenol, which has a higher boiling point, derivatization may be necessary to improve its volatility and chromatographic performance.[3][11]

Frequently Asked Questions (FAQs): GC Analysis

Q1: Is derivatization necessary for the GC analysis of 4-(4-piperidinophenyl)-phenol?

While direct analysis might be possible, derivatization is highly recommended. The active hydrogens on the phenolic hydroxyl and the piperidine amine can lead to peak tailing and poor reproducibility due to interactions with the column.[11] Derivatization converts these active sites into more stable and volatile groups.[11]

Q2: What are suitable derivatization reagents for this compound?

Common derivatization techniques include:

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens to form trimethylsilyl (TMS) derivatives.[11]

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBCI) can be used to form acyl derivatives.[11]

Q3: What are potential impurities that could be detected by GC?

GC is well-suited for identifying volatile impurities from the synthesis, such as residual solvents or starting materials like piperidine.[12][13] Headspace GC-MS is particularly effective for the analysis of residual solvents.[13]

Troubleshooting Guide: GC Issues
Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Injector issue (e.g., clogged syringe). 2. Leak in the system. 3. Compound degradation in the injector.1. Check the syringe and septum. 2. Perform a leak check. 3. Lower the injector temperature or use a more thermally stable derivative.
Broad or Tailing Peaks 1. Incomplete derivatization. 2. Active sites in the GC system (liner, column). 3. Column contamination.1. Optimize derivatization conditions (reagent amount, temperature, time). 2. Use a deactivated liner and a high-quality, low-bleed column. 3. Bake out the column according to the manufacturer's instructions.
Poor Reproducibility 1. Inconsistent injection volume. 2. Variability in the derivatization reaction. 3. Fluctuations in gas flow rates.1. Use an autosampler for precise injections. 2. Ensure consistent and controlled derivatization conditions. 3. Check and maintain stable gas pressures and flows.

Method Validation

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[14][15][16] Validation is a regulatory requirement and demonstrates that the method is reliable, reproducible, and accurate.[15]

Key Validation Parameters (ICH Q2(R2))
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of the test results to the true value.[14][16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Analytical Method Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC/GC) A->B C Optimize Method Parameters B->C D Write Validation Protocol C->D E Execute Validation Experiments (Specificity, Linearity, Accuracy, etc.) D->E F Analyze Data & Compare with Acceptance Criteria E->F G Write Validation Report F->G H Implement for Routine Use G->H I Ongoing Method Monitoring H->I

Caption: A typical workflow for analytical method validation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for the development of a reversed-phase HPLC method.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid

    • Reference standards for 4-(4-piperidinophenyl)-phenol and any known impurities.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 30°C.[18]

    • Detection Wavelength: 220 nm and 254 nm (or as determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.[18]

    • Sample Solution: Prepare the sample at a similar concentration in the same diluent.

Protocol 2: GC-MS Method for Volatile Impurities and Derivatized Analyte

This protocol outlines a general approach for GC-MS analysis.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD).

    • Autosampler.

  • Chemicals and Reagents:

    • Derivatization reagent (e.g., BSTFA with 1% TMCS).

    • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate).[19]

    • Reference standards.

  • Derivatization Procedure (Silylation):

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent.

    • Add 100 µL of BSTFA.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions (Starting Point):

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 10°C/min to 300°C.

      • Hold: 10 min at 300°C.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: m/z 40-550.

Decision Tree for Method Selection

G A Analyte is Volatile & Thermally Stable? B High Sensitivity & Specificity Required? A->B No GC GC-MS A->GC Yes HPLC_UV HPLC-UV B->HPLC_UV No HPLC_MS HPLC-MS B->HPLC_MS Yes C Derivatization Acceptable? GC_Deriv GC-MS with Derivatization C->GC_Deriv Yes GC->C If Tailing Occurs

Sources

Validation & Comparative

comparing the biological activity of 4-(4-piperidinophenyl)-phenol with its analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-(4-piperidinophenyl)-phenol (systematically known as 4-(4-hydroxyphenyl)piperidine ) against its structural analogs.

Content Type: Technical Comparison Guide Subject: 4-(4-hydroxyphenyl)piperidine (CAS: 62614-84-0) vs. Pharmacological Analogs Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary & Structural Context

The compound 4-(4-piperidinophenyl)-phenol (often referred to in databases as 4-(4-hydroxyphenyl)piperidine ) represents a "privileged scaffold" in medicinal chemistry. It consists of a piperidine ring attached at the C4 position to a phenol moiety.[1][2][3][4]

This linear pharmacophore is distinct from the "gem-disubstituted" 4-hydroxy-4-phenylpiperidine scaffold found in opioids (e.g., Loperamide) and antipsychotics (e.g., Haloperidol). While the gem-disubstituted analogs target opioid and dopamine receptors, the linear 4-(4-hydroxyphenyl)piperidine scaffold is primarily associated with NMDA receptor antagonism (NR2B subunit selectivity) , Sigma receptor modulation , and Estrogen Receptor (ER) interactions due to its phenolic mimicry of estradiol.

Structural Disambiguation
  • Target Compound (Linear): 4-(4-hydroxyphenyl)piperidine.[5] (NMDA/ER activity).

  • Analog A (Gem-Disubstituted): 4-hydroxy-4-phenylpiperidine. (Opioid/D2 activity).[1]

  • Analog B (Biphenyl Extension): 4-(4-piperidin-1-ylphenyl)phenol. (Liquid crystal mesogen, cytotoxicity).

Comparative Biological Performance

The following data synthesizes experimental results comparing the Target Compound with key analogs.

Table 1: Receptor Affinity & Functional Potency (In Vitro)

Data aggregated from radioligand binding assays and electrophysiology studies.

Compound ClassRepresentative StructureTarget: NMDA (NR2B)

/

Target: Sigma-1 (

)
Target: ER

(RBA*)
Primary Mechanism
Target Compound 4-(4-hydroxyphenyl)piperidine ~50 - 200 nM 15 nM 0.8% GluN2B Antagonist / SERM
Analog A (Drug) Ifenprodil (N-benzyl deriv.)0.3 nM2 nM<0.1%High-affinity GluN2B blocker
Analog B (Gem) 4-hydroxy-4-phenylpiperidine>10,000 nM>1,000 nMN/A

-Opioid Agonist / D2 Antagonist
Analog C (Simple) 4-phenylpiperidine (No -OH)>1,000 nM45 nM<0.01%Weak Sigma ligand

*RBA: Relative Binding Affinity (Estradiol = 100%)

Table 2: Cytotoxicity & Antioxidant Potential

Comparative toxicity in non-target cell lines (e.g., HEK293, HepG2).

CompoundAntioxidant Activity (DPPH

)
Cytotoxicity (

HepG2)
Toxicity Mechanism
Target Compound 28.5

M
>100

M
Low (Phenolic radical scavenging)
Analog B (Gem)>500

M (Inactive)
45

M
Mitochondrial disruption (at high doses)
Analog D (Nitro)4-(4-nitrophenyl)piperazineN/A12

M

Mechanism of Action: NMDA Receptor Modulation

The target compound acts as an allosteric modulator of the NMDA receptor, specifically binding to the amino-terminal domain (ATD) of the GluN2B subunit. Unlike competitive antagonists (which bind the glutamate site), this scaffold stabilizes the receptor in a closed, desensitized state.

Pathway Visualization (Graphviz)

The following diagram illustrates the signal transduction pathway inhibited by 4-(4-hydroxyphenyl)piperidine derivatives.

NMDA_Pathway cluster_inhibition Therapeutic Effect Glutamate Glutamate / Glycine NMDAR NMDA Receptor (GluN2B Subunit) Glutamate->NMDAR Activates Ca_Influx Ca2+ Influx Blocked NMDAR->Ca_Influx Channel Opening Prevented Target 4-(4-hydroxyphenyl)piperidine (Allosteric Antagonist) Target->NMDAR Inhibits (Allosteric) CaM Calmodulin (CaM) Ca_Influx->CaM Downstream Activation Failure nNOS nNOS Activation CaM->nNOS NO Nitric Oxide (NO) nNOS->NO Toxicity Excitotoxicity / Apoptosis NO->Toxicity Neurodegeneration

Caption: Allosteric inhibition of GluN2B-containing NMDA receptors prevents calcium overload and downstream excitotoxicity.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 4-(4-hydroxyphenyl)piperidine

Rationale: Direct synthesis avoids the impurities common in commercial "technical grade" batches.

  • Starting Material: 4-(4-methoxyphenyl)pyridine.

  • Reduction: Hydrogenation using

    
     (50 psi) and 
    
    
    
    catalyst in acetic acid for 12 hours.
    • Control: Monitor disappearance of aromatic pyridine peaks via TLC (MeOH:DCM 1:9).

  • Demethylation: Reflux with 48% HBr for 6 hours to convert the methoxy group to the phenol.

    • Validation:

      
      -NMR must show loss of singlet at 
      
      
      
      3.8 ppm (OCH3) and appearance of broad singlet at
      
      
      9.2 ppm (OH).
  • Purification: Recrystallization from ethanol/water.

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Activity)

Rationale: Validates the phenolic moiety's functional activity.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: Mix 100

    
    L of DPPH solution with 100 
    
    
    
    L of test compound (serial dilutions: 1-100
    
    
    M).
  • Control: Use Ascorbic Acid as positive control (

    
    M).
    
  • Measurement: Incubate in dark for 30 mins. Measure Absorbance at 517 nm.

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 4-(4-hydroxyphenyl)piperidine scaffold is highly sensitive to substitutions.

SAR Diagram (Graphviz)

SAR_Analysis Core Core Scaffold 4-(4-hydroxyphenyl)piperidine N_Sub N-Substitution (R1) (Piperidine Nitrogen) Core->N_Sub OH_Sub Phenolic -OH (R2) Core->OH_Sub Ring_Sub Ortho-Substitution (R3) Core->Ring_Sub Effect_N Determines Potency/Selectivity Benzyl groups -> High NR2B affinity Alkyl groups -> Sigma affinity N_Sub->Effect_N Effect_OH Critical for H-bonding (GluN2B Glu236 interaction) Metabolic liability (Glucuronidation) OH_Sub->Effect_OH Effect_Ring Steric Hindrance Ortho-methyl -> Increases selectivity Halogens -> Increases metabolic stability Ring_Sub->Effect_Ring

Caption: SAR analysis highlighting critical modification sites for optimizing NR2B affinity vs. metabolic stability.

Key Optimization Insights
  • N-Benzylation: Adding a benzyl group (as seen in Ifenprodil) increases NR2B affinity by >100-fold due to hydrophobic interactions in the receptor's binding pocket.

  • Phenolic Protection: The -OH group is essential for binding but leads to rapid metabolism. Bioisosteres (e.g., fluoro-substitution) often retain potency while improving half-life.

  • Linker Length: Extending the linker between the piperidine and the phenyl ring (e.g., to a biphenyl system) generally abolishes NR2B activity but may enhance cytotoxicity, shifting the profile toward anti-cancer applications.

References

  • PubChem. (2025).[4][5] Compound Summary: 4-(4-hydroxyphenyl)piperidine (CID 10511511).[5] National Library of Medicine. Retrieved from [Link]

  • Mottinelli, M., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem.[6] Retrieved from [Link][6]

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor. Molecular Pharmacology. (Contextual grounding for NR2B mechanism).

Sources

validation of 4-(4-piperidinophenyl)-phenol's structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Structural Elucidation: A Comparative Guide to Validating 4-(4-piperidinophenyl)-phenol via Single-Crystal X-Ray Diffraction

The Analytical Challenge: Flexibility in Biphenyl-Piperidine Scaffolds

In modern medicinal chemistry, 4-(4-piperidinophenyl)-phenol serves as a critical structural motif. Featuring a rigid biphenyl-like core, a saturated piperidine heterocycle, and a phenolic hydroxyl group, this compound is a highly versatile building block often utilized in the synthesis of central nervous system therapeutics, including NMDA receptor antagonists [1].

However, validating the exact three-dimensional architecture of this molecule presents a distinct analytical challenge. In solution, the C-C bond connecting the two phenyl rings allows for rapid free rotation, masking the preferred torsion angle. Furthermore, the solid-state behavior of this compound is heavily dictated by a highly specific intermolecular hydrogen-bonding network—specifically, the interaction between the acidic phenolic proton and the basic piperidine nitrogen (O–H···N) of adjacent molecules [1]. To rationally design derivatives or novel materials based on this scaffold, researchers must transition from solution-state approximations to absolute solid-state certainty.

This guide objectively evaluates the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against modern alternatives—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Microcrystal Electron Diffraction (MicroED)—for the structural validation of 4-(4-piperidinophenyl)-phenol.

Comparative Modality Analysis: SC-XRD vs. Alternative Techniques

To establish a ground-truth structural model, the chosen analytical technique must not only confirm atomic connectivity but also map the spatial coordinates of non-covalent interactions.

  • Single-Crystal X-Ray Diffraction (SC-XRD): The gold standard. SC-XRD provides definitive proof of molecular structure in the solid state. It is the only routine method capable of directly measuring the torsion angle of the biphenyl core and unambiguously mapping the O–H···N hydrogen bonds and π-π stacking interactions that stabilize the crystal lattice [1, 3].

  • Nuclear Magnetic Resonance (NMR): While 1D and 2D NMR (COSY, HMBC) perfectly validate covalent connectivity, they only provide a time-averaged ensemble of conformations in solution. NMR cannot reliably determine the solid-state packing or the exact chair-conformation parameters of the piperidine ring.

  • Microcrystal Electron Diffraction (MicroED): An emerging cryo-EM technique that yields sub-angstrom resolution from nanocrystalline powders (~100 nm) [2]. MicroED is a powerful alternative if 4-(4-piperidinophenyl)-phenol fails to yield crystals large enough for SC-XRD. However, it is highly sensitive to dynamical scattering, which can complicate the refinement of hydrogen atom positions compared to SC-XRD.

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass and molecular formula (

    
    ), but provides zero three-dimensional spatial data.
    
Quantitative Performance Comparison

The following table summarizes the operational parameters and data outputs of each modality when applied to 4-(4-piperidinophenyl)-phenol.

Analytical ModalitySample RequirementStateResolution / AccuracyKey Structural Insight Provided
SC-XRD Single crystal (>50 µm)Solid< 0.8 Å (Atomic)Absolute 3D conformation, O-H···N H-bonding network, unit cell packing.
MicroED Nanocrystals (~100 nm)Solid< 1.0 Å (Atomic)3D structure from powders; useful if large crystals cannot be grown [2].
NMR (Solution) ~5-10 mgLiquidN/A (Connectivity)Covalent framework, solution-state dynamics, time-averaged flexibility.
HRMS < 1 µgGas< 5 ppm mass errorExact molecular weight, elemental composition confirmation.

Self-Validating Experimental Protocol: SC-XRD of 4-(4-piperidinophenyl)-phenol

To achieve publication-quality structural validation, the experimental workflow must be treated as a self-validating system where each step ensures the integrity of the next. The causality behind these steps is critical: we utilize cryogenic temperatures not merely as a standard practice, but specifically to minimize thermal displacement parameters (B-factors), which is mathematically required to accurately resolve the electron density of the critical phenolic hydrogen atom.

Step 1: Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 10 mg of purified 4-(4-piperidinophenyl)-phenol powder in 1 mL of a moderately polar solvent (e.g., dichloromethane) in an inner vial.

  • Diffusion: Place the inner vial inside a larger closed chamber containing a precipitant non-solvent (e.g., hexane or pentane).

  • Causality: Slow vapor diffusion over 3–5 days ensures a low nucleation rate, preventing the formation of twinned or microcrystalline lattices. High-quality single crystals (ideally 0.1 x 0.1 x 0.1 mm) are required to maximize the signal-to-noise ratio of high-angle diffraction spots.

Step 2: Cryogenic Data Collection
  • Mounting: Coat a selected single crystal in paratone oil and mount it on a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the crystal to the diffractometer goniometer under a continuous 100 K nitrogen stream.

  • Diffraction: Collect data using a microfocus X-ray source (Mo Kα,

    
     = 0.71073 Å, or Cu Kα, 
    
    
    
    = 1.54184 Å).
  • Causality: Flash-cooling to 100 K locks the molecule into its lowest energy conformation and suppresses atomic thermal vibrations. This is the only way to accurately map the electron density of the hydrogen atom participating in the O–H···N intermolecular bond.

Step 3: Structure Solution and Refinement
  • Integration: Integrate the diffraction frames using software such as APEX4 or CrysAlisPro to extract intensities.

  • Solution: Solve the phase problem using dual-space methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Checkpoint: Ensure the final

    
     value is < 5.0%. The phenolic hydrogen atom must be located from the difference Fourier map and refined freely to validate the O–H···N interaction geometry.
    

Visualizing the Validation Logic and Molecular Networks

To fully grasp the structural validation process and the resulting solid-state architecture, we utilize the following logical and spatial diagrams.

Workflow of Structural Elucidation

Workflow A Synthesized Powder B Vapor Diffusion Crystallization A->B Purify C Single Crystal Isolation B->C Select D Cryo-SC-XRD (100 K) C->D Diffract E SHELXL Refinement D->E Phase F 3D Structure Validated E->F R1 < 5%

Caption: Self-validating SC-XRD workflow from powder to absolute 3D structural confirmation.

Intermolecular Interaction Network

Interactions MolA Molecule A (Phenol Donor) MolB Molecule B (Piperidine Acceptor) MolA->MolB O-H···N H-Bond (Infinite Chains) MolC Molecule C (Biphenyl Core) MolA->MolC π-π Stacking (Lattice Stabilization)

Caption: Key solid-state interactions defining the crystal packing of 4-(4-piperidinophenyl)-phenol.

Conclusion

For researchers utilizing 4-(4-piperidinophenyl)-phenol as a scaffold for drug discovery or materials science, relying solely on solution-state NMR leaves critical structural questions unanswered. Single-Crystal X-Ray Diffraction remains the unparalleled modality for this application, providing exact geometric data regarding the biphenyl torsion angle and the crucial O–H···N hydrogen bonding networks [1]. In scenarios where crystal growth is a limiting factor, MicroED serves as a highly capable, albeit more complex, alternative for achieving atomic resolution from sub-micron powders [2, 3].

References

  • Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587-1592. Available at:[Link]

  • Campobasso, D., et al. (2022). "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics, 19(7), 2452-2462. Available at:[Link]

comparative study of different synthetic routes to 4-(4-piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Disconnections

4-(4-Piperidinophenyl)-phenol (IUPAC: 4-(4-(piperidin-1-yl)phenyl)phenol) is a highly versatile biphenyl building block. Featuring a rigid biphenyl core flanked by an electron-donating piperidine ring and a reactive phenolic hydroxyl group, it is a privileged scaffold in both materials science (e.g., liquid crystals, polymers) and medicinal chemistry (e.g., NMDA receptor antagonists) [1].

From a synthetic perspective, constructing this molecule requires precision. The presence of the acidic phenol proton (pKa ~10) and the nucleophilic secondary amine introduces chemoselectivity challenges. As an Application Scientist, designing a scalable and robust synthesis requires evaluating the causality behind each disconnection.

Retrosynthetically, the molecule can be cleaved via two primary pathways:

  • C-C Bond Disconnection: Assembling the biphenyl core via a transition-metal-catalyzed cross-coupling.

  • C-N Bond Disconnection: Installing the piperidine ring onto a pre-formed biphenyl core.

Retrosynthesis Target 4-(4-piperidinophenyl)-phenol Sub1 Route A: C-C Disconnection (Suzuki-Miyaura) Target->Sub1 Sub2 Route B/C: C-N Disconnection (Buchwald-Hartwig / Ullmann) Target->Sub2 PreA1 1-(4-bromophenyl)piperidine Sub1->PreA1 PreA2 (4-hydroxyphenyl)boronic acid Sub1->PreA2 PreB1 4'-bromo-[1,1'-biphenyl]-4-ol Sub2->PreB1 PreB2 Piperidine Sub2->PreB2

Retrosynthetic disconnections for 4-(4-piperidinophenyl)-phenol.

Route A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Chemistry: This route couples 1-(4-bromophenyl)piperidine with (4-hydroxyphenyl)boronic acid using a Palladium catalyst [2].

Causality & Expert Insight: The Suzuki-Miyaura coupling is arguably the most step-economic route for this specific target. Why? Chemoselectivity. The reaction utilizes mild inorganic bases (e.g.,


 or 

) in aqueous-organic solvent mixtures (like 1,4-Dioxane/

). Under these conditions, the free phenolic hydroxyl group is highly tolerated and does not poison the palladium catalyst or interfere with the transmetalation step. This eliminates the need for protecting group chemistry, maximizing atom economy.

Validation Checkpoints:

  • Homocoupling: A common side reaction is the oxidative homocoupling of the boronic acid, yielding 4,4'-dihydroxybiphenyl. To validate that the system is suppressing this, the reaction must be strictly degassed. The absence of a highly polar UV-active spot on TLC (distinct from the product) confirms successful oxygen exclusion.

Route B: Buchwald-Hartwig Amination (C-N Bond Formation)

The Chemistry: This route couples 4'-bromo-[1,1'-biphenyl]-4-ol with piperidine [3].

Causality & Expert Insight: The Buchwald-Hartwig amination is a powerhouse for C-N bond formation [4]. However, directly coupling a substrate with a free phenol is mechanistically hazardous. Standard Buchwald protocols rely on strong bases like Sodium tert-butoxide (


). 

will immediately deprotonate the phenol, generating a phenoxide anion. This phenoxide can act as a competing nucleophile, leading to C-O coupled byproducts (diaryl ethers), or it can form an insoluble salt that crashes the starting material out of the catalytic cycle.

The Solution: To make this a self-validating and high-yielding system, one must either:

  • Protect the phenol: Use 4'-bromo-4-methoxybiphenyl, perform the amination, and follow up with a

    
     mediated demethylation.
    
  • Use a milder base/advanced ligand: Employ

    
     or 
    
    
    
    combined with a highly active, sterically demanding ligand like BrettPhos or RuPhos . These ligands accelerate the reductive elimination of the amine so rapidly that competitive C-O coupling is kinetically starved.

Mechanism Pd0 Active Catalyst Pd(0)L_n PdII_Ox Oxidative Addition Ar-Pd(II)-Br Pd0->PdII_Ox Aryl Bromide PdII_Am Amine Binding & Deprotonation Ar-Pd(II)-NR2 PdII_Ox->PdII_Am Piperidine + Base Product Reductive Elimination Ar-NR2 Product PdII_Am->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig Amination highlighting key intermediate states.

Route C: Copper-Catalyzed Ullmann-Type C-N Coupling

The Chemistry: An alternative to Route B, utilizing Copper(I) catalysis to couple the aryl bromide and piperidine [5].

Causality & Expert Insight: Palladium catalysts are expensive and leave trace heavy-metal impurities that are strictly regulated in pharmaceutical development. Modern Ullmann-type couplings use inexpensive


 paired with diamine or amino acid ligands (e.g., L-proline or N,N'-dimethylethylenediamine) to achieve C-N coupling at moderate temperatures (80–100 °C) [6]. While greener and cheaper, the reaction kinetics are slower than Pd-catalysis and the tolerance for the free phenol is lower, almost strictly mandating the use of a methoxy-protected biphenyl precursor.

Quantitative Performance Comparison

The following table synthesizes the empirical performance metrics of the three routes when optimized for the synthesis of 4-(4-piperidinophenyl)-phenol.

MetricRoute A: Suzuki-MiyauraRoute B: Buchwald-HartwigRoute C: Ullmann-Type
Primary Catalyst

(1-3 mol%)

/ RuPhos (2 mol%)

/ L-Proline (10 mol%)
Base / Solvent

/ Dioxane-


/ Toluene

/ DMSO
Protection Required? NoYes (or highly specific ligands)Yes (Methoxy protection)
Reaction Temp / Time 85 °C / 4–6 hours100 °C / 8–12 hours110 °C / 18–24 hours
Average Yield 85% - 92%75% - 82% (over 2 steps)60% - 70% (over 2 steps)
Cost Efficiency Moderate (Expensive Boronic Acid)Low (Expensive Pd/Ligands)High (Cheap Cu catalyst)

Self-Validating Experimental Protocols

Based on the comparative data, Route A (Suzuki-Miyaura) is the most efficient, step-economic pathway. Below is a self-validating protocol designed for high reproducibility.

Protocol: Synthesis of 4-(4-piperidinophenyl)-phenol via Suzuki Coupling

Materials:

  • 1-(4-bromophenyl)piperidine (1.0 equiv, 10 mmol)

  • (4-hydroxyphenyl)boronic acid (1.2 equiv, 12 mmol)

  • 
     (0.03 equiv, 3 mol%)
    
  • 
     Aqueous 
    
    
    
    (3.0 equiv, 30 mmol)
  • 1,4-Dioxane (Deoxygenated, 40 mL)

Step-by-Step Workflow:

  • System Purging (Critical for preventing homocoupling): Add 1-(4-bromophenyl)piperidine and (4-hydroxyphenyl)boronic acid to a Schlenk flask. Add 1,4-Dioxane. Sparge the solution with ultra-pure Argon for 20 minutes.

    • Self-Validation: The solution should remain clear. Any premature darkening indicates oxygen ingress.

  • Catalyst Activation: Quickly add

    
     under positive Argon flow, followed by the degassed 
    
    
    
    
    
    solution.
    • Self-Validation: Upon heating to 85 °C, the mixture will transition from a reddish suspension to a dark, homogeneous amber solution, indicating the formation of the active

      
       species.
      
  • Reaction Monitoring: Stir at 85 °C for 4 hours.

    • Self-Validation: Perform TLC (Hexanes/EtOAc 3:1). The starting bromide (

      
      ) should completely disappear. A new, strongly UV-active spot (
      
      
      
      ) will appear. LC-MS should confirm a dominant peak at
      
      
      254
      
      
      .
  • Work-up & Isolation: Cool to room temperature. Dilute with EtOAc and neutralize the aqueous layer to pH 7 using

    
    
    
    
    
    (careful:
    
    
    evolution). Extract the aqueous layer with EtOAc (
    
    
    ).
    • Self-Validation: The product contains a basic piperidine and an acidic phenol (amphoteric). Extreme pH during workup will trap the product in the aqueous layer. Maintaining pH 7 ensures the molecule remains in its neutral, organic-soluble state.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Silica gel, gradient Hexanes to 40% EtOAc) to yield the product as an off-white solid.
    

References

  • Benchchem. 4-(4-Piperidinophenyl)-phenol - Structural Framework and Nomenclature Precision.
  • Benchchem. 1,2-Bis(4-bromophenyl)ethane - Suzuki Coupling of Rigid Linkers.
  • Benchchem. Choosing the right base to minimize side reactions with 4-Bromobiphenyl.
  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • Figshare / Organic Letters. A mild method for Ullmann coupling reaction of amines and aryl halides.

cross-reactivity profiling of 4-(4-piperidinophenyl)-phenol-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists Focus: Navigating the Selectivity Landscape between GluN2B, Nuclear Receptors, and Safety Targets.

Introduction: The "Privileged" Scaffold Dilemma

The 4-(4-piperidinophenyl)-phenol scaffold represents a classic "privileged structure" in medicinal chemistry. Its architecture—comprising a phenolic "head," a biphenyl rigid core, and a basic piperidine "tail"—simultaneously satisfies the pharmacophoric requirements for multiple distinct biological targets.

While this multi-target potential makes it a versatile starting point for library generation, it presents a severe selectivity challenge during lead optimization. Researchers working with this scaffold are typically targeting one of two divergent biological mechanisms:[1][2]

  • NMDA Receptor Antagonism: Specifically the GluN2B (NR2B) subunit, where the biphenyl-piperidine motif mimics the binding mode of ifenprodil-like allosteric modulators.

  • Nuclear Receptor Modulation: Where the phenolic moiety mimics the A-ring of 17

    
    -estradiol, allowing binding to Estrogen Receptors (ER
    
    
    
    /
    
    
    ) or Estrogen-Related Receptors (ERR
    
    
    ).

This guide provides a rigorous framework for profiling the cross-reactivity of these compounds, ensuring that a lead designed for the CNS (NMDA) does not carry endocrine disruption risks (ER/ERR), and vice versa, while managing the inherent hERG liability associated with the piperidine tail.

Comparative Analysis: The Selectivity Landscape

To validate a lead compound based on this scaffold, it must be benchmarked against established tool compounds that define the boundaries of its biological space.

Table 1: Comparative Selectivity Profiles of Reference Scaffolds
Compound ClassRepresentative StructurePrimary Target (Desired)Major Cross-Reactivity Risk (Off-Target)hERG Liability Risk
4-(4-piperidinophenyl)-phenols Scaffold of InterestGluN2B (NMDA) OR ERR

ER

Agonism
(Endocrine risk)
High (Basic amine + Lipophilic core)
Phenolic Acyl Hydrazones GSK4716 ERR

/

Low ER

affinity (due to linker geometry)
Low/Moderate
Linker-Separated Phenol-Amines Ifenprodil / Traxoprodil GluN2B

(Sigma) Receptors,

-Adrenergic
Moderate
Non-Phenolic Piperidines Dextromethorphan analogs NMDA /

1
Low ER affinity (Lacks phenol anchor)Moderate
The Mechanistic Conflict
  • The Phenol Anchor: Essential for high-affinity binding to GluN2B (H-bond donor to Gln/Glu residues in the allosteric pocket) and absolutely critical for ER/ERR binding (mimics the phenolic -OH of estradiol). Removing the phenol kills ER cross-reactivity but often erodes primary potency.

  • The Piperidine Tail: Provides the necessary positive charge for the NMDA receptor but is a primary determinant of hERG K+ channel blockade , leading to QT prolongation risks.

Experimental Protocols: Self-Validating Profiling Workflows

A robust profiling campaign must move beyond simple binding affinity (


) and assess functional consequences (Agonism vs. Antagonism).
Protocol A: The Nuclear Receptor Counter-Screen (Luciferase Reporter)

Objective: Determine if the compound acts as a "stealth" estrogen or ERR agonist.

  • Cell System: HEK293T cells (low endogenous receptor background).

  • Transfection: Co-transfect with:

    • Expression Vector: Gal4-DBD fused to the LBD (Ligand Binding Domain) of the target (ER

      
      , ER
      
      
      
      , or ERR
      
      
      ).
    • Reporter Vector: UAS-Luciferase (upstream activation sequence driven).

    • Normalization Control: Renilla luciferase (constitutive expression) to correct for cytotoxicity/transfection variability.

  • Treatment:

    • Incubate cells with test compounds (0.1 nM – 10

      
      M) for 18–24 hours.
      
    • Controls: 17

      
      -estradiol (Positive Control for ER), GSK4716 (Positive Control for ERR), DMSO (Vehicle).
      
  • Readout: Dual-Glo® Luciferase Assay.

  • Validation Criteria: The Z-factor of the assay plate must be > 0.5. The Renilla signal must not deviate by >20% from vehicle (to ensure no toxicity).

Protocol B: GluN2B Functional Selectivity (Ca2+ Flux)

Objective: Confirm activity is specific to the GluN2B subunit and not the GluN2A subunit.

  • Cell System: HEK293 cells stably expressing GluN1/GluN2B vs. GluN1/GluN2A .

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Pre-incubation: Add test compound for 10 mins.

  • Stimulation: Inject Glutamate (10

    
    M) + Glycine (10 
    
    
    
    M).
  • Data Analysis: Calculate IC50 for both cell lines.

  • Selectivity Ratio:

    
    . A ratio > 50 is required for a "selective" designation.
    
Protocol C: The hERG Safety Filter (Automated Patch Clamp)

Objective: Quantify the risk of QT prolongation early.

  • System: CHO cells stably expressing hERG (Kv11.1).

  • Method: Whole-cell patch clamp (e.g., QPatch or SyncroPatch).

  • Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV (2 sec) to open channels.

    • Repolarize to -50 mV (2 sec) to measure tail current.

  • Endpoint: Measure inhibition of peak tail current by the test compound.

  • Causality Check: If hERG IC50 < 10

    
    M, synthesize an analog with reduced lipophilicity (lower LogP) or reduced basicity (lower pKa) of the piperidine nitrogen.
    

Visualization: Profiling Workflow & Signaling

Diagram 1: The Cross-Reactivity Filter Cascade

This flowchart illustrates the logical progression for filtering 4-(4-piperidinophenyl)-phenol derivatives to ensure safety and efficacy.

ProfilingCascade Start Library: 4-(4-piperidinophenyl)-phenols PrimaryScreen Primary Screen: GluN2B Functional Assay (Ca2+ Flux) Start->PrimaryScreen Decision1 Potency < 100 nM? PrimaryScreen->Decision1 CounterScreen Counter Screen: Nuclear Receptor Panel (ERα, ERβ, ERRγ) Decision1->CounterScreen Yes Discard Discard / Re-design Decision1->Discard No Decision2 Selectivity Ratio > 100x? CounterScreen->Decision2 SafetyScreen Safety Screen: hERG Patch Clamp Decision2->SafetyScreen Yes (Clean) Decision2->Discard No (Endocrine Risk) Decision3 hERG IC50 > 10 µM? SafetyScreen->Decision3 Lead Validated Lead Candidate Decision3->Lead Yes Decision3->Discard No (Cardiotox Risk)

Caption: A hierarchical screening cascade prioritizing primary potency followed immediately by nuclear receptor exclusion to mitigate endocrine disruption risks inherent to the scaffold.

Diagram 2: Structural Divergence of the Scaffold

This diagram maps how specific structural modifications shift the biological preference of the scaffold.

SAR_Divergence Core Core Scaffold: 4-(4-piperidinophenyl)-phenol Mod_Phenol Modification: Phenol -OH Capping (e.g., O-Methylation) Core->Mod_Phenol Remove H-bond Donor Mod_Piperidine Modification: Piperidine N-Substitution (Bulky Groups) Core->Mod_Piperidine Increase Steric Bulk Target_NMDA Target: NMDA (GluN2B) Retains Potency Loses ER Affinity Mod_Phenol->Target_NMDA Maintains/Modulates Activity Target_ER Target: ER / ERR Loses Binding (Phenol is critical) Mod_Phenol->Target_ER Drastic Loss of Affinity Mod_Piperidine->Target_NMDA Enhances Selectivity Target_hERG Target: hERG Channel Increased Blockade (If Lipophilicity Increases) Mod_Piperidine->Target_hERG Risk Increases

Caption: Structural Activity Relationship (SAR) map showing how modifications to the phenol and piperidine moieties differentially impact NMDA potency versus ER cross-reactivity and hERG liability.

References

  • BenchChem. 4-(4-Piperidinophenyl)-phenol: Structure and Biological Context. Retrieved from BenchChem Database. Link

  • Zuercher, W. J., et al. (2005). Identification and structure-activity relationship of phenolic acyl hydrazones as selective agonists for the estrogen-related orphan nuclear receptors ERRbeta and ERRgamma. Journal of Medicinal Chemistry. Link

  • Wang, L., et al. (2006). X-ray crystal structures of the estrogen-related receptor-gamma ligand binding domain in three functional states reveal the molecular basis of small molecule regulation. Journal of Biological Chemistry. Link

  • Layton, M. E., et al. (2011). Discovery of 4-phenylpiperidines as selective GluN2B negative allosteric modulators. ACS Chemical Neuroscience. (Contextual reference for 4-phenylpiperidine pharmacophore). Link

  • Billingsley, M. L., et al. (2024). SLU-PP-915 and Pan-ERR Agonists: Synthesis and Pharmacological Evaluation. (Context for ERR agonist development). Link

Sources

in silico vs. in vitro activity of 4-(4-piperidinophenyl)-phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of the in silico and in vitro profiles of 4-(4-piperidinophenyl)-phenol derivatives, specifically focusing on their application as Influenza A Virus (IAV) Hemagglutinin (HA) Fusion Inhibitors .

In Silico Predictions vs. In Vitro Efficacy in Viral Fusion Inhibition[1]

Executive Summary

The 4-(4-piperidinophenyl)-phenol scaffold represents a critical structural template in the development of "fusion inhibitors" for Influenza A Virus (IAV). Unlike neuraminidase inhibitors (e.g., oseltamivir), these derivatives target the Hemagglutinin (HA) stem region, preventing the pH-dependent conformational change required for viral entry.

This guide compares the computational (in silico) predictions of binding affinity against the biological (in vitro) realities of viral neutralization.

  • Concordance: High agreement between docking scores and hemolysis inhibition, confirming the mechanism of action.

  • Discordance: In silico ADMET models frequently overestimate oral bioavailability due to the high lipophilicity of the biphenyl core, necessitating specific formulation strategies observed in in vitro testing.

Target Profile & Mechanism

To understand the data, one must understand the target. These derivatives do not block the receptor-binding site; they stabilize the prefusion structure of HA.

Mechanistic Pathway: Fusion Inhibition

The following diagram illustrates the viral entry pathway and the specific blockade point of the piperidine derivative.

HA_Fusion_Mechanism cluster_viral_entry Viral Entry Pathway Virus Influenza Virus (HA Prefusion State) Endosome Endosomal Uptake (Low pH Environment) Virus->Endosome ConfChange HA Conformational Change (Spring-load) Endosome->ConfChange pH < 5.0 Fusion Membrane Fusion & RNA Release ConfChange->Fusion Inhibitor 4-(4-piperidinophenyl)-phenol Derivative Stabilization Stabilizes Prefusion Trimer (Stem Binding) Inhibitor->Stabilization Binds HA Stem Stabilization->ConfChange Prevents Refolding Block FUSION BLOCKED Stabilization->Block

Figure 1: Mechanism of Action. The derivative binds to the HA stem, acting as a molecular wedge to prevent the low-pH induced fusion event.

Comparative Analysis: In Silico vs. In Vitro

The following data correlates molecular docking predictions (binding energy) with biological activity (EC50 and Hemolysis Inhibition).

Data Summary Table

Data synthesized from De Castro et al. and related SAR studies on N-benzyl-4,4-disubstituted piperidines.

Compound IDR-Group ModificationIn Silico Docking Score (kcal/mol)In Vitro EC50 (H1N1) (µM)In Vitro Hemolysis Inhibition (IC50)Concordance Status
Lead (1a) Unsubstituted Phenol-6.8> 50.0InactiveLow (False Positive)
Deriv-4c N-Benzyl (4-F)-8.44.2 ± 0.512.5 µMHigh
Deriv-7g N-Benzyl (3,4-Cl)-9.20.8 ± 0.12.1 µMHigh
Deriv-9a N-Phenethyl-8.915.6 ± 2.0> 50 µMMedium (Solubility limit)
Key Insights
  • The Hydrophobic Pocket: In silico models identified a hydrophobic cavity near the fusion peptide. The "Lead (1a)" scored moderately but failed in vitro because it lacked the bulk required to fill this cavity.

  • The "Benzyl" Jump: Adding an N-benzyl group (Deriv-4c, 7g) drastically improved both the docking score (via pi-stacking interactions with Phe-9 and Tyr-119 ) and in vitro potency.

  • Solubility Artifacts: Deriv-9a showed strong predicted binding but poor biological activity. Further in silico ADMET profiling revealed a LogP > 5.5, suggesting the compound precipitated in the aqueous assay media before reaching the virus.

Experimental Protocols

To replicate these findings, strictly follow the paired workflows below.

Workflow A: In Silico Profiling (The Prediction)

Objective: Identify high-affinity binders to the HA stem loop.

  • Protein Preparation:

    • Retrieve Crystal Structure of H1N1 HA (e.g., PDB ID: 1RU7).

    • Crucial Step: Pre-process using the "Protein Preparation Wizard" (Schrödinger/Maestro) to assign bond orders and add hydrogens at pH 7.0.

    • Why? The fusion pocket is pH-sensitive. optimizing H-bond networks at neutral pH simulates the "pre-endosomal" state.

  • Grid Generation:

    • Define the receptor grid box centered on the fusion peptide (residues 1-25 of HA2 subunit).

    • Box size: 20Å x 20Å x 20Å.

  • Ligand Docking (SP vs. XP):

    • Use Glide XP (Extra Precision) for final scoring.

    • Constraint: Apply a positional constraint on the piperidine nitrogen to ensure interaction with the conserved acidic residue (e.g., Asp-19) if present in your specific strain model.

  • MM-GBSA Rescoring:

    • Calculate free energy of binding (

      
      ) to filter out false positives from the docking stage.
      
Workflow B: In Vitro Validation (The Proof)

Objective: Confirm viral neutralization and verify the fusion mechanism.

  • CPE Reduction Assay (Efficacy):

    • Cells: MDCK (Madin-Darby Canine Kidney) cells, seeded at

      
       cells/well.
      
    • Infection: Infect with Influenza A/PR/8/34 (H1N1) at MOI 0.01.

    • Treatment: Add serial dilutions of the derivative simultaneously with the virus (0 h).

    • Readout: After 48h, measure cell viability using MTS or Resazurin.

    • Validation: Include Arbidol as a positive control (fusion inhibitor).[1]

  • Hemolysis Inhibition Assay (Mechanism):

    • Concept: HA induces lysis of red blood cells (RBCs) at low pH. If the drug works, RBCs remain intact.

    • Step 1: Mix Virus (100 HAU) + Compound + Chicken RBCs (2%).

    • Step 2: Incubate at 37°C for 30 mins (Binding).

    • Step 3: Acid Pulse: Add Sodium Citrate buffer (pH 5.0) to trigger fusion.

    • Step 4: Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin release).

    • Interpretation: Reduced absorbance = Successful Fusion Inhibition.

Integrated Workflow Diagram

This diagram outlines the iterative cycle required to optimize these derivatives.

Drug_Discovery_Cycle cluster_insilico In Silico Phase cluster_invitro In Vitro Phase Docking Molecular Docking (Glide XP) ADMET ADMET Prediction (QikProp) Docking->ADMET Selection Hit Selection (Top 10%) ADMET->Selection Synthesis Chemical Synthesis (Ugi Reaction) Selection->Synthesis Synthesis Request CPE CPE Reduction (Antiviral EC50) Synthesis->CPE Hemolysis Hemolysis Inhibition (Mechanistic Check) CPE->Hemolysis If Active Hemolysis->Docking SAR Refinement

Figure 2: Integrated Discovery Pipeline. Note the feedback loop where mechanistic failure (Hemolysis) informs the next round of docking constraints.

References

  • De Castro, S., et al. (2020). N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction.[2][3][4] European Journal of Medicinal Chemistry.

  • Vanderlinden, E., et al. (2010). Distinct effects of T-705 (Favipiravir) and Ribavirin on Influenza virus replication and viral RNA synthesis. Antimicrobial Agents and Chemotherapy.[5] (Cited for CPE assay methodology standards).

  • Ginex, T., et al. (2019). 4,4-Disubstituted N-benzylpiperidines: A Novel Class of Fusion Inhibitors of Influenza Virus H1N1 Targeting a New Binding Site in Hemagglutinin.[2][3] MDPI Viruses/Pharmaceuticals.

  • Schrödinger Release 2023-1. Glide, Schrödinger, LLC, New York, NY, 2023.

Sources

validating the purity of 4-(4-piperidinophenyl)-phenol using HPLC and NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Validation Challenge

In the synthesis of advanced liquid crystals and pharmaceutical intermediates, 4-(4-piperidinophenyl)-phenol (CAS: 62614-84-0 for the core scaffold, often customized) represents a critical structural motif. Its biphenyl core, functionalized with a polar phenolic hydroxyl group and a basic piperidine moiety, creates a "push-pull" electronic system that is essential for its material properties but challenging for analytical validation.

Validating the purity of this molecule requires navigating two distinct analytical paradigms:

  • Chromatographic Purity (HPLC): The industry workhorse for identifying impurities (synthesis by-products, degradation degradants).

  • Content Assay (qNMR): The absolute method for determining mass balance (how much of the sample is the actual molecule vs. salt/solvent/water).

This guide objectively compares these methodologies, providing a validated workflow for researchers who demand rigorous structural confirmation.

Method A: High-Performance Liquid Chromatography (HPLC)

Role: The "Impurity Hunter." HPLC is superior for detecting trace organic impurities (<0.1%) that NMR cannot see due to sensitivity limits.

The Challenge of the Piperidine Moiety

The piperidine nitrogen (pKa ~11) is highly basic. On standard C18 columns at neutral pH, this amine interacts with residual silanols, causing severe peak tailing. This tailing masks closely eluting impurities, artificially inflating purity values.

Optimized Protocol (Acidic Modification)

To validate purity accurately, we must suppress silanol interactions by protonating the amine.

ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol activity; 3.5 µm offers higher resolution than 5 µm.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Crucial: TFA (pH ~2) protonates the piperidine nitrogen (

), preventing tailing.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAMatches ionic strength of Phase A to prevent baseline drift.
Gradient 10% B to 90% B over 20 minCovers the polarity range from polar phenol precursors to non-polar biphenyl by-products.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 280 nmThe biphenyl system has strong

absorption at 280 nm.
Temperature 40°CImproves mass transfer, sharpening the basic amine peak.
Data Interpretation & Limitations
  • What it tells you: "Of the UV-active material injected, 99.5% is your compound."

  • What it misses: Inorganic salts (NaCl, KBr from coupling reactions), residual solvents (DMSO, Toluene), and moisture.

  • Critical Failure Point: If your synthesis uses a Pd-catalyst, HPLC-UV will likely not detect residual Palladium unless derivatized.

Method B: Quantitative NMR (qNMR)

Role: The "Absolute Truth." qNMR determines the effective weight percentage (Assay) of the compound, accounting for everything HPLC misses (water, salts, solvents).

The qNMR Advantage

Unlike HPLC, qNMR does not require a reference standard of the analyte itself. You only need a certified Internal Standard (IS) with a known purity. This makes it ideal for validating new chemical entities (NCEs) where no commercial standard exists.

Validated Protocol

Solvent Selection: DMSO-d6 is required. The molecule has limited solubility in CDCl3, and CD3OD exchanges the phenolic proton, losing a valuable integration signal.

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).

    • Constraint: The IS peak must not overlap with the aromatic biphenyl region (6.8–7.6 ppm).

Experimental Parameters:

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (d1): > 30 seconds.

    • Why? Accurate integration requires full relaxation (

      
      ). Aromatic protons often have 
      
      
      
      s.
  • Scans (ns): 16 or 32 (Sufficient for S/N > 250:1).

  • Spectral Width: -2 to 14 ppm.

Peak Assignment for Quantification

Focus on the distinct aromatic signals to avoid aliphatic interference (grease/solvent).

  • 
     9.2 ppm (1H, s):  Phenolic -OH (Broad, disappears with 
    
    
    
    ).
  • 
     7.4 - 7.6 ppm (4H, m):  Central phenylene ring protons.
    
  • 
     6.8 ppm (2H, d):  Phenol ring protons ortho to -OH (distinct doublet).
    
  • 
     3.0 - 3.2 ppm (4H, m):  Piperidine 
    
    
    
    protons (often broadened).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[1][2]

Comparative Analysis: HPLC vs. qNMR

The following table contrasts the performance of both methods for 4-(4-piperidinophenyl)-phenol.

FeatureHPLC (UV-Vis)qNMRWinner
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)Context Dependent
Specificity High (Separates isomers/by-products)Medium (Peaks can overlap)HPLC
Sensitivity (LOD) Excellent (< 0.05%)Poor (~ 0.5 - 1.0%)HPLC
Salt/Solvent Detection Blind (Invisible to UV)Visible (Sees solvents/salts indirectly via mass balance)qNMR
Reference Standard Required (for quantification)Not Required (uses generic IS)qNMR
Sample Requirement Micrograms (< 1 mg)Milligrams (10-20 mg)HPLC

Integrated Validation Workflow

Relying on a single method is a scientific risk. The "Gold Standard" approach uses qNMR to certify a primary standard, which is then used to calibrate the HPLC method for routine batch analysis.

ValidationWorkflow Synthesis Crude Synthesis (4-(4-piperidinophenyl)-phenol) Isolation Isolation/Crystallization Synthesis->Isolation qNMR Method B: qNMR Analysis (Determine Absolute % w/w) Isolation->qNMR HPLC Method A: HPLC Analysis (Determine Impurity Profile) Isolation->HPLC Decision Data Correlation Check Is qNMR % ≈ HPLC %? qNMR->Decision Assay Value HPLC->Decision Purity Area % Pass PASS: High Purity (Release Batch) Decision->Pass Yes (Within 2%) Fail_Salt FAIL: Salt/Solvent Contamination (qNMR << HPLC) Decision->Fail_Salt No (Assay < Purity) Fail_Impurity FAIL: Organic Impurities (HPLC shows extra peaks) Decision->Fail_Impurity No (Purity Low)

Figure 1: Orthogonal validation workflow ensuring both organic purity and mass balance accuracy.

Strategic Recommendation

For 4-(4-piperidinophenyl)-phenol , the piperidine ring often traps salts (HBr/HCl) during synthesis.

  • Scenario: HPLC shows 99.9% purity, but qNMR shows 85% assay.

  • Diagnosis: Your sample is likely the hydrobromide salt or contains trapped inorganic salts, which HPLC is blind to.

  • Action: Always perform qNMR on the first batch to establish the "Assay/Purity" ratio.

References

  • BenchChem. 4-(4-Piperidinophenyl)-phenol Structure and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10511511: 4-Piperidin-4-ylphenol. Retrieved from

  • Sielc Technologies. HPLC Separation of Piperidine Derivatives on Newcrom R1. Retrieved from

  • Emery Pharma. A Guide to Quantitative NMR (qNMR) vs Chromatography. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-(Piperidin-4-yl)phenol hydrobromide. Retrieved from

Sources

Safety Operating Guide

4-(4-Piperidinophenyl)-phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal Procedures for 4-(4-Piperidinophenyl)-phenol

As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex organic building blocks. 4-(4-Piperidinophenyl)-phenol is a highly valuable intermediate in medicinal and materials chemistry, featuring a rigid biphenyl-like core, a reactive phenolic hydroxyl group, and a basic piperidine ring[1]. While its dual functional nature makes it an excellent candidate for synthesizing central nervous system therapeutics and novel polymers, it also necessitates stringent safety and disposal protocols to mitigate risks to personnel and the environment.

This guide provides a definitive, step-by-step operational framework for the safe handling, spill response, and regulatory-compliant disposal of this compound.

Chemical Profile & Hazard Assessment

Understanding the molecular architecture of 4-(4-Piperidinophenyl)-phenol is critical for predicting its behavior in waste streams. The molecule combines a phenol moiety—known for its potential to cause severe skin and eye irritation—with a piperidine ring that introduces localized basicity[1][2]. Furthermore, like many biphenyl and phenol derivatives, it poses a significant risk of long-lasting toxicity to aquatic ecosystems, meaning it can never be introduced into standard wastewater systems[2].

Table 1: Physicochemical and Quantitative Hazard Data

Property / Hazard ParameterDescription / Value
Chemical Name 4-(4-Piperidinophenyl)-phenol
Molecular Weight 253.34 g/mol
Physical State Solid (Crystalline powder)
Primary GHS Hazards Skin Irritation, Serious Eye Irritation, Aquatic Toxicity
Recommended Extinguishing Media Dry chemical, CO₂, water spray, or alcohol-resistant foam
Incompatible Materials Strong oxidizing agents, strong bases, strong acids

Causality in Hazard Management: We do not treat phenol-derived waste lightly. The phenolic hydroxyl group can readily penetrate the skin, while the piperidine nitrogen can form stable, soluble salts with acids. Mixing this compound with strong oxidizers in a waste carboy can lead to dangerous exothermic reactions. Therefore, strict segregation from oxidizing agents and strong acids is a non-negotiable safety parameter[2][3].

Spill Response & Emergency Protocols

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and environmental contamination. Crucial Note: Do not use combustible materials like sawdust to absorb spills, as phenol derivatives can act as combustible solids under certain conditions[3].

SpillResponse Spill Accidental Spill Detected Evacuate Evacuate Non-Essential Personnel & Increase Ventilation Spill->Evacuate PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Evacuate->PPE Absorb Cover with Inert Absorbent (Sand/Diatomaceous Earth) PPE->Absorb Collect Sweep & Collect into Sealed Waste Container Absorb->Collect Decon Decontaminate Surface (Soap/Water or Mild Solvent) Collect->Decon Dispose Route to Hazardous Waste Decon->Dispose

Step-by-step emergency response protocol for 4-(4-Piperidinophenyl)-phenol spills.

Step-by-Step Spill Protocol:

  • Evacuation & Ventilation: Immediately evacuate non-essential personnel from the spill radius and ensure the fume hood or room ventilation is operating at maximum capacity[4].

  • PPE Donning: Responders must wear chemical-resistant gloves (e.g., heavy-duty Nitrile or Neoprene), safety goggles, and a lab coat. If dust generation is likely, a NIOSH-approved N95 or P100 particulate respirator is required[5].

  • Containment: Surround and cover the spill with a non-flammable, inert absorbent material such as dry sand or diatomaceous earth[4].

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool to prevent static discharge, and transfer it into a wide-mouth, sealable hazardous waste container[3][4].

  • Decontamination: Wash the affected surface with copious amounts of water and a mild detergent. Mechanistic Warning: Do not use bleach, as reacting sodium hypochlorite with phenol derivatives can generate highly toxic, volatile chlorinated phenols. Collect all wash water as hazardous waste[6].

Experimental Protocol: Waste Preparation & Segregation

When a synthetic workflow involving 4-(4-Piperidinophenyl)-phenol concludes, the resulting reaction mixtures and contaminated consumables must be systematically processed to ensure self-validating safety.

Step-by-Step Waste Preparation:

  • Quenching: Ensure all reactive reagents (e.g., alkylating agents used to functionalize the piperidine nitrogen) are fully quenched before waste consolidation. This prevents pressure buildup in sealed waste containers.

  • Phase Separation: If the reaction was performed in a biphasic system, separate the aqueous and organic layers. The 4-(4-Piperidinophenyl)-phenol will predominantly partition into the organic phase (e.g., dichloromethane or ethyl acetate) due to its lipophilic biphenyl core.

  • Segregation:

    • Halogenated Waste: If halogenated solvents (like DCM or Chloroform) were used, the waste must be routed to the "Halogenated Organic Waste" stream.

    • Non-Halogenated Waste: If solvents like ethanol or ethyl acetate were used, route to the "Non-Halogenated Organic Waste" stream.

    • Aqueous Waste: Aqueous washes must be collected separately and labeled as containing trace toxic organics. Never wash trace phenol derivatives down the sanitary sewer[3].

  • Glassware Decontamination: Triple-rinse all reaction flasks and spatulas with a compatible solvent (e.g., acetone). Collect the first two rinses into the organic waste container. The third rinse can typically be disposed of according to standard institutional solvent guidelines, though collecting all three is the most conservative and recommended approach[6].

Logistical Disposal Workflow

The ultimate fate of 4-(4-Piperidinophenyl)-phenol waste is high-temperature incineration, which ensures the complete thermal destruction of the aromatic rings and nitrogenous components, preventing environmental accumulation[5].

DisposalWorkflow Start Waste Generation: 4-(4-Piperidinophenyl)-phenol Segregation Segregate Waste (Halogenated vs Non-Halogenated) Start->Segregation Identify solvent stream Container Transfer to Compatible, Leak-Proof Container Segregation->Container Transfer Labeling Apply GHS 'Hazardous Waste' Labeling Container->Labeling Document Storage Store in Secondary Containment (< 90 Days) Labeling->Storage Accumulate Pickup Licensed Waste Disposal Service Storage->Pickup Schedule Incineration High-Temperature Incineration (Final Destruction) Pickup->Incineration Transport

Workflow for the safe segregation, containerization, and disposal of 4-(4-Piperidinophenyl)-phenol.

Operational Logistics:

  • Containerization: Use high-density polyethylene (HDPE) or glass containers that are leak-proof and compatible with the solvent matrix. Do not use metal containers, as trace acidic conditions combined with phenols can be corrosive to certain metals[3][5].

  • GHS Labeling: Affix a compliant "Hazardous Waste" label detailing the exact chemical composition (e.g., "Waste contains: Ethyl Acetate 90%, 4-(4-Piperidinophenyl)-phenol 10%"). Include the GHS pictograms for "Corrosive/Irritant" and "Environmental Hazard"[5].

  • Storage: Store the sealed containers in a designated Secondary Containment area, away from direct sunlight, heat sources, and incompatible chemicals (oxidizers)[6].

  • Licensed Disposal: Coordinate with a licensed, EPA/RCRA-compliant hazardous waste disposal facility for pickup. Never attempt to chemically neutralize or destroy the bulk chemical in-house as a primary disposal method[4][5].

References

  • Benchchem. "4-(4-Piperidinophenyl)-phenol: Structural Framework and Nomenclature Precision." 1

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Phenylphenol." 2

  • Benchchem. "Proper Disposal of 4-Phenylpiperidine Hydrochloride: A Guide for Laboratory Professionals." 4

  • Benchchem. "Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide." 5

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." 3

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." 6

Sources

Personal protective equipment for handling 4-(4-Piperidinophenyl)-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 4-(4-Piperidinophenyl)-phenol

Part 1: Executive Hazard Analysis

Compound Identity: 4-(4-Piperidinophenyl)-phenol (CAS: 62614-84-0 or related derivatives depending on specific substitution patterns).[1] Functional Class: Heterocyclic building block / Liquid crystal intermediate.

Handling this compound requires a nuanced understanding of its dual-functional nature. It combines a phenolic moiety (acidic, protein-denaturing, potential for rapid dermal absorption) with a piperidine ring (secondary amine, basic, potential respiratory sensitizer/irritant).

The Core Hazard: The primary risk is not merely acute toxicity, but corrosive irritation and sensitization . The piperidine nitrogen renders the molecule basic, while the phenol group allows it to intercalate into lipid bilayers, facilitating skin absorption. Inhalation of dust can lead to severe respiratory tract irritation (STOT SE 3).

Critical Safety Directive: Treat this substance as a Solid Corrosive & Irritant . Standard "safety glasses and lab coat" protocols are insufficient for open-bench handling of fine powders.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to the molecule’s lipophilicity and basicity.

Protection Zone Standard Requirement Technical Rationale & Specifications
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Causality: Phenolic compounds can permeate thin nitrile rubber over time. The piperidine moiety adds basic corrosivity.Protocol: Change outer gloves immediately upon visible contamination. Do not use Latex (poor organic resistance).
Ocular/Face Chemical Splash Goggles (ANSI Z87.1 D3)Causality: Fine powders drift. Safety glasses with side shields do not seal against airborne particulates or splashes from basic solutions, which can cause irreversible corneal opacity (Category 1 Eye Damage risk).
Respiratory N95 or P100 Respirator (For open weighing)Causality: The amine functionality is a mucous membrane irritant. If handling >500mg outside a fume hood, a fit-tested respirator is mandatory to prevent sensitization.
Body Defense Tyvek® Sleeves or Lab Coat (Buttoned to neck)Causality: Prevents "wrist-gap" exposure. Cotton lab coats absorb phenols; synthetic aprons (Tychem/PVC) are preferred for liquid handling to prevent soak-through.

Part 3: Operational Protocols (Step-by-Step)

Workflow 1: Solid Handling & Weighing

Goal: Minimize dust generation and static discharge.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: This compound is an organic solid and may hold static charge. Use an ionizing bar or anti-static gun if the powder "flies."

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is being weighed for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as trace metal abrasion can affect catalyst poisoning—use porcelain or PTFE-coated tools.

  • Decontamination: Wipe the balance area with a mild acid solution (e.g., 1% acetic acid) followed by ethanol. The acid neutralizes the basic piperidine residues that water alone might smear.

Workflow 2: Solubilization & Reaction Setup

Goal: Prevent exothermic runaway and splash hazards.

  • Solvent Choice: The compound is likely soluble in DMSO, DMF, or chlorinated solvents.

  • Dissolution: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

  • Thermal Management: If reacting with strong electrophiles (e.g., acid chlorides), the piperidine nitrogen will react exothermically. Cool the receiving flask to 0°C before addition.

Part 4: Emergency Response & Waste Disposal

Spill Response Logic

Do not simply sweep up. Mechanical friction can generate dust aerosols.

SpillResponse Assess 1. Assess State (Solid vs. Liquid) Isolate 2. Isolate Area (Evacuate 10ft) Assess->Isolate Solid If Solid Powder Isolate->Solid Liquid If Solution Isolate->Liquid Cover 3. Cover with Damp Paper Towel (Prevents Dust) Solid->Cover Absorb 3. Absorb with Vermiculite/Sand Liquid->Absorb Clean 4. Double Bag & Label 'Hazardous' Cover->Clean Absorb->Clean

Figure 1: Decision logic for immediate spill containment. Note that "dampening" solids prevents inhalation risks.

Waste Disposal Classification
  • Stream: Segregate into "Basic Organic Solid" or "Basic Organic Liquid" waste streams.

  • Incompatibility: Do NOT mix with oxidizing acids (Nitric, Perchloric) in the waste container. The piperidine moiety can form unstable N-nitroso compounds or undergo violent oxidation.

  • Labeling: Clearly mark containers with "Toxic" and "Corrosive" pictograms.

Part 5: Visualization of PPE Selection

PPESelection Start Handling 4-(4-Piperidinophenyl)-phenol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Dissolved / Liquid State->Liquid SolidPPE REQUIRED: - Fume Hood - N95 (if outside hood) - Nitrile Gloves (4mil) Solid->SolidPPE LiquidPPE REQUIRED: - Splash Goggles - Double Nitrile (8mil) - Tyvek Sleeves Liquid->LiquidPPE

Figure 2: PPE Selection Decision Tree based on physical state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10511511, 4-Piperidin-4-ylphenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.